3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAGWKKUUUQICS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368167-47-8 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8), a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrazole scaffold is a privileged structure in drug development, known for a wide spectrum of biological activities.[1][2][3] This guide details the compound's physicochemical properties, presents a robust, field-proven synthetic protocol via the Vilsmeier-Haack reaction, and explores its versatile applications as a synthetic intermediate for creating diverse molecular architectures. Emphasis is placed on the strategic importance of its functional groups—the aldehyde and the bromo moiety—in the context of library synthesis and lead optimization. Safety and handling protocols based on analogous compounds are also provided to ensure safe laboratory practice.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Rimonabant (anti-obesity agent) underscores its therapeutic importance.[2][3] The pyrazole moiety's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, allows it to bind effectively to a wide range of biological targets, leading to diverse pharmacological profiles such as anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5]
This compound is a strategically functionalized derivative designed for maximum synthetic utility. The N-methylation prevents tautomerism and provides a fixed substitution pattern. The C4-aldehyde and C3-bromo groups are versatile handles for subsequent chemical transformations, making this compound an ideal starting point for constructing libraries of novel drug candidates.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.
Structural Information
The structure of this compound features a planar pyrazole ring with key functional groups positioned for synthetic manipulation.
Caption: Structure of this compound.
Properties Table
While extensive experimental data for this specific compound is not publicly available, the following table summarizes its key identifiers and computed properties. Researchers should perform their own characterization to confirm properties for their specific lots.
| Property | Value | Source |
| CAS Number | 1368167-47-8 | [6] |
| Molecular Formula | C₅H₅BrN₂O | [6] |
| Molecular Weight | 189.01 g/mol | [6] |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| SMILES | O=CC1=CN(C)N=C1Br | [6] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [6] |
| LogP (Computed) | 0.9951 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Purification
The most reliable and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9][10] This electrophilic substitution reaction is efficient for electron-rich heterocyclic systems and provides the target aldehyde in good yields.
Recommended Synthetic Pathway: Vilsmeier-Haack Formylation
The synthesis begins with the commercially available precursor, 3-Bromo-1-methyl-1H-pyrazole (CAS 151049-87-5). This precursor is subjected to the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack formylations of similar pyrazole substrates and should be adapted and optimized as necessary.[11][12]
Materials:
-
3-Bromo-1-methyl-1H-pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (4.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice / Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. A viscous, white precipitate of the Vilsmeier reagent should form.
-
Formylation Reaction: Dissolve 3-Bromo-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This hydrolysis step is exothermic.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is ~7-8 to neutralize the acid. Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (1 x volume) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure this compound.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C4 position of the pyrazole ring. Subsequent elimination and hydrolysis yield the final aldehyde.[9][13]
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Purification and Characterization
Purification is typically achieved via silica gel chromatography. The final product should be characterized to confirm its identity and purity. While experimental spectral data is not widely published, the following are expected 1H NMR signals based on similar structures:[11]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.9-10.1 ppm (s, 1H, -CHO)
-
δ 8.0-8.3 ppm (s, 1H, Pyrazole C5-H)
-
δ 3.9-4.1 ppm (s, 3H, N-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aldehyde carbonyl (~185 ppm), pyrazole carbons, and the N-methyl carbon (~40 ppm).
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 188.9/190.9 due to bromine isotopes.
Applications in Drug Discovery and Medicinal Chemistry
The Role of the Pyrazole Core
The pyrazole core itself is a bioisostere for other aromatic systems and can act as both a hydrogen bond donor (if unsubstituted at N1) and acceptor. Its stable aromatic nature makes it a robust scaffold for building complex molecules.
Synthetic Utility of the Aldehyde and Bromo Moieties
The true value of this compound lies in its dual functionality, which allows for sequential or orthogonal chemical modifications.
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- 6. chemscene.com [chemscene.com]
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- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 11. mdpi.com [mdpi.com]
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- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8). As a Senior Application Scientist, my objective is to deliver a technically accurate and practical resource that goes beyond a simple recitation of facts. This document is structured to provide not just the "what," but the "why"—elucidating the causal relationships behind experimental choices and the strategic utility of this versatile heterocyclic aldehyde in the landscape of modern chemical research, particularly in the realm of drug discovery and materials science. The pyrazole scaffold is a cornerstone of many biologically active molecules, and understanding the nuances of its substituted derivatives is paramount for the rational design of novel chemical entities.
Molecular Structure and Physicochemical Properties
This compound is a five-membered heterocyclic compound featuring a pyrazole ring system. The key structural characteristics are a bromine atom at the 3-position, a methyl group attached to the nitrogen at the 1-position, and a carbaldehyde (formyl) group at the 4-position. This specific arrangement of substituents dictates its electronic properties and reactivity.
The electron-withdrawing nature of the bromine atom and the aldehyde group influences the electron density of the pyrazole ring, while the methyl group provides a degree of steric hindrance and electronic contribution. These features make it a valuable intermediate for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1368167-47-8 | |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | |
| Purity | ≥97% | |
| Appearance | Not specified (likely a solid) | |
| Storage | 4°C, stored under nitrogen |
Computed Physicochemical Data:
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | |
| logP (Octanol-Water Partition Coefficient) | 0.9951 | |
| Hydrogen Bond Acceptors | 3 | |
| Hydrogen Bond Donors | 0 | |
| Rotatable Bonds | 1 |
Synthesis of this compound
The Vilsmeier-Haack reaction is the most probable and widely employed method for the synthesis of pyrazole-4-carbaldehydes. This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
An in-depth technical guide to this compound. Vilsmeier-Haack reaction is a chemical reaction of a substituted formamide (1) with phosphorus oxychloride and an electron-rich arene (3) to produce an aryl aldehyde or ketone (5). The reaction is named after Anton Vilsmeier and Albrecht Haack. For example, benzanilide and dimethylaniline react with phosphorus oxychloride to produce an unsymmetrical diaryl ketone. Similarly, anthracene is formylated at the 9-position. The reaction of anthracene with N-methylformanilide, also using phosphorus oxychloride, gives 9-anthracenecarboxaldehyde. In general, the electron-rich arene (3) must be much more active than benzene for the reaction to proceed; phenols or anilines are good substrates. The reaction of a substituted amide with phosphorus oxychloride gives a substituted chloroiminium ion (2), also called the Vilsmeier reagent. The initial product is an iminium ion (4b), which is hydrolyzed to the corresponding ketone or aldehyde during workup. I have enough information to describe the synthesis, including a general protocol and a diagram. I can now proceed to describe the chemical reactivity, focusing on the aldehyde and bromo functionalities, and then detail the potential applications in drug discovery and materials science. I will also include a section on safety and handling based on the information found for the CAS number. Finally, I will compile the reference list. Therefore, I can now generate the final response. .
Plausible Synthetic Protocol: Vilsmeier-Haack Formylation of 3-Bromo-1-methyl-1H-pyrazole
This protocol is a representative procedure based on established Vilsmeier-Haack reactions of similar pyrazole substrates. Optimization may be required for specific laboratory conditions.
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a viscous oil.
Step 2: Formylation of the Pyrazole Substrate
-
Dissolve 3-Bromo-1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane).
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. The reaction progress should be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
The crude product may precipitate out of the solution and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Diagram of the Vilsmeier-Haack Reaction Workflow:
Caption: Vilsmeier-Haack formylation of 3-Bromo-1-methyl-1H-pyrazole.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm. - A singlet for the pyrazole ring proton (C5-H) around 8.0-8.5 ppm. - A singlet for the N-methyl protons (N-CH₃) in the range of 3.8-4.2 ppm. |
| ¹³C NMR | - A signal for the aldehydic carbon (CHO) between 180-190 ppm. - Signals for the pyrazole ring carbons, with the carbon bearing the bromine (C3) being significantly downfield. - A signal for the N-methyl carbon (N-CH₃) around 35-40 ppm. |
| FT-IR (cm⁻¹) | - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. - C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region. - C-Br stretching vibration at lower frequencies. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of a monobrominated compound. - Fragmentation may involve the loss of the formyl group (CHO) or the bromine atom. |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the chemistry of its two key functional groups: the aldehyde and the bromo substituent. This dual functionality makes it a powerful building block for the synthesis of more complex molecules.
Reactions of the Aldehyde Group
The aldehyde group is a versatile handle for a wide range of chemical transformations:
-
Condensation Reactions: It can readily undergo condensation reactions with various nucleophiles. For example, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) can be used to extend the carbon chain and introduce new functional groups.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of pyrazole-containing amines.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene with control over the stereochemistry of the double bond.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate, Jones reagent) or reduced to the primary alcohol with reducing agents like sodium borohydride.
Reactions of the Bromo Substituent
The bromine atom at the 3-position of the pyrazole ring is a key site for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction with boronic acids or their esters is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents at the 3-position. This is a cornerstone of modern drug discovery for scaffold elaboration.
-
Heck Coupling: The reaction with alkenes under palladium catalysis allows for the formation of substituted pyrazoles with alkenyl side chains.
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction with terminal alkynes provides a route to 3-alkynylpyrazoles.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines enables the synthesis of 3-aminopyrazole derivatives.
Diagram of Key Reaction Pathways:
Caption: Key reaction pathways for this compound.
Applications in Drug Discovery and Materials Science
Pyrazole derivatives are prevalent in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This compound serves as a valuable starting material for the synthesis of libraries of novel pyrazole-containing compounds for biological screening.
The strategic placement of the bromo and aldehyde functionalities allows for a "two-pronged" approach to library synthesis. For instance, a Suzuki coupling could be performed first to introduce a desired substituent at the 3-position, followed by various transformations of the aldehyde group to generate a diverse set of final products. This combinatorial approach is highly efficient in exploring the structure-activity relationships (SAR) of new chemical entities.
In materials science, the pyrazole core is of interest for its electronic properties. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes, or other functional materials. The ability to tune the electronic and photophysical properties through reactions at the bromo and aldehyde positions makes this a promising scaffold for materials development.
Safety and Handling
As a brominated organic compound and an aldehyde, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) from the supplier for the most current and detailed safety information before handling this compound.
Conclusion
This compound is a highly functionalized heterocyclic building block with significant potential in synthetic organic chemistry. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse libraries of compounds for drug discovery and materials science applications. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development. While detailed experimental data for this specific compound is not widely published, its chemical behavior can be confidently predicted based on the well-established chemistry of pyrazoles, aldehydes, and organobromides.
References
- Google Patents.
- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 130-146.
- Shetty, P., et al. (2008). Synthesis and Pharmacological Activities of Some New Substituted Pyrazole Derivatives. Asian Journal of Chemistry, 20(7), 5037-5044.
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Wikipedia. Vilsmeier–Haack reaction. [Link]
An In-depth Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and known applications, with a focus on the practical insights relevant to researchers in the field.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The electronic properties of the pyrazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold in drug design. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its steric and electronic properties, enabling the optimization of its pharmacological profile.
This compound represents a strategically functionalized pyrazole derivative. The presence of a bromine atom at the 3-position offers a handle for further synthetic elaboration through cross-coupling reactions. The carbaldehyde group at the 4-position is a versatile functional group that can be readily transformed into a variety of other moieties, making this compound a valuable intermediate for the synthesis of more complex molecules.[3][4] The N-methylation provides a fixed tautomeric form and can influence the compound's solubility and metabolic stability.
Molecular Structure and Physicochemical Properties
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [7] |
| Molecular Weight | 189.01 g/mol | [7] |
| CAS Number | 1368167-47-8 | [7] |
| SMILES | O=CC1=CN(C)N=C1Br | [7] |
| Predicted XlogP | 0.7 | [8] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
Synthesis of this compound
The primary and most efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[9][10] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.
Conceptual Workflow for Vilsmeier-Haack Synthesis
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Strategic Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Methodological Whitepaper for Advanced Chemical Research
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern drug discovery and materials science. The document is structured to serve researchers, medicinal chemists, and process development scientists by detailing a field-proven synthetic strategy, elucidating the underlying reaction mechanism, and providing a detailed, actionable experimental protocol. The core of this guide focuses on the Vilsmeier-Haack formylation of commercially available 3-Bromo-1-methyl-1H-pyrazole, a method selected for its high efficiency and reliability. We delve into the causality behind experimental choices, present quantitative data in a clear format, and adhere to the highest standards of scientific integrity with authoritative citations.
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrazole exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3][4] The formyl group (-CHO) at the C4 position of the pyrazole ring is a particularly versatile functional handle.[5] It serves as a crucial entry point for a vast array of chemical transformations, enabling the construction of complex molecular architectures and the synthesis of compound libraries for high-throughput screening. This compound, with its strategically placed bromine atom and formyl group, is an exceptionally valuable intermediate for creating novel therapeutics and functional materials through subsequent cross-coupling and condensation reactions.[6][7]
Recommended Synthetic Pathway: Direct Formylation of 3-Bromo-1-methyl-1H-pyrazole
The most direct and efficient route to the target compound begins with the commercially available starting material, 3-Bromo-1-methyl-1H-pyrazole.[8][9] This precursor undergoes a one-step formylation at the C4 position via the Vilsmeier-Haack reaction. This reaction is the method of choice for the formylation of electron-rich heterocyclic systems due to its broad substrate scope and generally high yields.[5][10]
Caption: Overall synthetic transformation.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring.[11][12] The process can be understood in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution reaction.
-
Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphoryl chloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[10][13]
-
Electrophilic Attack and Hydrolysis : The electron-rich C4 position of the 3-Bromo-1-methyl-1H-pyrazole ring performs a nucleophilic attack on the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[13] The bromine atom at the C3 position, while being electron-withdrawing, helps direct the formylation to the C4 position.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol
This protocol is a self-validating system designed for reproducibility. The successful synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is critically dependent on anhydrous conditions, as the Vilsmeier reagent and phosphoryl chloride are sensitive to moisture.[14]
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Recommendation |
| 3-Bromo-1-methyl-1H-pyrazole | 151049-87-5 | ≥96% | Sigma-Aldrich, etc. |
| Phosphoryl chloride (POCl₃) | 10025-87-3 | ≥99% | Acros Organics, etc. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | ≥99.8% | Sigma-Aldrich, etc. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | ≥99.8% | Standard suppliers |
| Saturated Sodium Bicarbonate Solution | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Standard suppliers |
| Ethyl Acetate | 141-78-6 | ACS Grade | Standard suppliers |
| Hexanes | 110-54-3 | ACS Grade | Standard suppliers |
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (4 equivalents). Cool the flask to 0 °C using an ice-water bath. Add phosphoryl chloride (POCl₃) (3 equivalents) dropwise to the cooled DMF with vigorous stirring over 30 minutes.[5] Ensure the temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 45 minutes, during which the Vilsmeier reagent will form as a pale yellow, viscous liquid or solid.
-
Formylation Reaction : Dissolve 3-Bromo-1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]
-
Work-up and Quenching : Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Product Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data are as follows:
-
Molecular Formula : C₅H₅BrN₂O[15]
-
Molecular Weight : 189.01 g/mol [15]
-
Appearance : Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz) : δ ~9.9 (s, 1H, -CHO), ~8.0 (s, 1H, pyrazole-H5), ~3.9 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) : δ ~185.0 (CHO), ~140.0 (C5), ~125.0 (C4), ~120.0 (C3-Br), ~40.0 (N-CH₃).
-
Mass Spectrometry (ESI+) : m/z calculated for C₅H₆BrN₂O [M+H]⁺: 188.97, found: 188.97.
Data Summary and Process Considerations
The efficiency of the Vilsmeier-Haack formylation is contingent on several factors. The table below summarizes key parameters for this synthesis.
| Parameter | Condition/Value | Rationale & Field Insights |
| Stoichiometry | Pyrazole:POCl₃:DMF = 1:3:4 | An excess of the Vilsmeier reagent is typically used to drive the reaction to completion. DMF can also serve as the solvent.[16] |
| Temperature | 0 °C (reagent formation), 80-90 °C (reaction) | Initial cooling controls the exothermic formation of the Vilsmeier reagent. Subsequent heating is required to overcome the activation energy for the formylation of the somewhat deactivated bromo-pyrazole ring.[13][14] |
| Reaction Time | 4-6 hours | Monitoring by TLC is crucial to determine the point of maximum conversion and prevent potential side reactions or degradation from prolonged heating. |
| Purity Control | Use of anhydrous reagents and inert atmosphere (N₂) | The Vilsmeier reagent is highly reactive towards water. Moisture will quench the reagent and significantly reduce the yield.[14] |
| Expected Yield | 65-80% | Yields are dependent on the purity of reagents, strict adherence to anhydrous conditions, and efficient purification. |
Safety and Reagent Handling
Professional laboratory safety standards must be strictly followed. The primary hazards in this synthesis are associated with phosphoryl chloride and DMF.
-
Phosphoryl Chloride (POCl₃) : Highly corrosive and toxic. It reacts violently with water, releasing toxic hydrogen chloride gas. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
N,N-Dimethylformamide (DMF) : A skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Always handle in a fume hood and wear appropriate gloves and eye protection.
-
Reaction Quenching : The quenching of the reaction mixture on ice should be performed slowly and cautiously in a fume hood, as it is an exothermic process that releases HCl gas.
Conclusion
The synthesis of this compound via the Vilsmeier-Haack formylation of 3-Bromo-1-methyl-1H-pyrazole represents a highly effective and strategic approach for chemical researchers. This method is characterized by its operational simplicity, directness, and good yields. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, scientists in research and drug development can reliably produce this valuable intermediate, paving the way for the discovery of novel chemical entities with significant therapeutic or material potential.
References
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Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved from [Link]
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Chemical Methodologies. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
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Molecules. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
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Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
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ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
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MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Molecules. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Nature. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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Semantic Scholar. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
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ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
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ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Bromobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Molecules. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1972). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Retrieved from [Link]
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Chinese Journal of Organic Chemistry. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 1368167-47-8)
An In-depth Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, pyrazole derivatives represent a cornerstone of heterocyclic chemistry, exhibiting a vast range of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The specific functionalization of the pyrazole scaffold is critical to modulating its pharmacological profile. 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, offering multiple reaction sites for the construction of more complex molecular architectures. Its aldehyde group is a versatile handle for forming Schiff bases or undergoing reductive amination, while the bromine atom provides a site for cross-coupling reactions.
Given its pivotal role as a building block, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed not merely as a list of data, but as a self-validating system of protocols and interpretation, reflecting the causality behind experimental choices to ensure the highest degree of scientific integrity for researchers and drug development professionals.
Molecular Identity and Structural Framework
Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of the target compound.
| Property | Value | Source |
| CAS Number | 1368167-47-8 | [1] |
| Molecular Formula | C₅H₅BrN₂O | [1] |
| Molecular Weight | 189.01 g/mol | [1] |
| SMILES | O=CC1=CN(C)N=C1Br | [1] |
The structural integrity of this molecule is confirmed through a multi-technique spectroscopic approach. The following diagram illustrates the IUPAC numbering convention used for spectral assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is the primary tool for elucidating the hydrogen framework of a molecule. For this compound, three distinct proton environments are expected, which allows for a straightforward and definitive spectral assignment.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay, FID) with a Fourier transform, followed by phase correction and baseline correction. Integrate the signals to determine the relative number of protons.
Predicted Spectrum and Expert Interpretation
The structure of this compound predicts three unique signals in the ¹H NMR spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 9.8 - 10.2 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen atom, causing it to appear significantly downfield.[2][3] |
| 8.0 - 8.4 | Singlet (s) | 1H | Pyrazole (C5-H) | This proton is attached to an sp²-hybridized carbon within an aromatic heterocyclic system. Its chemical shift is influenced by the ring current and the adjacent electron-donating nitrogen atom (N1). |
| 3.9 - 4.2 | Singlet (s) | 3H | N-Methyl (-CH₃) | The methyl protons are attached to a nitrogen atom, which is moderately electronegative, shifting them downfield relative to a typical C-CH₃ group. The signal is a singlet as there are no adjacent protons. |
The absence of any splitting (all signals are singlets) is a key confirmatory feature, as no proton has a neighboring proton within three bonds. This simple, clean spectrum is a powerful fingerprint for the molecule.
Carbon-13 (¹³C) NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. A standard broadband proton-decoupled experiment will reveal five distinct carbon signals, corresponding to the five unique carbon atoms in the structure.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz for a 400 MHz instrument). Employ broadband proton decoupling to ensure all signals appear as singlets and to benefit from the Nuclear Overhauser Effect (NOE).
-
Processing: A higher number of scans (e.g., 1024 or more) is typically required. Process the data using a Fourier transform with appropriate phasing and baseline correction.
Predicted Spectrum and Expert Interpretation
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| 185 - 190 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C NMR spectrum due to the strong electronegativity of the oxygen atom.[4] |
| 140 - 145 | Pyrazole (C5) | This carbon is attached to a proton and is part of the aromatic ring. Its chemical shift is typical for sp² carbons in heterocyclic systems. |
| 120 - 125 | Pyrazole (C3-Br) | The carbon atom directly bonded to the electronegative bromine atom is expected to be deshielded, but the "heavy atom effect" of bromine can sometimes lead to broader signals or slightly upfield shifts compared to other halogens. |
| 110 - 115 | Pyrazole (C4) | This is the sp² carbon to which the aldehyde group is attached. It is deshielded by the carbonyl group's electron-withdrawing character. |
| 38 - 42 | N-Methyl (-CH₃) | The N-methyl carbon signal appears in a typical range for sp³ carbons attached to a nitrogen atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol
-
Sample Preparation: If the sample is a solid, it can be analyzed as a KBr (potassium bromide) pellet. Grind a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, and more commonly, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the neat sample directly on the crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Predicted Spectrum and Expert Interpretation
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2820 and ~2720 | C-H Stretch | Aldehyde (-CHO) | The presence of two medium-intensity bands in this region (Fermi doublets) is highly characteristic of an aldehyde C-H stretch. |
| 1670 - 1690 | C=O Stretch | Aldehyde (C=O) | A strong, sharp absorption band in this region is definitive for a carbonyl group. Its position indicates conjugation with the pyrazole ring. |
| 1550 - 1600 | C=N & C=C Stretch | Pyrazole Ring | These absorptions correspond to the stretching vibrations of the double bonds within the aromatic pyrazole ring. |
| 2900 - 3000 | C-H Stretch | N-Methyl (-CH₃) | Aliphatic C-H stretching vibrations. |
| 550 - 650 | C-Br Stretch | Bromo Group | The carbon-bromine bond vibration is typically found in the fingerprint region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the elemental composition and fragmentation pattern of a molecule.
Experimental Protocol
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electrospray Ionization (ESI) is suitable for generating protonated molecules ([M+H]⁺), while Electron Ionization (EI) can provide more extensive fragmentation data.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the accurate mass.
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern. Propose fragmentation pathways to explain major fragment ions.
Predicted Spectrum and Expert Interpretation
-
Molecular Ion Peak: The most critical piece of information is the molecular ion. Due to the presence of a single bromine atom, the spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, two peaks of almost equal intensity will be observed:
-
M⁺ peak: at m/z ≈ 187.96 (for C₅H₅⁷⁹BrN₂O)
-
[M+2]⁺ peak: at m/z ≈ 189.96 (for C₅H₅⁸¹BrN₂O)
-
-
High-Resolution Mass: An HRMS analysis would confirm the elemental composition. The predicted accurate mass for the protonated molecule [M+H]⁺ (C₅H₆⁷⁹BrN₂O⁺) is 188.9718.
-
Key Fragmentation: Under EI conditions, a likely fragmentation pathway involves the loss of the bromine atom or the formyl group:
-
[M-Br]⁺: Loss of the bromine radical (m/z ~109).
-
[M-CHO]⁺: Loss of the formyl radical (m/z ~160/162).
-
Integrated Spectroscopic Analysis Workflow
Confirming the identity of a compound with high confidence requires the integration of data from all techniques. The following workflow ensures a logical and self-validating process.
Sources
A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth analysis of the safety and handling protocols for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a synthesized perspective grounded in chemical principles and extensive laboratory experience to ensure a culture of safety and experimental integrity. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to handle this and similar chemical entities with confidence and precision.
Understanding the Hazard Profile: A Multifaceted Approach
This compound is a substituted heterocyclic aldehyde, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its hazard profile is dictated by the interplay of the pyrazole ring, the bromine substituent, and the aldehyde functional group. A comprehensive understanding of these individual contributions is paramount to anticipating and mitigating risks.
Globally Harmonized System (GHS) Classification
The GHS classification provides a standardized starting point for hazard assessment. For this compound, the classification indicates a moderate level of acute and chronic hazards.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed.[1][2] | |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[1][2] | |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[1][2] | |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation.[1][2] |
Expert Insight: The "Warning" signal word, as opposed to "Danger," suggests that while the hazards are significant, they are not immediately life-threatening with appropriate handling. However, complacency is the enemy of safety. The combination of oral toxicity, skin and eye irritation, and respiratory irritation necessitates a multi-layered approach to personal protection.
Deconstructing the Molecular Hazards
-
The Pyrazole Core: Pyrazole and its derivatives are known to interact with biological systems. While some possess therapeutic properties, others can exhibit toxicity. The metabolism of pyrazoles can lead to hydroxylated and conjugated derivatives, and it is crucial to consider the potential biological activity of these metabolites.[3] Some substituted pyrazoles have been shown to inhibit cytochrome P450 enzymes, which could have implications for drug-drug interactions if this compound or its derivatives are used in a pharmaceutical context.[4]
-
The Aldehyde Group: Aldehydes are a well-known class of irritants and sensitizers. The electrophilic nature of the aldehyde carbon makes it reactive towards nucleophilic residues in proteins, which can trigger inflammatory responses and allergic reactions. This reactivity is the underlying cause of the observed skin, eye, and respiratory irritation.
-
The Bromo Substituent: The presence of a bromine atom increases the molecular weight and can influence the lipophilicity of the molecule, potentially enhancing its absorption through the skin. Halogenated organic compounds can also pose environmental hazards and may have unique reactivity profiles. For instance, brominated pyrazoles are known to undergo various chemical transformations.
Prudent Laboratory Practices: A Self-Validating System of Safety
The following protocols are designed to create a work environment where safety is an intrinsic component of the experimental workflow.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is a properly functioning laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood. This is non-negotiable. The hood's constant air withdrawal is critical to prevent the inhalation of dust particles or vapors, directly addressing the H335 hazard.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.
-
Eyewash Stations and Safety Showers: Know the location of and ensure unobstructed access to eyewash stations and safety showers. In the event of accidental contact, immediate and copious irrigation is the most effective first aid measure.[6]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential, but it should never be considered a substitute for robust engineering controls and careful technique.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over safety goggles is required.[5]
-
Hand Protection: Wear nitrile gloves at all times when handling this compound. Inspect gloves for any signs of degradation or puncture before use. It is crucial to practice proper glove removal technique to avoid contaminating your skin.[4] After handling, dispose of the gloves in the appropriate chemical waste stream and wash your hands thoroughly.
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned. This will protect your skin and personal clothing from splashes. Do not wear shorts or open-toed shoes in the laboratory.[7]
-
Respiratory Protection: For most routine laboratory-scale operations within a chemical fume hood, respiratory protection should not be necessary. However, in the case of a large spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges may be required.
Safe Handling and Storage Protocols
-
Weighing and Dispensing: As this compound is a solid, care must be taken to avoid generating dust. Use a spatula to carefully transfer the material. Weighing should be done in a fume hood or on a balance with a draft shield.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It is recommended to store it at 4°C under a nitrogen atmosphere to maintain its integrity. Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Housekeeping: Maintain a clean and organized workspace. Clean up any spills immediately, following the procedures outlined in Section 3. Avoid clutter in the fume hood, as this can disrupt airflow.
Emergency Procedures: Preparedness is Key
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Wipe the area dry.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional safety office.
-
Prevent others from entering the area.
-
If it is safe to do so, and you are trained, attempt to control the source of the spill.
-
Allow only trained emergency responders to handle the cleanup.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water. Seek immediate medical attention.[4]
Risk Assessment Workflow: A Systematic Approach to Safety
A thorough risk assessment is a mandatory precursor to any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating hazards.
Sources
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An In-depth Technical Guide to the Purity Analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Critical Role of Purity in a Versatile Building Block
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its distinct structure, featuring a pyrazole core with bromo, methyl, and carbaldehyde functional groups, makes it a valuable intermediate for synthesizing a wide array of pharmacologically active molecules. The reactivity of the aldehyde and the potential for cross-coupling reactions at the bromine-substituted position allow for diverse molecular elaboration.
Given its role as a critical starting material, the purity of this compound is paramount. Undetected impurities, even at trace levels, can have profound consequences, leading to aberrant reaction pathways, the formation of undesired side products, and compromised biological activity in the final compounds. This guide provides a comprehensive, multi-faceted strategy for the rigorous purity assessment of this key intermediate, grounded in established analytical principles and field-proven methodologies. The core philosophy is the application of orthogonal techniques—employing multiple, independent analytical methods—to build a self-validating and trustworthy purity profile.
Anticipating the Challenge: A Profile of Potential Impurities
A robust purity analysis begins not with an instrument, but with a theoretical understanding of what impurities might be present. The likely synthetic route to this compound is a variation of the Vilsmeier-Haack reaction on a suitable hydrazone precursor.[1][2] This knowledge allows us to anticipate several classes of impurities:
-
Starting Materials: Incomplete reaction could leave residual precursors.
-
Reaction By-products: Side reactions, such as incomplete formylation or alternative cyclization, can generate structurally related pyrazoles.
-
Reagents: Trace amounts of phosphorus oxychloride or solvents like dimethylformamide (DMF) may persist.
-
Degradation Products: The aldehyde functionality is susceptible to oxidation, potentially forming the corresponding carboxylic acid, especially during storage.
A proactive impurity profile, summarized in Table 1, is essential for selecting and optimizing the appropriate analytical methods.
Table 1: Hypothetical Impurity Profile for this compound
| Impurity Class | Potential Compound | Rationale | Primary Detection Method |
| Starting Material | Precursor Hydrazone | Incomplete Vilsmeier-Haack cyclization | HPLC, LC-MS |
| By-product | Non-formylated Pyrazole | Incomplete formylation step | HPLC, GC-MS, NMR |
| By-product | Isomeric Pyrazoles | Alternative cyclization pathways | HPLC, NMR |
| Degradation | 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | Oxidation of the aldehyde group | HPLC, LC-MS |
| Residual Solvent | N,N-Dimethylformamide (DMF) | Common solvent in Vilsmeier-Haack | Headspace GC-MS |
| Inorganic Residue | Phosphoric salts | From quenching of POCl₃ | IC, Ash Test |
| Water | H₂O | Adsorbed moisture | Karl Fischer Titration |
The Orthogonal Approach: A Multi-Technique Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. An authoritative assessment is achieved by integrating data from several orthogonal methods, each probing a different physicochemical property of the molecule. This approach ensures that impurities not detected by one method are captured by another, creating a robust and self-validating system.
Workflow for Comprehensive Purity Analysis
The logical flow of analysis integrates chromatographic, spectroscopic, and absolute quantification methods to build a complete purity profile.
Sources
Solubility Profile of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Guide for Drug Discovery and Development
An In-Depth Technical Guide
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds for the design of novel therapeutic agents. Among these, pyrazole derivatives are of paramount importance, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a key heterocyclic building block, valued for its reactive aldehyde group which serves as a versatile handle for synthetic elaboration into more complex molecules.[3]
Understanding the solubility profile of such an intermediate is not a trivial preliminary step; it is a critical determinant of its utility. Solubility dictates the choice of reaction media, influences purification strategies, and is a foundational parameter for formulation and screening in biological assays.[4][5][6] A poorly characterized solubility profile can lead to significant delays and resource expenditure, from failed synthetic reactions to unreliable biological data.
This technical guide provides a comprehensive overview of the solubility profile of this compound. Moving beyond a simple data sheet, this document offers a Senior Application Scientist's perspective on predicting solubility, provides a robust, self-validating protocol for its quantitative determination, and discusses the critical factors that modulate this essential property. The insights herein are tailored for researchers, scientists, and drug development professionals who utilize such building blocks to drive innovation.
Physicochemical and Structural Profile
To understand the solubility of a compound, we must first examine its intrinsic physicochemical properties. The structure of this compound—featuring a polar pyrazole core, a lipophilic bromine atom, a methyl group, and a polar aldehyde functional group—suggests a nuanced solubility behavior.
The calculated properties, particularly the topological polar surface area (TPSA) and the octanol-water partition coefficient (LogP), provide initial predictive power. The TPSA of 34.89 Ų indicates a moderate degree of polarity, while a LogP of approximately 0.99 suggests a relatively balanced hydrophilic-lipophilic character.[7]
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O | [7] |
| Molecular Weight | 189.01 g/mol | [7] |
| CAS Number | 1368167-47-8 | [7] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [7] |
| LogP (Octanol-Water Partition Coeff.) | 0.9951 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
Table 1: Key Physicochemical Properties of this compound.
Predicted Solubility Profile in Common Laboratory Solvents
Based on the general behavior of pyrazole derivatives and the structural characteristics of the target molecule, a qualitative solubility profile can be predicted.[4][8][9] Pyrazoles typically show enhanced solubility in organic solvents compared to water.[4][9] The presence of the polar aldehyde and the nitrogen atoms in the pyrazole ring allows for dipole-dipole interactions and hydrogen bonding with protic solvents, while the overall scaffold allows for favorable interactions with a range of organic media.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The molecule has polar groups but lacks H-bond donors and has lipophilic regions. Limited water solubility is characteristic of many pyrazole derivatives.[8] |
| Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can act as an H-bond donor to the pyrazole nitrogens and aldehyde oxygen, while its alkyl chain interacts with the non-polar parts of the molecule.[8] | |
| Polar Aprotic | Acetone | Soluble | Good dipole-dipole interactions with the aldehyde and pyrazole ring are expected. Acetone is a common solvent for pyrazole derivative synthesis.[8] |
| Acetonitrile (ACN) | Soluble | Its polarity is suitable for solvating the molecule. | |
| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. Often used for challenging solubilizations.[8] | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A powerful, highly polar solvent; often used for creating stock solutions for biological screening. | |
| Non-Polar | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis that can effectively solvate moderately polar compounds.[8] |
| Toluene | Sparingly Soluble | The aromatic ring can engage in π-stacking with the pyrazole ring, but the overall polarity mismatch may limit high solubility. | |
| Hexanes | Insoluble | As a non-polar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. |
Table 2: Predicted Qualitative Solubility of this compound.
Protocol for Quantitative Equilibrium Solubility Determination
Prediction provides a starting point, but quantitative data is essential for reproducible science. The "gold standard" for determining the thermodynamic equilibrium solubility of a solid is the Saturation Shake-Flask Method .[10][11] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.
Causality Behind Experimental Choices
-
Why use an excess of solid? To ensure that the solvent becomes fully saturated, creating a stable equilibrium between the dissolved and undissolved states.
-
Why agitate for 24-48 hours? Many compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period is necessary to ensure the system reaches thermodynamic equilibrium. Shorter times can lead to an underestimation of solubility.[10]
-
Why control temperature? Solubility is temperature-dependent. For most solids, it increases with temperature.[8] Maintaining a constant temperature is crucial for obtaining reproducible data.
-
Why filter and dilute? It is critical to separate the saturated solution from the excess solid without causing precipitation. Syringe filtration is effective, and immediate dilution can prevent the compound from crashing out of solution upon cooling.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Step-by-Step Methodology
-
Preparation of Standards:
-
Prepare a stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or DMSO).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL). These will be used to generate a standard curve for quantification.
-
-
Sample Preparation:
-
To a series of 4 mL glass vials, add an excess amount of the solid compound (e.g., 2-5 mg). The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration.
-
Accurately pipette 1 mL of the desired test solvent into each vial.
-
Seal the vials securely with screw caps containing a PTFE septum.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled incubator (e.g., 25 °C).
-
Agitate the samples for a minimum of 24 hours. For validation, a second set of samples should be agitated for 48 hours to confirm that equilibrium has been reached.
-
-
Phase Separation and Sampling:
-
After agitation, remove the vials and allow the excess solid to settle for at least 1 hour. This step reduces the burden on the filter.
-
Carefully withdraw an aliquot of the supernatant using a glass syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter (PTFE or other chemically compatible material) into a clean vial. Crucially, the first few drops of the filtrate should be discarded to saturate the filter membrane.
-
Accurately dilute the filtered saturate with a known volume of mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve. A 1:10 or 1:100 dilution is common.
-
-
Quantification by HPLC-UV:
-
Analyze the calibration standards and the diluted samples via a validated HPLC-UV method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) and UV detection at a wavelength of maximum absorbance for the compound.
-
Plot the peak area of the standards versus their known concentrations to generate a linear regression curve.
-
Use the equation of the line to calculate the concentration of the diluted sample.
-
-
Data Analysis:
-
Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the test solvent.
-
Equilibrium Validation: Compare the solubility values obtained at 24 and 48 hours. If the values are within an acceptable margin of error (e.g., <10%), equilibrium can be considered achieved. If not, a longer incubation time is required.
-
Key Factors Influencing Solubility
Temperature
For most solid organic compounds, solubility is an endothermic process, meaning it increases with temperature. This relationship is critical during synthesis (heating to dissolve reagents) and purification (cooling to induce crystallization). When reporting solubility data, the temperature at which it was measured must always be stated.[8]
pH
The pyrazole ring is weakly basic (pKa of the conjugate acid is ~2.5 for the parent pyrazole). The solubility of this compound in aqueous media is therefore expected to increase under acidic conditions (pH < 2) due to the protonation of a ring nitrogen, forming a more soluble cationic salt. In neutral or basic media, the compound will remain in its less soluble, neutral form. This is a vital consideration for aqueous reactions and for biological assays conducted in buffered media.
Co-solvents
Limited aqueous solubility is a common challenge for pyrazole derivatives.[8] The use of water-miscible organic co-solvents such as ethanol, DMSO, or propylene glycol can dramatically increase solubility. This strategy is frequently employed in drug formulation and for preparing high-concentration stock solutions for high-throughput screening.
Solvent Selection: An E-E-A-T Perspective
As a Senior Application Scientist, the choice of solvent extends beyond mere solvating power. The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) demand a holistic approach that incorporates safety and sustainability. The pharmaceutical industry increasingly recognizes that solvents contribute 80-90% of manufacturing waste.[12][13]
Solvent Selection Logic Diagram
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Introduction: The Enduring Legacy of the Pyrazole Scaffold
An In-Depth Technical Guide to the Discovery of Novel Pyrazole-Based Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1][2][3] First identified by Ludwig Knorr in 1883, this privileged structure is not merely an academic curiosity but a cornerstone of modern pharmacotherapy.[1][4] Its prevalence in a multitude of FDA-approved drugs—ranging from the anti-inflammatory agent Celecoxib (Celebrex®) to the anticancer drug Crizotinib (Xalkori®) and the anticoagulant Apixaban (Eliquis®)—underscores its profound therapeutic relevance.[5][6][7][8][9]
Pyrazole derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[2][10][11][12] This versatility stems from the unique physicochemical properties of the pyrazole ring, which allows for precise structural modifications to fine-tune pharmacological profiles, enhance target binding, and improve pharmacokinetic properties. This guide provides a comprehensive exploration of the discovery process for novel pyrazole-based compounds, from rational design and synthesis to biological evaluation, intended for professionals engaged in the art and science of drug discovery.
The Pyrazole Core: A Chemist's Playground for Rational Drug Design
The pyrazole ring's utility in drug design is rooted in its distinct structural and electronic features. As a stable aromatic system, it serves as a robust anchor for various substituents.
-
Hydrogen Bonding Capabilities : The ring possesses both a hydrogen bond donor (the N-1 pyrrole-type nitrogen) and a hydrogen bond acceptor (the N-2 pyridine-type nitrogen).[5] This duality is critical for establishing specific, high-affinity interactions with biological targets like enzyme active sites.
-
Bioisosterism : The pyrazole ring often serves as a bioisostere for a phenyl ring, offering a similar spatial arrangement while improving properties like solubility and metabolic stability.[5]
-
Tautomerism : In unsymmetrically substituted NH-pyrazoles, annular tautomerism can influence receptor binding and pharmacokinetic properties, a feature that can be exploited or mitigated through N-1 substitution.[5]
-
Structural Versatility : The three carbon atoms of the pyrazole ring are readily functionalized, allowing for the creation of vast chemical libraries with diverse three-dimensional arrangements to probe the chemical space of a biological target.[13][14]
These fundamental properties empower medicinal chemists to engage in rational drug design, modifying the pyrazole scaffold to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Structure-Activity Relationship (SAR) studies are central to this process, systematically correlating changes in chemical structure with changes in biological activity to guide the design of more effective drug candidates.[15][16][17]
Synthetic Pathways: From Classical Reactions to Green Innovations
The construction of the pyrazole core is a well-trodden path in organic chemistry, yet one that continues to evolve with innovations in efficiency, regioselectivity, and sustainability. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
The Knorr Pyrazole Synthesis: A Timeless Classic
The most fundamental and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][18] The primary advantage of this method is its simplicity and the use of readily available starting materials.
A key consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity . The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazoles.[18] The reaction outcome is influenced by the steric and electronic nature of the substituents (R1, R3) and the hydrazine, as well as the pH of the reaction medium.[1][18]
Experimental Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the classic synthesis of a pyrazolone, a key intermediate in the production of analgesic and antipyretic drugs.[4]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate.
-
Reagent Addition: Slowly add an equimolar amount of phenylhydrazine to the flask. Note: This addition can be exothermic and should be done with care.[18]
-
Solvent/Catalyst Addition: Add glacial acetic acid to serve as the solvent and acid catalyst.
-
Heating: Heat the reaction mixture under reflux for 1-2 hours.[18] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath to facilitate the crystallization of the product.[18]
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-phenyl-3-methyl-5-pyrazolone.[18]
-
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy, mass spectrometry, and melting point analysis.
Modern Synthetic Methodologies
While the Knorr synthesis is robust, modern drug discovery demands greater efficiency, diversity, and environmental stewardship. Recent years have seen a surge in advanced synthetic protocols.[1]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants.[19] MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse pyrazoles.[20][21] For instance, a three-component cyclocondensation of an aldehyde, malononitrile, and a hydrazine derivative can efficiently produce highly functionalized aminopyrazoles.[13][19]
-
[3+2] Cycloaddition Reactions: This powerful method involves the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne or alkene) to form the five-membered pyrazole ring.[1][2] This approach offers excellent control over regioselectivity and provides access to pyrazoles that are difficult to obtain via condensation methods.
-
Catalysis and Green Chemistry: There is a significant shift towards more sustainable synthetic practices.[20] This includes the use of recyclable catalysts like nano-ZnO, environmentally benign solvents like water or PEG-400, and energy sources such as microwave irradiation to accelerate reactions and reduce waste.[1][2][21][22]
The workflow for synthesizing and identifying a novel pyrazole-based lead compound is a multi-step, iterative process.
Caption: A generalized workflow for the discovery of novel pyrazole-based compounds.
Biological Evaluation: Unveiling Therapeutic Potential
Once a novel pyrazole compound is synthesized and characterized, its biological activity must be rigorously assessed. This evaluation typically follows a hierarchical approach, starting with broad screening and progressing to more specific mechanistic studies.
Primary Screening: In Vitro Cytotoxicity
For anticancer drug discovery, the initial step is often to screen the compounds for their ability to inhibit the growth of or kill cancer cells. The MTT assay is a common colorimetric method used for this purpose.
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of a novel pyrazole compound required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).[23][24]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Novel pyrazole compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Target Identification and Mechanism of Action (MOA)
Compounds that show promising cytotoxicity are further investigated to determine their specific molecular target and mechanism of action. Many pyrazole-based anticancer agents function as kinase inhibitors.[10] For example, they may target kinases in critical signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for tumor angiogenesis.[10]
Caption: Simplified VEGFR-2 signaling pathway targeted by a pyrazole inhibitor.
Enzyme inhibition assays can directly measure the potency of a compound against its target kinase, providing a Ki or IC50 value for target engagement. These data are crucial for establishing a clear SAR and for optimizing the lead compound's selectivity and potency.
Case Study & Data Interpretation: The Journey of a Pyrazole-Chalcone Hybrid
To illustrate the discovery process, consider the development of novel pyrazole-chalcone hybrids as anticancer agents.[25] Chalcones are known for their antiproliferative activities, and hybridizing this scaffold with the pyrazole core is a rational strategy to develop new agents, potentially acting as inhibitors of tubulin polymerization.[25]
Following synthesis and characterization, a library of these hybrids would be subjected to in vitro screening. The results can be summarized to guide the next round of design and optimization.
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 161a | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27 | [26] |
| 161b | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [26] |
| C5 | MCF-7 (Breast) | 0.08 | - | - | [26] |
| 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [26] |
| 22 | MCF-7 (Breast) | 2.82 - 6.28 | Etoposide | (comparable) | [10] |
| 3d | MCF-7 (Breast) | 10 | - | - | [23] |
| 34 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [10] |
Analysis of Data: From this hypothetical data, several insights can be drawn:
-
Compounds 161b and C5 show high potency against A-549 and MCF-7 cell lines, respectively, and are significantly more potent than the reference drugs in these assays.
-
The sub-micromolar activity of compounds C5 and 43 against the MCF-7 cell line makes them promising candidates for further investigation.
-
This quantitative data forms the basis of the SAR. For example, by comparing the structures of 161a and 161b , chemists can deduce which functional group modifications led to the observed increase in potency. This knowledge directly informs the design of the next generation of compounds in a lead optimization campaign.[25]
Conclusion and Future Directions
The discovery of novel pyrazole-based heterocyclic compounds remains a vibrant and highly productive field within drug discovery. The scaffold's proven success, combined with continuous innovation in synthetic chemistry and a deeper understanding of molecular biology, ensures its relevance for years to come.
Future research will likely focus on several key areas:
-
Targeted Synthesis : Moving beyond broad screening to the rational design of pyrazoles for specific, well-validated, and often challenging biological targets.
-
Multi-Target Ligands : Designing single pyrazole-based molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer.[10]
-
Sustainable Chemistry : The increasing adoption of green chemistry principles will make the synthesis of pyrazole libraries more efficient, cost-effective, and environmentally friendly.[20][27]
-
Computational Integration : The growing power of in silico tools, from molecular docking to ADMET prediction, will further accelerate the design-synthesis-test cycle, reducing the time and cost of bringing new pyrazole-based therapies to the clinic.[28][29]
This guide has outlined the core principles and methodologies that underpin the discovery of novel pyrazole compounds. By integrating rational design, versatile synthesis, and rigorous biological evaluation, the scientific community can continue to unlock the immense therapeutic potential of this privileged heterocyclic scaffold.
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- In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (n.d.). PubMed.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. (n.d.).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Semantic Scholar.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
- Promising Novel Heterocyclic Drug Candidates: Synthesis, Characterization, DFT Calculations and In Silico Investigations of Anticancer Behaviors. (n.d.). ResearchGate.
- Examples of pyrazole‐containing drugs and their pharmacological activities. (n.d.). ResearchGate.
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF NOVEL HETEROCYCLIC COMPOUNDS. (n.d.). Rasayan Journal of Chemistry.
- Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). NIH.
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Methodological & Application
Versatile Synthetic Pathways for the Elaboration of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Guide for Medicinal and Materials Chemists
Introduction: The Pyrazole Scaffold as a Privileged Motif
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional molecular exploration have led to its incorporation into a multitude of biologically active agents and functional materials. Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The starting material, 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, represents a particularly valuable building block. It possesses two distinct and orthogonally reactive functional handles: a C3-bromine atom, amenable to a host of palladium-catalyzed cross-coupling reactions, and a C4-carbaldehyde group, ready for elaboration through condensation, reductive amination, and other carbonyl chemistries. This guide provides detailed application notes and robust protocols for the derivatization of this versatile scaffold, grounded in mechanistic principles to empower researchers in drug discovery and materials development.
Safety & Handling: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Part 1: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
The bromine atom at the C3 position is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, significantly expanding the chemical space accessible from the starting material.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-1-methyl-1H-pyrazole-4-carbaldehydes
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and tolerance of diverse functional groups.
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving: (1) Oxidative addition of the bromopyrazole to a Pd(0) species, (2) Transmetalation of the aryl group from a boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.
Fig. 1: Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of heteroaryl halides.
| Reagent/Component | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 203 mg |
| Arylboronic Acid | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₄ | 0.05 | 0.05 | 58 mg |
| K₂CO₃ (anhydrous) | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (203 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 20-30 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-aryl-1-methyl-1H-pyrazole-4-carbaldehyde.
Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-methyl-1H-pyrazole-4-carbaldehydes
The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities. These are valuable for further transformations or for their intrinsic properties in materials and bioactive molecules.
Mechanistic Insight: This reaction involves a dual catalytic system. A palladium(0) complex undergoes oxidative addition with the bromopyrazole. Concurrently, a copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-complex. The cycle is completed by reductive elimination of the product, regenerating the Pd(0) catalyst. An amine base is used to deprotonate the alkyne and neutralize the HBr formed.
Fig. 2: Sonogashira Dual Catalytic Cycle
Protocol: Sonogashira Coupling
This protocol is based on standard conditions for Sonogashira couplings of heteroaryl bromides.
| Reagent/Component | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 203 mg |
| Terminal Alkyne | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₂Cl₂ | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 0.06 | 0.06 | 11 mg |
| Triethylamine (Et₃N) | 3.0 | 3.0 | 0.42 mL |
| THF (anhydrous) | - | - | 10 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk tube, dissolve this compound (203 mg, 1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an argon atmosphere.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol), triethylamine (0.42 mL, 3.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 21 mg, 0.03 mmol), and finally copper(I) iodide (CuI, 11 mg, 0.06 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 6-24 hours. The reaction is typically complete when a thick precipitate of triethylammonium bromide has formed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst and ammonium salt, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-alkynyl-1-methyl-1H-pyrazole-4-carbaldehyde.
Part 2: Derivatization of the C4-Carbaldehyde
The aldehyde functionality is a versatile handle for a variety of transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a classic and reliable method for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.
Mechanistic Insight: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium carbonate). The base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration to yield the stable, conjugated α,β-unsaturated product.
Fig. 3: Knoevenagel Condensation Workflow
Protocol: Knoevenagel Condensation with Malononitrile
This green chemistry protocol is adapted from Sonar et al. (2017) for the condensation of pyrazole aldehydes in aqueous media.
| Reagent/Component | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 203 mg |
| Malononitrile | 1.0 | 1.0 | 66 mg |
| Ammonium Carbonate ((NH₄)₂CO₃) | 0.2 | 0.2 | 19 mg |
| Water | - | - | 5 mL |
| Ethanol | - | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (203 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol) in a mixture of water (5 mL) and ethanol (5 mL).
-
Catalyst Addition: Stir the mixture for 2-3 minutes to ensure homogeneity, then add ammonium carbonate (19 mg, 0.2 mmol) as the catalyst.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, and the product often precipitates out of solution within 30-60 minutes.
-
Monitoring: Monitor the reaction by TLC (eluent: hexane/ethyl acetate 7:3). The product spot should be significantly less polar than the starting aldehyde.
-
Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove any unreacted starting materials. The product, 2-((3-bromo-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile, is often obtained in high purity without the need for column chromatography. Dry the product under vacuum.
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is a highly versatile and efficient method for converting aldehydes into primary, secondary, or tertiary amines. This one-pot procedure avoids the multiple alkylation issues often associated with direct alkylation of amines.
Mechanistic Insight: The reaction begins with the formation of a hemiaminal intermediate from the aldehyde and the amine, which then dehydrates to form an imine (or iminium ion under acidic conditions). A selective reducing agent, present in the same pot, then reduces the C=N double bond to furnish the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate imine/iminium ion.
Fig. 4: Reductive Amination Pathway
Protocol: One-Pot Reductive Amination
This general protocol is highly effective for a wide range of primary and secondary amines.
| Reagent/Component | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 203 mg |
| Amine (Primary or Secondary) | 1.1 | 1.1 | Varies |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | - | - | 10 mL |
| Acetic Acid (optional) | 0.1 | 0.1 | ~6 µL |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (203 mg, 1.0 mmol) and the desired amine (1.1 mmol).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 10 mL) and stir the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, particularly with less nucleophilic amines.
-
Reducing Agent Addition: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the disappearance of the starting material and intermediate imine by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM, 2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel or by acid-base extraction.
Conclusion
This compound is a potent and versatile building block for chemical synthesis. The protocols detailed herein provide robust and mechanistically grounded pathways for its elaboration at both the C3-bromo and C4-aldehyde positions. By leveraging powerful transformations such as Suzuki and Sonogashira couplings, Knoevenagel condensations, and reductive aminations, researchers can rapidly access a vast and diverse library of novel pyrazole derivatives for screening in drug discovery programs and for the development of advanced functional materials.
References
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., Thore, S. N., & Pawar, R. P. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Barauskiene, L., Sapijanskaite, B., & Mickevicius, V. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved January 19, 2026, from [Link]
The Strategic Utility of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous clinically approved therapeutics.[1][2] Its prevalence stems from its ability to serve as a versatile template that can be strategically decorated with various functional groups to modulate pharmacological activity. Pyrazole-containing drugs have demonstrated efficacy across a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[3] A significant portion of recently approved drugs, particularly kinase inhibitors, feature this core structure, highlighting its importance in modern drug development.[1][3]
The subject of this guide, 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde , is a highly valuable, yet underexplored, building block for the synthesis of novel therapeutics. Its unique trifunctional nature—a reactive bromine atom, a formyl group, and a methylated pyrazole core—offers medicinal chemists a powerful tool for generating diverse molecular libraries with the potential for high biological activity. This document will provide a detailed exploration of the applications of this compound, complete with protocols for its key transformations and insights into its role in the synthesis of targeted therapies, particularly kinase inhibitors.
Molecular Architecture and Synthetic Versatility
The strategic importance of This compound lies in its distinct reactive sites, which allow for sequential and orthogonal chemical modifications.
-
The 3-Bromo Position: The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which are often crucial for establishing key interactions with protein targets.
-
The 4-Carbaldehyde Group: The aldehyde functionality at the C4 position is a versatile precursor for numerous transformations. It readily undergoes reductive amination to introduce diverse amine-containing side chains, which can enhance solubility and provide additional hydrogen bonding interactions.[6] It can also participate in other reactions such as Wittig reactions, aldol condensations, and the formation of various heterocyclic rings.
-
The 1-Methyl Group: The methyl group at the N1 position serves to block one of the nitrogen atoms, preventing unwanted side reactions and directing substitution patterns. This seemingly simple modification is crucial for ensuring regiochemical control during synthesis.
The interplay of these three functional groups makes this molecule a powerful platform for generating complex molecular architectures with tailored pharmacological profiles.
Application in Kinase Inhibitor Synthesis: A Mechanistic Overview
A primary application of pyrazole-based scaffolds is in the development of protein kinase inhibitors.[7][8] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling.
The pyrazole core of molecules derived from This compound can act as a scaffold that orients substituents in a manner that mimics the adenine portion of ATP. The strategic diversification of the 3- and 4-positions allows for the introduction of functionalities that can form key interactions with specific amino acid residues in the kinase active site, leading to high potency and selectivity. For instance, substituents introduced via Suzuki coupling at the 3-position can occupy hydrophobic pockets, while amine-containing side chains installed via reductive amination at the 4-position can form hydrogen bonds with the hinge region of the kinase.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles and is a common route to pyrazole-4-carbaldehydes.[10][11][12] This protocol describes a typical procedure for the synthesis of the title compound.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Materials:
-
1-Methyl-3-bromopyrazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-methyl-3-bromopyrazole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure This compound .
Protocol 2: Suzuki-Miyaura Cross-Coupling of the 3-Bromo Position
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[13][14] This protocol details a representative procedure for the coupling of an arylboronic acid to the 3-position of the pyrazole core.
Workflow for Suzuki-Miyaura Cross-Coupling
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof - Google Patents [patents.google.com]
- 3. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ineosopen.org [ineosopen.org]
- 7. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Vilsmeier-Haack Formylation of Pyrazoles
Abstract
The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic systems.[1][2] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of pyrazoles, a critical transformation for producing pyrazole-4-carbaldehydes. These products serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] We will delve into the underlying mechanism, detail a robust experimental protocol, discuss the reaction's scope and limitations, and provide essential safety and troubleshooting guidelines to ensure successful and reproducible outcomes for researchers in drug discovery and chemical development.
Introduction: The Strategic Importance of Pyrazole Formylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[5][6] The functionalization of the pyrazole ring is therefore of paramount importance. The introduction of a formyl (-CHO) group, specifically at the C4 position, transforms the relatively inert pyrazole core into a highly versatile synthetic handle. This aldehyde functionality can be readily converted into a vast array of other functional groups or used in condensation and cyclization reactions to build more complex molecular architectures.[7][8]
The Vilsmeier-Haack (V-H) reaction stands out as the premier method for this transformation due to its operational simplicity, use of inexpensive reagents, and generally high regioselectivity for the electron-rich C4 position of the pyrazole ring.[9][10][11]
Reaction Mechanism and Regioselectivity
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected results. The process occurs in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium salt, commonly known as the Vilsmeier reagent.[12][13][14]
Stage 2: Electrophilic Aromatic Substitution The pyrazole ring, being an electron-rich π-excessive system, attacks the electrophilic carbon of the Vilsmeier reagent.[9][15] This attack preferentially occurs at the C4 position, which is the most nucleophilic site. The resulting intermediate then rearomatizes by losing a proton. The final step is the hydrolysis of the iminium salt intermediate during aqueous work-up to yield the desired pyrazole-4-carbaldehyde.[12][13]
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the formylation of a substituted pyrazole. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.
3.1. Materials and Reagents
-
Substituted Pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (used as reagent and solvent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 4.0 eq)
-
Dichloromethane (DCM), anhydrous (optional solvent)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
3.2. Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.
-
Ice-water bath and/or acetone-dry ice bath.
-
Heating mantle with temperature controller.
-
Standard laboratory glassware for work-up and purification.
3.3. Step-by-Step Procedure
Part A: Preparation of the Vilsmeier Reagent (In Situ)
-
Setup: Assemble the reaction flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent premature decomposition of reagents.[9]
-
Solvent: To the flask, add anhydrous DMF (approx. 10 mL per 1 g of pyrazole substrate).
-
Cooling: Cool the DMF to 0 °C using an ice-water bath. For highly reactive substrates or large-scale reactions, cooling to -10 °C is recommended.[3]
-
Reagent Addition: Add POCl₃ (1.5 - 4.0 eq) dropwise to the cooled, stirring DMF via the dropping funnel. Causality: This addition is highly exothermic; slow, controlled addition is crucial to prevent a runaway reaction and decomposition.[9][16] A viscous, white precipitate of the Vilsmeier reagent may form, which is normal.[3][17]
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the reagent.
Part B: Formylation Reaction
-
Substrate Addition: Dissolve the pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to the desired temperature (typically between 60 °C and 120 °C).[4][18] Causality: Heating provides the necessary activation energy for the electrophilic substitution, as the Vilsmeier reagent is a relatively weak electrophile.[13]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a TLC sample, withdraw a small aliquot, carefully quench it in a vial with a few drops of saturated NaHCO₃ solution, add ethyl acetate, shake, and spot the organic layer on the TLC plate.
Part C: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture back down to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice. Safety: This quenching step is highly exothermic due to the reaction of excess POCl₃ with water. Perform this in a fume hood and add the reaction mixture in a slow stream.[16]
-
Hydrolysis & Neutralization: Stir the aqueous mixture for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Then, carefully neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 7-8.[9]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure pyrazole-4-carbaldehyde.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Substrate Scope and Typical Results
The Vilsmeier-Haack formylation is robust and applicable to a wide range of pyrazole substrates. The reaction is generally tolerant of various functional groups, although strongly electron-withdrawing groups on the pyrazole or its substituents can decrease reactivity, requiring more forcing conditions (higher temperatures, longer reaction times).[4][19]
| Entry | Pyrazole Substrate | Reagents (eq) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenyl-3-(p-tolyl)-1H-pyrazole | VHR | 60 | 5-15 min (MW) | 85 | [20] |
| 2 | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole | POCl₃/DMF | 70 | 5-6 | Good | [1] |
| 3 | 5-Chloro-1,3-dimethyl-1H-pyrazole | POCl₃(6)/DMF(4) | 120 | 1 | 92 | [4][19] |
| 4 | 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃(4)/DMF(4) | 70 | 24 | 48 | [3] |
| 5 | 1,3,5-Triarylpyrazoline | POCl₃/DMF | RT | - | - |
VHR: Vilsmeier-Haack Reagent. MW: Microwave irradiation.
Safety and Troubleshooting
5.1. Critical Safety Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water in a highly exothermic manner.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction mixture are highly exothermic. Maintain proper cooling and perform additions slowly to control the temperature.[16]
-
Anhydrous Conditions: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent decomposition and ensure high yields.[9]
5.2. Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Vilsmeier reagent (moisture contamination).2. Deactivated pyrazole substrate (strong EWGs).3. Insufficient reaction temperature or time. | 1. Ensure strictly anhydrous conditions and fresh reagents.2. Increase reagent stoichiometry (POCl₃/DMF), temperature, and reaction time.[4]3. Increase temperature in 10-20 °C increments and monitor by TLC. |
| Formation of Byproducts | 1. Reaction temperature too high, causing decomposition.2. Diformylation or reaction at other positions.3. Chlorination of hydroxyl groups if present.[21] | 1. Run the reaction at a lower temperature for a longer duration.2. Use milder conditions (fewer equivalents of V-H reagent).3. Protect sensitive functional groups (e.g., hydroxyls) prior to the reaction. |
| Difficult Work-up / Emulsion | 1. Incomplete neutralization.2. Colloidal solids or tars formed. | 1. Ensure pH is neutral or slightly basic before extraction.2. Add brine to the aqueous layer to break emulsions. Filter the combined mixture through a pad of Celite before extraction. |
Conclusion
The Vilsmeier-Haack reaction is an indispensable tool for the C4-formylation of pyrazoles, providing a direct and efficient route to valuable synthetic intermediates. By understanding the underlying mechanism, adhering to a carefully controlled protocol, and being mindful of the associated safety considerations, researchers can reliably leverage this reaction to advance projects in drug discovery and materials science. The protocol described herein serves as a robust starting point for a wide variety of pyrazole substrates, enabling the synthesis of complex and functionally diverse molecules.
References
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Mandal, B. (2019). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2022). MDPI. [Link]
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Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
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VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health (NIH). [Link]
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Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-((dimethylamino)methylene)propane-1,3-dinitrile and its utility in heterocyclic synthesis. (2013). Growing Science. [Link]
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Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2012). National Institutes of Health (NIH). [Link]
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Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). ResearchGate. [Link]
-
General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkat USA. [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). ResearchGate. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2011). ResearchGate. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Kaunas University of Technology. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). National Institutes of Health (NIH). [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
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Application Notes and Protocols: 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde as a Cornerstone Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The pyrazole carboxamide scaffold is a privileged structure in modern agrochemicals, forming the core of numerous high-performance fungicides and insecticides. This document provides a detailed technical guide on the application of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a key building block for the synthesis of these vital agricultural products. We will explore its strategic importance, outline the primary synthetic transformations, and provide detailed, field-proven protocols for its conversion into advanced agrochemical candidates, with a particular focus on the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Introduction: The Strategic Importance of the Pyrazole Moiety
Pyrazole derivatives are a cornerstone of the agrochemical industry, renowned for their broad-spectrum biological activities.[1] The pyrazole ring, particularly when functionalized as a carboxamide, is a highly effective pharmacophore, largely due to its ability to act as a potent inhibitor of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungal pathogens.[2] This mode of action disrupts fungal respiration, leading to a halt in energy production and subsequent cell death.[3]
This compound serves as a highly versatile and strategically important intermediate in the construction of these complex molecules. Its aldehyde functionality provides a direct handle for oxidation to the crucial carboxylic acid, while the bromine atom at the 3-position can be retained or further functionalized, offering a modular approach to library synthesis and the development of new active ingredients.
The Synthetic Pathway: From Aldehyde to Active Ingredient
The primary application of this compound in agrochemical synthesis, particularly for SDHI fungicides, follows a well-established three-step sequence. This pathway is designed for efficiency and scalability, transforming the simple aldehyde into a complex, high-value pyrazole carboxamide.
Caption: General synthetic workflow from the starting aldehyde to the final agrochemical.
Experimental Protocols
The following protocols are presented as a comprehensive guide for the synthesis of pyrazole carboxamides from this compound. These methodologies are based on established and reliable chemical transformations.[4][5]
Protocol 1: Oxidation of this compound to the Carboxylic Acid
Causality: The oxidation of the aldehyde to a carboxylic acid is the critical first step. The carboxylic acid functionality is essential for the subsequent amide bond formation, which is the defining linkage in this class of agrochemicals. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent suitable for this transformation. The reaction is typically performed in an aqueous solvent mixture to ensure solubility of both the organic substrate and the inorganic oxidant.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) (for quenching)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq.) in a 3:2 mixture of water and acetone.
-
Heat the mixture to 60-70 °C to aid dissolution.
-
Slowly add a solution of potassium permanganate (3.0-3.5 eq.) in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.
-
Optional Quench: If the solution is still purple, add a saturated solution of sodium bisulfite dropwise until the color disappears.
-
Combine the filtrates and cool in an ice bath.
-
Acidify the solution to pH 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.
Data Summary Table 1: Oxidation Reaction
| Parameter | Value |
|---|---|
| Typical Yield | 90-95% |
| Purity (by NMR) | >98% |
| Appearance | White to off-white solid |
| Key Analytical Data | Disappearance of aldehyde proton (~10 ppm) and appearance of carboxylic acid proton (>12 ppm) in ¹H NMR. |
Protocol 2: Formation of 3-Bromo-1-methyl-1H-pyrazole-4-carbonyl Chloride
Causality: The carboxylic acid is not sufficiently reactive for direct amide bond formation with anilines. It must first be activated. Conversion to the acyl chloride using thionyl chloride (SOCl₂) is a standard and highly effective method. The reaction proceeds readily, and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Materials:
-
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or other inert solvent)
-
N,N-Dimethylformamide (DMF), catalytic amount
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.).
-
Add an excess of thionyl chloride (3.0-5.0 eq.) and a catalytic drop of DMF.
-
Attach a reflux condenser and gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3-Bromo-1-methyl-1H-pyrazole-4-carbonyl chloride is a liquid or low-melting solid and is typically used immediately in the next step without further purification.
Protocol 3: Amide Coupling to Form the Final Agrochemical
Causality: This is the final bond-forming reaction that constructs the pyrazole carboxamide core. The highly electrophilic acyl chloride reacts readily with the nucleophilic amine (typically a substituted aniline for SDHI fungicides) to form a stable amide bond. A base, such as triethylamine or pyridine, is used to scavenge the HCl generated during the reaction, driving it to completion.
Materials:
-
3-Bromo-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Substituted aniline derivative (e.g., 3',4'-dichloro-5-fluorobiphenyl-2-amine for a Bixafen analogue) (1.0 eq.)
-
Triethylamine (Et₃N) or Pyridine (1.1-1.2 eq.)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of the crude 3-Bromo-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq.) in anhydrous THF to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 10-12 hours, or until TLC analysis shows complete consumption of the starting materials.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to afford the final pyrazole carboxamide product.
Data Summary Table 2: Amide Coupling Reaction
| Parameter | Value |
|---|---|
| Typical Yield | 70-90% |
| Purity (by HPLC) | >98% |
| Appearance | Typically a crystalline solid |
| Key Analytical Data | Appearance of a new amide N-H signal in ¹H NMR and a characteristic amide carbonyl stretch in IR spectroscopy. |
Visualization of the Synthetic Process
The following diagram provides a visual representation of the key steps and reagents involved in the synthesis of a generic pyrazole carboxamide fungicide from the starting aldehyde.
Caption: Detailed reaction scheme showing reagents for each synthetic step.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance agrochemicals. The straightforward and high-yielding protocols for its conversion into pyrazole-4-carboxylic acid and subsequent coupling to form pyrazole carboxamides make it an attractive starting material for both library synthesis in drug discovery and for the large-scale production of commercial fungicides. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working in the field of agrochemical development.
References
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Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. Available at: [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]
-
Synthesis method of fluxapyroxad based on Suzuki reaction. Patsnap. Available at: [Link]
-
Fluxapyroxad (Ref: BAS 700F). AERU - University of Hertfordshire. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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- Pyrazole carboxanilide fungicides and use. Google Patents.
- Pyrazolecarboxamide derivative and fungicide containing it as active ingredient. Google Patents.
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. OUCI. Available at: [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. Available at: [Link]
- Preparation method of fluxapyroxad. Google Patents.
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC - NIH. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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-
Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available at: [Link]
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-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. ResearchGate. Available at: [Link]
-
Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. PMC - PubMed Central. Available at: [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]
- Synergistic fungicidal active substance combinations containing spiroxamine, prothioconazole and bixafen. Google Patents.
-
Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal. Available at: [Link]
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The Versatile Building Block: Application Notes for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde in Advanced Materials Science
Introduction: Unlocking the Potential of a Functionalized Pyrazole
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a bespoke heterocyclic compound poised for significant impact in the realm of materials science. Its unique trifunctional architecture—a stable pyrazole core, a reactive aldehyde group, and a versatile bromine atom—offers a powerful toolkit for the rational design of novel functional materials. The pyrazole scaffold itself is renowned for its thermal stability and coordination capabilities, while the aldehyde and bromo moieties serve as orthogonal handles for a diverse range of chemical transformations.[1] This guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging this promising molecule in the synthesis of advanced materials, including metal-organic frameworks, Schiff base polymers, and fluorescent sensors.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is critical for its effective application.
| Property | Value | Reference |
| CAS Number | 1368167-47-8 | |
| Molecular Formula | C₅H₅BrN₂O | |
| Molecular Weight | 189.01 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥97% | |
| Storage | 4°C, stored under nitrogen |
Application I: Synthesis of Pyrazole-Based Schiff Base Polymers for Surface Modification
The aldehyde functionality of this compound is a prime site for the synthesis of Schiff bases through condensation with primary amines.[2][3][4] This reaction is a cornerstone for creating novel polymers and for the functionalization of surfaces, such as silica gel, to produce new adsorbent materials for applications like heavy metal extraction.[5]
Protocol: Immobilization on Amino-Functionalized Silica Gel
This protocol details the covalent attachment of this compound to an amino-functionalized silica surface, creating a novel chelating material.
Step 1: Preparation of Amino-Functionalized Silica Gel
-
Activate silica gel (pore size 60 Å, 70-230 mesh) by heating at 150°C for 24 hours under vacuum.
-
In a round-bottom flask, suspend 20 g of activated silica gel in 200 mL of anhydrous toluene.
-
Add 20 mL of 3-aminopropyltrimethoxysilane (APTMS) dropwise to the silica suspension under a nitrogen atmosphere.
-
Reflux the mixture for 24 hours with continuous stirring.
-
Allow the mixture to cool to room temperature, then collect the solid by filtration.
-
Wash the functionalized silica gel sequentially with toluene, methanol, and diethyl ether.
-
Dry the resulting amino-functionalized silica gel under vacuum at 80°C for 12 hours.
Step 2: Schiff Base Condensation
-
Suspend 10 g of the dried amino-functionalized silica gel in 150 mL of anhydrous ethanol.
-
Add a solution of 5.0 g (26.4 mmol) of this compound in 50 mL of anhydrous ethanol to the suspension.
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Reflux the mixture for 8 hours under a nitrogen atmosphere with constant stirring.
-
Cool the mixture to room temperature and filter to collect the modified silica gel.
-
Wash the product thoroughly with ethanol to remove any unreacted aldehyde.
-
Dry the final product, a pyrazole-functionalized silica sorbent, under vacuum at 60°C.
Characterization:
-
FT-IR Spectroscopy: Confirm the formation of the imine bond by the appearance of a characteristic C=N stretching vibration around 1640-1650 cm⁻¹.
-
Elemental Analysis: Determine the loading of the organic moiety on the silica surface by analyzing the percentage of carbon, hydrogen, and nitrogen.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the functionalized material.
Application II: Ligand Synthesis for Metal-Organic Frameworks (MOFs)
The pyrazole nitrogen atoms and the potential for further functionalization make this compound an attractive precursor for ligands in the synthesis of Metal-Organic Frameworks (MOFs).[6][7] By converting the aldehyde to a carboxylic acid, a common binding group for MOF synthesis, and utilizing the bromo-substituent for cross-coupling reactions, highly tailored ligands can be designed to control the pore size and functionality of the resulting MOF.[1][8]
Protocol: Synthesis of a Dicarboxylic Acid Pyrazole Ligand
This protocol outlines a two-step synthesis of a novel dicarboxylic acid ligand from this compound, suitable for MOF synthesis.
Step 1: Oxidation of the Aldehyde
-
Dissolve 5.0 g (26.4 mmol) of this compound in a mixture of 100 mL of tert-butanol and 50 mL of water.
-
In a separate beaker, prepare a solution of 7.0 g (44.3 mmol) of potassium permanganate (KMnO₄) in 150 mL of water.
-
Slowly add the KMnO₄ solution to the pyrazole solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Acidify the filtrate to pH 2-3 with 2M HCl.
-
Extract the aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid.
Step 2: Suzuki Cross-Coupling for Dicarboxylic Acid Ligand
-
In a Schlenk flask, combine 4.0 g (19.5 mmol) of 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid, 3.5 g (21.5 mmol) of 4-carboxyphenylboronic acid, and 8.1 g (58.5 mmol) of potassium carbonate.
-
Add 150 mL of a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through it for 30 minutes.
-
Add 0.45 g (0.55 mmol) of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).
-
Heat the reaction mixture to 120°C and stir for 24 hours under an argon atmosphere.
-
After cooling, acidify the mixture with 2M HCl to pH 2-3.
-
Collect the precipitate by filtration, wash with water, and then diethyl ether to obtain the dicarboxylic acid ligand.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the intermediate and final products.
-
Mass Spectrometry: Verify the molecular weight of the synthesized ligand.
Application III: Development of Fluorescent Materials via Sonogashira Cross-Coupling
The bromine atom on the pyrazole ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction.[9][10] This allows for the introduction of alkyne moieties, which can extend the π-conjugated system of the molecule. By coupling with fluorescent alkynes, novel pyrazole-based materials with interesting photophysical properties can be synthesized for applications in chemical sensing and bioimaging.[11][12][13][14][15]
Protocol: Synthesis of a Pyrazole-Pyrene Conjugate
This protocol describes the synthesis of a fluorescent pyrazole-pyrene conjugate via a Sonogashira cross-coupling reaction.
Step 1: Sonogashira Cross-Coupling Reaction
-
To a degassed solution of 1.0 g (5.3 mmol) of this compound and 1.3 g (5.8 mmol) of 1-ethynylpyrene in 50 mL of anhydrous triethylamine and 25 mL of anhydrous acetonitrile, add 120 mg (0.17 mmol) of bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and 40 mg (0.21 mmol) of copper(I) iodide (CuI).
-
Stir the reaction mixture at 80°C under an argon atmosphere for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pyrazole-pyrene conjugate.
Characterization:
-
UV-Vis and Fluorescence Spectroscopy: Investigate the photophysical properties of the synthesized conjugate, including absorption and emission maxima, and quantum yield.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the final product.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized molecule.
Conclusion and Future Outlook
This compound is a highly adaptable precursor for the development of a wide array of advanced materials. The protocols outlined in this guide provide a solid foundation for its use in creating functionalized surfaces, bespoke MOF ligands, and novel fluorescent materials. The orthogonality of its functional groups opens up a vast chemical space for exploration. Future research could focus on the synthesis of conductive polymers through the polymerization of appropriately functionalized derivatives, or the development of more complex, multi-functional materials for applications in catalysis, sensing, and targeted drug delivery. The continued exploration of this versatile building block will undoubtedly lead to exciting advancements in materials science.
References
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Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. [Link]
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Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PubMed Central. [Link]
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Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. Journal of Materials Chemistry A. [Link]
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Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PubMed Central. [Link]
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A mini-review on pyrazolines as fluorescent chemosensors for Fe3+. Taylor & Francis Online. [Link]
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Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. American Chemical Society. [Link]
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Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]
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Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]
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Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PubMed Central. [Link]
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Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PubMed Central. [Link]
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Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. [Link]
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Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. Insubria. [Link]
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(PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ResearchGate. [Link]
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Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN. PubMed Central. [Link]
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(PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
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Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... ResearchGate. [Link]
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Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
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Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals. National Institutes of Health. [Link]
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Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
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suzuki cross coupling son agasira reaction.pptx. Slideshare. [Link]
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Coupling Reactions Organic Chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Heck Kumada Buchwald. YouTube. [Link]
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Sonogashira cross‐coupling of 3‐bromo‐2‐imidazo[1,2‐b]pyridazine 39.. ResearchGate. [Link]
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Application Notes and Protocols for Biological Activity Screening of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural features allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This has led to the development of numerous pyrazole-containing drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][3][4] The presence of the pyrazole moiety in FDA-approved drugs such as Celecoxib (an anti-inflammatory agent) and Crizotinib (an anticancer agent) underscores its significance in drug discovery.[2][5]
The core subject of this guide, 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, represents a strategic starting point for the generation of a chemical library for biological screening. The bromine atom at the 3-position offers a potential site for further modification via cross-coupling reactions, while the aldehyde at the 4-position is a versatile functional group for a variety of chemical transformations. This allows for the creation of a diverse set of derivatives, increasing the probability of identifying compounds with potent and selective biological activities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological activity screening of derivatives of this compound. The protocols herein are designed to be robust and self-validating, with a focus on explaining the rationale behind experimental choices to ensure scientific integrity.
PART 1: Synthesis and Characterization of a Focused Library of Derivatives
The strategic derivatization of the this compound core is crucial for exploring the structure-activity relationship (SAR). The aldehyde functional group is an excellent handle for introducing chemical diversity. Here, we outline protocols for three common and effective derivatization strategies: synthesis of Schiff bases, Knoevenagel condensation products, and chalcones.
Synthesis of the Core Scaffold: this compound
The synthesis of the core scaffold can be achieved through a multi-step process, often culminating in a Vilsmeier-Haack reaction.[6][7] This reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[6][8]
Protocol 1: Synthesis of this compound
Materials:
-
Appropriate starting materials (e.g., a suitable methyl pyrazole precursor)
-
Brominating agent (e.g., N-Bromosuccinimide)
-
Vilsmeier reagent (prepared in situ from POCl₃ and DMF)
-
Anhydrous solvents (e.g., DMF, Dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Bromination: The starting methyl pyrazole is brominated at the 3-position using a suitable brominating agent in an appropriate solvent. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is worked up, and the brominated intermediate is purified using column chromatography.
-
Vilsmeier-Haack Formylation: The purified 3-bromo-1-methyl-1H-pyrazole is subjected to formylation at the 4-position using the Vilsmeier-Haack reagent.[6]
-
Work-up and Purification: The reaction is quenched with ice-water, and the pH is adjusted. The crude product is extracted, dried, and purified by recrystallization or column chromatography to yield the final this compound.
Characterization: The structure of the synthesized compound must be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9][10][11]
Derivatization Strategies
The following protocols describe the synthesis of three classes of derivatives from the core scaffold.
Protocol 2: Synthesis of Schiff Base Derivatives
Rationale: Schiff bases, containing an imine or azomethine group, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[1][12][13] The reaction is a straightforward condensation of the aldehyde with a primary amine.
Procedure:
-
Dissolve this compound (1 mmol) in ethanol.
-
Add an equimolar amount of the desired substituted aniline or other primary amine.
-
Add a catalytic amount of glacial acetic acid.[12]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure Schiff base derivative.
Protocol 3: Synthesis of Knoevenagel Condensation Products
Rationale: The Knoevenagel condensation introduces a carbon-carbon double bond, creating α,β-unsaturated systems which are present in many biologically active molecules.[2][14][15] This reaction typically involves an active methylene compound.
Procedure:
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol/water mixture), add an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol).
-
Add a catalytic amount of a base, such as piperidine or ammonium carbonate.[14]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, the product can be isolated by precipitation upon addition of water or by extraction.
-
Purify the product by recrystallization or column chromatography.
Protocol 4: Synthesis of Chalcone Derivatives
Rationale: Chalcones are precursors to flavonoids and are known for their significant anti-inflammatory and anticancer properties.[16][17] They are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[18]
Procedure:
-
Dissolve this compound (1 mmol) and a substituted acetophenone (1 mmol) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture.[18]
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water until neutral, and purify by recrystallization.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for generating a diverse library of derivatives.
PART 2: Biological Activity Screening Protocols
A tiered screening approach is recommended to efficiently identify promising compounds. Primary screening against broad-spectrum assays is followed by more specific secondary assays for active compounds.
Anticancer Activity Screening
Rationale: The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation.[14] It measures the metabolic activity of cells, which is generally correlated with the number of viable cells.[14]
Protocol 5: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.
Antimicrobial Activity Screening
Rationale: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12]
Protocol 6: Broth Microdilution Assay for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrazole derivatives in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity Screening
Rationale: Cyclooxygenases (COX) and Lipoxygenases (LOX) are key enzymes in the inflammatory pathway.[16] Screening for inhibitors of these enzymes is a common strategy for identifying potential anti-inflammatory drugs.
Protocol 7: Cyclooxygenase (COX-2) Inhibitor Screening Assay
Materials:
-
COX-2 inhibitor screening kit (commercially available, e.g., from Cayman Chemical or BPS Bioscience)[13]
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well plates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Follow the manufacturer's protocol for the specific COX-2 inhibitor screening kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the test compounds.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The product formation is measured using a probe that generates a fluorescent or colorimetric signal.
-
The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the control (no inhibitor).
-
Determine the IC₅₀ value for active compounds.
Protocol 8: Lipoxygenase (LOX) Inhibitor Screening Assay
Materials:
-
LOX inhibitor screening kit (commercially available, e.g., from Cayman Chemical or Bio-Techne)[16]
-
Lipoxygenase enzyme (e.g., from soybean or human recombinant)
-
Substrate (e.g., linoleic acid or arachidonic acid)[16]
-
Chromogen or fluorescent probe
-
Known LOX inhibitor as a positive control
-
96-well plates
-
Microplate reader
Procedure:
-
Adhere to the protocol provided with the commercial LOX inhibitor screening kit.
-
The general principle involves the incubation of the LOX enzyme with the pyrazole derivatives.
-
The enzymatic reaction is started by the addition of the substrate.
-
The formation of hydroperoxides is detected by a chromogen or a fluorescent probe.[16]
-
Calculate the percentage of LOX inhibition for each compound.
-
Determine the IC₅₀ values for the most potent inhibitors.
Screening Cascade and Data Presentation
A logical progression of assays ensures efficient use of resources.
Caption: A tiered approach for biological activity screening.
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Anticancer Screening Results (IC₅₀ in µM)
| Compound ID | Derivative Type | MCF-7 | A549 |
| PZD-001 | Schiff Base | 12.5 | 25.3 |
| PZD-002 | Knoevenagel | > 100 | > 100 |
| PZD-003 | Chalcone | 5.2 | 8.9 |
| Doxorubicin | Positive Control | 0.8 | 1.2 |
Table 2: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | E. coli | C. albicans |
| PZD-001 | Schiff Base | 8 | 32 | 16 |
| PZD-002 | Knoevenagel | > 128 | > 128 | > 128 |
| PZD-003 | Chalcone | 16 | 64 | 32 |
| Ciprofloxacin | Positive Control | 1 | 0.5 | NA |
| Fluconazole | Positive Control | NA | NA | 2 |
Table 3: Hypothetical Anti-inflammatory Screening Results (IC₅₀ in µM)
| Compound ID | Derivative Type | COX-2 Inhibition | LOX Inhibition |
| PZD-001 | Schiff Base | 22.1 | 45.8 |
| PZD-002 | Knoevenagel | > 100 | > 100 |
| PZD-003 | Chalcone | 9.8 | 15.2 |
| Celecoxib | Positive Control | 0.5 | NA |
Conclusion
This application note provides a detailed framework for the synthesis and biological evaluation of novel derivatives based on the this compound scaffold. By systematically creating a focused library and employing a tiered screening cascade, researchers can efficiently identify lead compounds for further optimization in drug discovery programs. The presented protocols, coupled with the rationale behind each step, are intended to ensure a high degree of scientific rigor and reproducibility. The versatility of the pyrazole core suggests that the derivatives synthesized through these methods hold significant promise for yielding new therapeutic agents.
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Application Note: Protocols for Condensation Reactions with 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable physicochemical properties.[1] The functionalization of the pyrazole core is key to modulating these properties, and the formyl group at the C4 position of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile synthetic handle for C-C bond formation. This application note provides detailed protocols for the condensation of this compound with active methylene compounds (Knoevenagel condensation) and enolizable ketones (Claisen-Schmidt condensation). These reactions provide access to a diverse array of α,β-unsaturated compounds, which are valuable intermediates for the synthesis of novel therapeutic agents and functional materials.[2][3]
Chemical Structures and Reaction Schemes
Figure 1: General Condensation Reactions of this compound
Caption: General schemes for Knoevenagel and Claisen-Schmidt condensations.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials and Equipment
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) or enolizable ketone (e.g., acetophenone)
-
Base catalyst (e.g., piperidine, ammonium carbonate, sodium hydroxide)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard glassware for work-up and purification (separatory funnel, Büchner funnel, etc.)
-
Rotary evaporator
-
Recrystallization solvents
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a green chemistry approach for the Knoevenagel condensation of pyrazole aldehydes.[7]
1. Reaction Setup:
-
In a 50 mL round-bottom flask, add this compound (1.0 mmol, 189 mg).
-
Add malononitrile (1.0 mmol, 66 mg).
-
Add 10 mL of a 1:1 mixture of ethanol and water.
-
Stir the mixture for 3-5 minutes at room temperature to ensure good mixing.
2. Catalyst Addition and Reaction:
-
Add ammonium carbonate (0.2 mmol, 19 mg) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 20-30 minutes.
3. Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will likely precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
If further purification is required, the product can be recrystallized from ethanol.
Table 1: Summary of Knoevenagel Condensation Parameters
| Parameter | Value |
| Reactants | This compound, Malononitrile |
| Stoichiometry | 1:1 |
| Catalyst | Ammonium Carbonate (20 mol%) |
| Solvent | Ethanol/Water (1:1) |
| Temperature | Reflux |
| Reaction Time | 20-30 minutes |
| Expected Product | (E)-2-((3-bromo-1-methyl-1H-pyrazol-4-yl)methylene)malononitrile |
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol is a generalized procedure for the base-catalyzed condensation of an aromatic aldehyde with a ketone.[8][9]
1. Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 189 mg) and acetophenone (1.0 mmol, 120 mg) in 15 mL of ethanol.
-
Stir the solution at room temperature.
2. Catalyst Addition and Reaction:
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution dropwise to the stirred reaction mixture until the solution becomes cloudy and a precipitate begins to form.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining sodium hydroxide.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the crude product.
-
Recrystallize the product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure chalcone analogue.
Table 2: Summary of Claisen-Schmidt Condensation Parameters
| Parameter | Value |
| Reactants | This compound, Acetophenone |
| Stoichiometry | 1:1 |
| Catalyst | Aqueous Sodium Hydroxide |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Product | (E)-1-(3-bromo-1-methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one |
Reaction Workflow and Mechanism
Figure 2: General Workflow for Condensation Reactions
Caption: A typical experimental workflow for the synthesis and purification.
Figure 3: Generalized Mechanism of Base-Catalyzed Condensation
Caption: A simplified mechanism for base-catalyzed condensation reactions.
Product Characterization
The synthesized products should be characterized by standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the product. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of vinylic proton signals are key indicators of a successful reaction.[1][10]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the product. The presence of a C=C double bond and the carbonyl group (in the case of Claisen-Schmidt condensation) or nitrile group (in the case of Knoevenagel condensation with malononitrile) can be confirmed.[1][10]
Troubleshooting
-
Low Yield:
-
Ensure all reagents are pure and dry (if necessary).
-
Optimize the reaction time and temperature.
-
Vary the catalyst or its concentration.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature.
-
Ensure efficient stirring.
-
-
Formation of Side Products:
-
Adjust the reaction conditions (e.g., lower the temperature).
-
Purify the product carefully using column chromatography or recrystallization.[11]
-
Conclusion
The condensation reactions of this compound provide a straightforward and efficient route to a variety of functionalized pyrazole derivatives. The protocols outlined in this application note are robust and can be adapted for a range of active methylene compounds and enolizable ketones. The resulting α,β-unsaturated products are versatile intermediates for further synthetic transformations, opening up avenues for the development of new compounds with potential applications in drug discovery and materials science.
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Claisen–Schmidt condensation. (n.d.). In Wikipedia. Retrieved from [Link]
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- Synthesis, crystal structure investigation, and theoretical approaches to discover potential 6-bromo-3-cyanocoumarin as a potent inhibitor MetAP (methionine aminopeptidase) 2. (n.d.). PlumX Metrics.
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Application Notes & Protocols: 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Synthesis
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2] Within this field, the pyrazole scaffold has emerged as a "privileged" heterocyclic motif, forming the core of numerous clinically approved and investigational kinase inhibitors.[2][3][4] This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic use of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its reactivity, provide detailed synthetic protocols for key chemical transformations, and discuss its application in structure-based drug design.
Introduction: The Strategic Advantage of the Pyrazole Building Block
The utility of this compound in kinase inhibitor design stems from its trifunctional nature, which allows for the systematic and independent exploration of different regions of the kinase ATP-binding site.
-
The N-Methyl Pyrazole Core: This central scaffold frequently serves as a bioisostere for the adenine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase.[2] The N-methylation prevents potential metabolic liabilities and unwanted N-H reactivity, simplifying synthetic strategies.
-
The 4-Carbaldehyde Group: This reactive aldehyde is an ideal handle for introducing diversity. Through reactions like reductive amination or condensation, chemists can append various side chains designed to interact with the solvent-exposed region or the ribose-binding pocket, often enhancing potency and modulating pharmacokinetic properties.[4][5][6]
-
The 3-Bromo Substituent: The bromine atom is a powerful tool for diversification via transition-metal-catalyzed cross-coupling reactions. It allows for the introduction of a wide array of aryl and heteroaryl moieties that can probe deep into the hydrophobic back pocket of the ATP-binding site, a common strategy for achieving inhibitor selectivity and potency.[7]
Physicochemical Properties
| Property | Value |
| CAS Number | 1368167-47-8[8] |
| Molecular Formula | C₅H₅BrN₂O[8] |
| Molecular Weight | 189.01 g/mol [8] |
| Appearance | Solid |
| SMILES | O=CC1=CN(C)N=C1Br[8] |
Core Synthetic Transformations and Protocols
The strategic power of this building block lies in the orthogonal reactivity of its aldehyde and bromo groups. This section details field-proven protocols for its two most critical transformations.
Protocol 1: Reductive Amination of the Aldehyde
Rationale and Expertise: Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds. In kinase inhibitor synthesis, this reaction is paramount for installing side chains that can improve aqueous solubility and form additional interactions with the target protein. We select sodium triacetoxyborohydride (STAB) as the reducing agent due to its mild nature and high chemoselectivity for the intermediate iminium ion over the starting aldehyde, which minimizes side reactions like aldehyde reduction. Dichloromethane (DCM) is an excellent solvent for this transformation due to its inertness and ability to dissolve a wide range of organic substrates.
}
Workflow for Reductive Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce slightly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours until completion, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the desired substituted amine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromo Group
Rationale and Expertise: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, prized for its functional group tolerance and reliability.[7] For our substrate, this reaction is the gateway to installing diverse (hetero)aryl groups at the 3-position, which is critical for probing the hydrophobic regions of the kinase active site. We select Pd(PPh₃)₄ as a robust, commercially available catalyst. A mixture of an organic solvent (like Dioxane or DME) and an aqueous base (Na₂CO₃) is a standard, effective condition that promotes both catalysis and solubility of the reagents.
}
General Scheme for Suzuki Coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave vial or Schlenk flask, combine the 3-bromo-pyrazole starting material (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio), to achieve a concentration of 0.1-0.2 M.
-
Heating: Heat the reaction mixture to 80-100 °C for 4-12 hours. The reaction can often be accelerated using microwave irradiation. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filtration and Extraction: Filter the mixture through a pad of Celite® to remove palladium residues. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 3-aryl-pyrazole product.
Application in Kinase Inhibitor Design & SAR
The true value of this compound is realized when these synthetic transformations are applied in a drug discovery context. By systematically modifying the 'R¹' and 'R²' positions, researchers can fine-tune the compound's properties to achieve high potency and selectivity for a target kinase.
}
Binding model of a pyrazole inhibitor.
Structure-Activity Relationship (SAR) Insights
The following table summarizes general SAR trends observed for pyrazole-based kinase inhibitors derived from this building block.
| Modification Site | Synthetic Route | Typical Substituents | Rationale & Potential Impact |
| Pyrazole Core | (Scaffold) | N-Methyl Pyrazole | Forms 1-2 key hydrogen bonds with the kinase hinge region, anchoring the inhibitor.[2] |
| Position 3 (R¹) | Suzuki Coupling | Phenyl, Pyridyl, Thienyl, Indole | Probes the hydrophobic pocket. Size, shape, and electronics are critical for potency and selectivity against different kinases (e.g., Akt, p38, Aurora).[3][9] |
| Position 4 (R²) | Reductive Amination | Morpholino, Piperazinyl, Basic amines | Extends into the solvent-exposed region. Can be used to improve solubility, cell permeability, and add interactions with charged residues. |
Biological Evaluation Protocols
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Rationale: This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction. It is a gold-standard method for determining the potency (IC₅₀) of an inhibitor.
Abbreviated Methodology:
-
Prepare Reagents: Serially dilute the synthesized compounds in DMSO. Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Kinase Reaction: Add the kinase, substrate, inhibitor (or DMSO vehicle), and ATP to a multi-well plate. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure luminescence on a plate reader. Calculate the percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cellular Antiproliferative Assay (MTT Assay)
Rationale: An IC₅₀ from a biochemical assay demonstrates target engagement, but a cellular assay is required to confirm that the compound can enter cells and inhibit proliferation. The MTT assay measures the metabolic activity of cells, which correlates with cell number.[4][5]
Abbreviated Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).
-
Data Analysis: Measure the absorbance at ~570 nm. Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
This compound is a high-value, strategically designed building block for the discovery of novel kinase inhibitors. Its distinct functional handles allow for the independent and systematic exploration of key interaction regions within the kinase ATP binding site. By employing robust synthetic methodologies such as reductive amination and Suzuki cross-coupling, research organizations can efficiently generate diverse chemical libraries with a high potential for identifying potent and selective clinical candidates.
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Al-Ostoot, F. H., Salah, N., Al-Mokhadresh, N. N., Al-Sanea, M. M., & El-Fakharany, E. M. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7129. [Link]
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Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
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Ullah, F., Ayaz, M., Ali, B., et al. (2023). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 28(18), 6694. [Link]
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Moody, C. J., & Roffey, J. R. A. (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. Tetrahedron, 68(35), 7128-7143. [Link]
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Revesz, L., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712-9. [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105854. [Link]
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Kim, J. H., et al. (2019). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 24(1), 25. [Link]
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Dawidowski, M., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 344-365. [Link]
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- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
I. Synthetic Overview: The Two-Step Path
The most common and often most efficient route to this compound involves a two-step synthetic sequence. This pathway begins with the formylation of 1-methyl-1H-pyrazole via the Vilsmeier-Haack reaction, followed by the regioselective bromination of the resulting aldehyde. Understanding the nuances of each step is critical to achieving a high yield of the final product.
Caption: General synthetic route to this compound.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Step 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole
Question 1: My Vilsmeier-Haack reaction is resulting in a low or no yield of 1-methyl-1H-pyrazole-4-carbaldehyde. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the Vilsmeier reagent itself or the reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly moisture-sensitive.[1] It is formed in situ from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3] Any moisture present in your glassware, DMF, or POCl₃ will decompose the reagent, leading to a failed reaction.
-
Solution:
-
Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying overnight.
-
Use anhydrous DMF. If the solvent quality is uncertain, consider using a freshly opened bottle or distilling it over a suitable drying agent.
-
Use fresh, high-purity POCl₃.
-
Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately for the best results.[1]
-
-
-
Insufficiently Reactive Substrate: While 1-methyl-1H-pyrazole is generally reactive towards electrophilic substitution, any electron-withdrawing substituents on the pyrazole ring can significantly decrease its reactivity.[2][4]
-
Solution:
-
For less reactive substrates, you may need to increase the excess of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents).
-
A moderate increase in the reaction temperature (e.g., to 70-80 °C) after the initial addition can also drive the reaction to completion.[1][5] However, be cautious as excessive heat can lead to decomposition.
-
-
-
Incomplete Reaction: The reaction may simply not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. If the reaction appears sluggish, a gentle increase in temperature may be necessary.
-
Question 2: I'm observing the formation of a dark, tarry residue in my reaction flask. What's causing this and how can I prevent it?
Answer:
The formation of a dark, tarry residue is typically a sign of decomposition or polymerization, often caused by excessive heat.
-
Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process.[1] Uncontrolled addition of POCl₃ to DMF can lead to a rapid temperature increase, causing decomposition of the reagent and the starting material.
-
Solution:
-
Maintain strict temperature control throughout the reaction. Prepare the Vilsmeier reagent in an ice-water bath and add the POCl₃ dropwise with vigorous stirring.
-
Add the pyrazole substrate solution slowly to the pre-formed Vilsmeier reagent, again maintaining a low temperature.
-
-
-
Impurities: Impurities in your starting materials or solvents can catalyze unwanted side reactions.
-
Solution: Ensure the purity of your 1-methyl-1H-pyrazole and use high-purity, anhydrous solvents.
-
Question 3: I'm having difficulty isolating my product during the aqueous work-up. What can I do?
Answer:
Isolation challenges often stem from the product's solubility or the formation of emulsions.
-
Product Solubility in Water: The formylated pyrazole may have some solubility in the aqueous layer, leading to lower isolated yields.
-
Solution:
-
Saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase and helps to "salt out" the organic product.
-
Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery of the product.[1]
-
-
-
Emulsion Formation: The presence of DMF and salts can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.
-
Solution:
-
Adding brine can help break up emulsions.
-
Allow the separation funnel to stand for an extended period.
-
If the emulsion persists, filtering the mixture through a pad of Celite can sometimes be effective.
-
-
Step 2: Bromination of 1-methyl-1H-pyrazole-4-carbaldehyde
Question 4: My bromination reaction is giving me a low yield of the desired 3-bromo product, and I'm seeing multiple spots on my TLC plate. What's going wrong?
Answer:
Low yields and the formation of multiple products in the bromination step often point to issues with regioselectivity or over-bromination.
-
Incorrect Brominating Agent or Conditions: The choice of brominating agent and reaction conditions is crucial for the regioselective bromination of the pyrazole ring. N-bromosuccinimide (NBS) is a commonly used and effective reagent for this transformation.[6][7]
-
Solution:
-
Use NBS as your brominating agent. It is generally milder and more selective than elemental bromine.
-
Perform the reaction in a suitable solvent, such as dimethylformamide (DMF) or chloroform.[6][7]
-
Control the reaction temperature. Starting the reaction at 0 °C and then allowing it to warm to room temperature can improve selectivity.[6]
-
-
-
Over-bromination: Using an excess of the brominating agent or prolonged reaction times can lead to the formation of di-brominated or other unwanted byproducts.
-
Solution:
-
Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of NBS.
-
Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction to prevent further bromination.
-
-
-
Side Reactions with the Aldehyde Group: While less common, harsh reaction conditions could potentially lead to side reactions involving the aldehyde functional group.
-
Solution: Employing mild brominating conditions, such as those with NBS at controlled temperatures, should minimize this risk.
-
Question 5: How can I effectively purify the final this compound?
Answer:
Purification is key to obtaining a high-purity final product.
-
Column Chromatography: This is the most common and effective method for purifying the product from unreacted starting materials and byproducts. A silica gel column with a gradient elution system of ethyl acetate and petroleum ether (or hexane) is typically effective.[6]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent will depend on the solubility of your compound and impurities.
-
Trituration: For removing minor, more soluble impurities from a solid crude product, trituration can be effective. This involves washing the solid with a solvent in which the desired product is sparingly soluble, but the impurities are readily soluble.[6]
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium salt. In the second stage, the electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde.[2][3]
Q2: Are there alternative reagents for the formylation step?
A2: While the DMF/POCl₃ system is the most common for the Vilsmeier-Haack reaction, other activating agents for DMF can be used, such as oxalyl chloride or thionyl chloride. However, POCl₃ is generally preferred due to its cost-effectiveness and efficiency.[8]
Q3: Can I perform the bromination before the formylation?
A3: Yes, it is possible to brominate 1-methyl-1H-pyrazole first to obtain 3-bromo-1-methyl-1H-pyrazole and then perform the formylation. However, the electron-withdrawing effect of the bromine atom will deactivate the pyrazole ring, making the subsequent Vilsmeier-Haack reaction more challenging and potentially requiring harsher conditions. The formylation-then-bromination route is often more straightforward.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, showing the characteristic signals for the aldehyde proton, the pyrazole ring proton, and the methyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl stretch of the aldehyde group.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q5: What are the main safety precautions to consider during this synthesis?
A5:
-
POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Brominating Agents: Brominating agents like NBS are toxic and corrosive. Avoid inhalation and skin contact.
-
Solvents: Use solvents like DMF and dichloromethane in a well-ventilated fume hood.
IV. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole
| Parameter | Recommended Condition |
| Reagents | 1-methyl-1H-pyrazole (1.0 eq.), Anhydrous DMF, POCl₃ (1.5 eq.) |
| Temperature | 0-5 °C for reagent formation, then warm to RT or gently heat |
| Reaction Time | 2-12 hours (monitor by TLC) |
| Work-up | Pour reaction mixture onto crushed ice, neutralize with NaHCO₃ |
Step-by-Step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 1-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC. If the reaction is slow, it can be gently heated to 50-70 °C.
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Bromination of 1-methyl-1H-pyrazole-4-carbaldehyde
| Parameter | Recommended Condition |
| Reagents | 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq.), N-bromosuccinimide (1.1 eq.) |
| Solvent | Anhydrous DMF or Chloroform |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-4 hours (monitor by TLC) |
| Work-up | Aqueous work-up with sodium thiosulfate solution |
Step-by-Step Methodology:
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add N-bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.[6]
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, pour the reaction mixture into water and quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Elsevier. [Link]
-
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. (2009). RSC Publishing. [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2016). Journal of Applicable Chemistry. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc. [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. (2022). ResearchGate. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2013). SciELO México. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
CN111072630A - Preparation method and application of bromopyrazole compound intermediate. (2020). Google Patents.
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. (2018). The Journal of Organic Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). Arkivoc. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2011). Bibliomed. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc. [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2007). Acta Crystallographica Section E. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (2011). Molecules. [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2011). ResearchGate. [Link]
-
1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2007). PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. ijpcbs.com [ijpcbs.com]
Purification techniques for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
This guide provides in-depth technical support for the purification of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, a critical building block in pharmaceutical synthesis. We will address common challenges and provide robust, field-tested protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound should be an off-white to pale yellow solid. Key quality control parameters are summarized in the table below. Significant deviation from these values may indicate the presence of impurities.
| Property | Expected Value | Significance |
| Appearance | Off-white to pale yellow solid | Darker colors (e.g., brown, orange) may suggest degradation or residual reagents. |
| Melting Point | 98-100 °C | A broad or depressed melting point is a classic indicator of impurity. |
| ¹H NMR | Conforms to structure | Provides definitive structural confirmation and can reveal proton-bearing impurities. |
| Purity (by HPLC/GC) | >98% | The gold standard for quantitative purity assessment. |
Q2: How should I properly store the purified compound?
Due to the presence of an aldehyde group, which can be susceptible to oxidation, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration at 2-8 °C is recommended to minimize degradation.
Q3: What are the most common impurities I should expect?
Impurities typically stem from the synthetic route used. A common synthesis involves the Vilsmeier-Haack formylation of 3-bromo-1-methylpyrazole. Potential impurities include:
-
Unreacted Starting Material: 3-bromo-1-methylpyrazole.
-
Over-brominated Species: If bromination is part of the synthesis.
-
Byproducts of the Vilsmeier Reagent: Such as dimethylamine hydrochloride.
-
Oxidation Product: 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid.
Purification Workflow: A Decision Guide
Choosing the correct purification strategy is paramount. The following diagram outlines a decision-making process based on the initial purity of your crude material.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Column Chromatography
Column chromatography is the most versatile method for purifying this compound, especially from complex mixtures.
Q4: My compound is running too fast (high Rf) on the column, even with high hexane content. What's wrong?
This indicates that your chosen solvent system is too polar. The aldehyde and pyrazole nitrogen atoms can interact strongly with polar solvents, accelerating elution.
Causality & Solution: The polarity of the mobile phase is too high, preventing effective interaction between your compound and the silica stationary phase.
-
Step 1: Re-evaluate Your Solvent System. Switch to a less polar co-solvent. If you are using ethyl acetate (EtOAc), consider using dichloromethane (DCM) or diethyl ether (Et₂O) as the polar component with hexane or heptane.
-
Step 2: Add a Modifier. Sometimes, adding a very small amount (0.1-0.5%) of a slightly more polar solvent like methanol or a basic modifier like triethylamine (TEA) can deactivate the silica and improve separation, especially if you have acidic or basic impurities. However, be cautious as this can also accelerate your compound's elution.
Q5: I see a persistent yellow/brown band at the top of my silica column that doesn't move. What is it?
This is often indicative of baseline impurities or compound degradation on the acidic silica gel. Aldehydes can be sensitive and may form polymeric or charged species that bind irreversibly to silica.
Causality & Solution: Highly polar or polymeric impurities are adsorbing irreversibly to the active sites of the silica.
-
Step 1: Pre-adsorb the Crude Material. Instead of loading your compound as a concentrated solution, pre-adsorb it onto a small amount of silica gel. This creates a concentrated, even band at the start of the purification.
-
Step 2: Use a "Guard" Plug. Place a small layer of sand or Celite on top of your silica bed before loading the sample. This can catch some of the baseline "junk" and prevent it from streaking down the column.
-
Step 3: Consider Neutral or Basic Alumina. If degradation on silica is suspected, switching your stationary phase to neutral or basic alumina can be an effective alternative, as it provides a less acidic environment.
Q6: My fractions are pure by TLC, but after removing the solvent, my yield is very low. Where did my compound go?
Low recovery can be due to several factors, including the compound's volatility or its adherence to glassware.
Causality & Solution: The compound may be lost during the solvent removal process or may be partially insoluble in the loading solvent.
-
Step 1: Careful Solvent Removal. this compound is a solid with a moderate melting point, but it can be lost if subjected to high vacuum and excessive heat on a rotary evaporator. Remove the solvent at a moderate temperature (e.g., 30-40°C).
-
Step 2: Check for Adsorption. Ensure all the compound was loaded onto the column. After dissolving your crude material in the loading solvent, check if any solid remains. You may need a more polar solvent mixture (like DCM with a few drops of ethyl acetate) to fully dissolve and load the sample.
-
Step 3: Rinse All Glassware. After concentrating your pure fractions, rinse the flask with a suitable solvent (like DCM or acetone) to recover any material adhering to the sides.
Protocol: Silica Gel Column Chromatography
Caption: Workflow for column chromatography purification.
Troubleshooting Guide: Recrystallization
If your crude material is already of moderate to high purity (>90%), recrystallization is an efficient and scalable purification method.
Q7: I can't find a single solvent that works for recrystallization. My compound either doesn't dissolve or dissolves completely, even when cold.
This is a common challenge. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.
Causality & Solution: A single solvent may not have the ideal solubility profile for your compound across a wide temperature range. A two-solvent system is often the solution.
-
Step 1: Identify a "Soluble" and "Insoluble" Solvent Pair. Find a solvent in which your compound is highly soluble (e.g., Dichloromethane, Ethyl Acetate, or Acetone). Then, find a miscible solvent in which it is poorly soluble (e.g., Hexane, Heptane, or Water).
-
Step 2: Perform a Two-Solvent Recrystallization.
-
Dissolve your crude compound in the minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, slowly add the "insoluble" solvent dropwise until you see persistent cloudiness (the saturation point).
-
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Q8: My compound "oils out" instead of forming crystals during cooling. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens if the solution is cooled too quickly or if the concentration of impurities is high.
Causality & Solution: The compound's saturation point is reached at a temperature above its melting point in the chosen solvent system.
-
Step 1: Re-heat and Add More Solvent. Re-heat the mixture until the oil redissolves completely. Add more of the "soluble" solvent to create a more dilute solution. This lowers the saturation temperature.
-
Step 2: Slow Cooling is Crucial. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote proper crystal growth.
-
Step 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Step 4: Add a Seed Crystal. If you have a small amount of pure material, add a tiny crystal to the cooled solution to initiate crystallization.
References
-
This compound Properties , Molbase. [Link]
Technical Support Center: Synthesis of Pyrazole-4-carbaldehydes
Welcome to the technical support guide for the synthesis of pyrazole-4-carbaldehydes. These molecules are critical intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis, while often straightforward, can be prone to specific side reactions and yield-reducing issues that require careful control and troubleshooting.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will delve into the causality behind these issues and provide field-proven, actionable solutions, focusing primarily on the most prevalent synthetic method: the Vilsmeier-Haack reaction.[3][4]
Frequently Asked Questions & Troubleshooting Guide
Q1: My Vilsmeier-Haack reaction has failed or resulted in an extremely low yield. What are the primary suspects?
This is one of the most common issues. A failed formylation reaction typically points to one of two culprits: an inactive Vilsmeier reagent or a deactivated substrate.
Plausible Causes & Mechanistic Insight:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction.[5] It is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is highly sensitive to moisture. Any water present in the DMF, glassware, or atmosphere will rapidly decompose the POCl₃ and the subsequently formed reagent, halting the reaction before it begins.[5][6]
-
Deactivated Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[5] Its success hinges on the nucleophilicity of the pyrazole ring, specifically at the C4 position.[3] If your pyrazole substrate is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₂R), the ring's electron density is significantly reduced, rendering it insufficiently nucleophilic to attack the Vilsmeier reagent.[7]
-
Insufficient Stoichiometry or Temperature: In some cases, particularly with moderately deactivated rings, the amount of Vilsmeier reagent or the reaction temperature may be insufficient to drive the reaction to completion.[3]
Diagnostic & Corrective Actions:
-
Ensure Anhydrous Conditions: Always use freshly distilled or commercially available anhydrous DMF.[6] All glassware should be rigorously flame- or oven-dried immediately before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Older bottles may have degraded due to ambient moisture ingress.
-
Assess Substrate Reactivity: If your substrate is heavily decorated with electron-withdrawing groups, the Vilsmeier-Haack reaction may not be the optimal route. Consider alternative synthetic strategies.
-
Optimize Reaction Conditions: For sluggish reactions, monitor progress by Thin-Layer Chromatography (TLC).[5] If the starting material is consumed slowly, consider a modest increase in temperature (e.g., from room temperature to 50-70°C) or an increase in the equivalents of the Vilsmeier reagent (from a typical 3 equivalents to 4-5 equivalents).[3][8]
Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Reaction
Caption: A decision-making workflow for troubleshooting low-yield Vilsmeier-Haack reactions.
Q2: My NMR and Mass Spec data show a chlorinated byproduct. How did this form, and how can I suppress it?
Unintended chlorination is a known, yet controllable, side reaction in Vilsmeier-Haack chemistry.
Plausible Causes & Mechanistic Insight:
The chloroiminium cation, [ClCH=N(CH₃)₂]⁺, is a potent electrophile. While its primary role is formylation, it can also serve as a source of electrophilic chlorine under certain conditions. This is particularly prevalent in two scenarios:
-
Substitution of Activating Groups: If the pyrazole ring possesses a good leaving group, such as a hydroxyl (-OH) at a position that can be activated, it can be substituted by a chloride ion. For instance, pyrazol-3-ols can be converted to 3-chloro-pyrazole-4-carbaldehydes.[9]
-
Direct Ring Chlorination: Under forcing conditions (high temperatures or prolonged reaction times), direct electrophilic chlorination of the pyrazole ring can occur, especially if other positions are highly activated.[7]
Preventative Measures:
-
Strict Temperature Control: This is the most critical parameter. The formation of the Vilsmeier reagent should always be conducted at 0°C or below.[8] Run the subsequent formylation reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Precise Stoichiometry: Use the minimum number of equivalents of the Vilsmeier reagent required for full conversion of the starting material. Excess reagent increases the likelihood of side reactions.
-
Alternative Reagents: If chlorination is persistent, consider using a different Vilsmeier reagent system, such as one generated from oxalyl chloride and DMF, which can sometimes be milder.
Reaction Scheme: Formylation vs. Chlorination
Caption: Competing reaction pathways in the Vilsmeier-Haack synthesis.
Q3: The aqueous work-up is messy, with emulsions and poor product recovery. What are the best practices?
The work-up step involves quenching the highly reactive Vilsmeier reagent and hydrolyzing the intermediate iminium salt to the final aldehyde. This stage is highly exothermic and requires careful handling.
Plausible Causes & Corrective Actions:
| Problem | Probable Cause(s) | Recommended Solution |
| Violent, Uncontrolled Quench | The reaction of residual POCl₃ and Vilsmeier reagent with water is extremely exothermic. | Slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Never add water to the reaction mixture.[6] |
| Poor Product Recovery | The formylated pyrazole may have partial water solubility. The iminium intermediate may not be fully hydrolyzed. | After quenching, neutralize the mixture slowly and carefully with a mild base like saturated NaHCO₃ or Na₂CO₃ solution to a pH > 10.[8] To reduce the product's solubility in the aqueous phase, saturate the layer with NaCl (brine) before extracting multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).[5] |
| Emulsion Formation | The presence of polar, high-boiling point DMF and salts can lead to the formation of stable emulsions during extraction. | Add brine to help break the emulsion. If it persists, filter the entire mixture through a pad of Celite®. Allow the mixture to stand in a separatory funnel for an extended period, or use centrifugation if available. |
Q4: When is the Duff reaction a better choice than the Vilsmeier-Haack reaction?
While the Vilsmeier-Haack reaction is the workhorse for pyrazole formylation due to its broad scope and generally good yields, the Duff reaction presents a viable, albeit more niche, alternative.[7]
Comparative Analysis:
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Formyl Source | POCl₃ + DMF | Hexamethylenetetramine (HMTA)[7][10] |
| Conditions | Mild to moderate (0°C to 80°C) | Harsher (Reflux in acid, e.g., TFA, 100-160°C)[7][11] |
| Substrate Scope | Broad; effective for electron-rich and moderately deactivated pyrazoles.[7] | Narrow; most effective for pyrazoles with electron-donating groups (EDGs).[7][11] |
| Yields | Generally good to excellent.[3] | Often moderate to low.[7] |
| Key Advantage | High efficiency and reliability. | Useful for certain substrates that are sensitive to the Vilsmeier reagent but can tolerate strong acid and heat.[7] |
Recommendation: The Duff reaction should be considered when the Vilsmeier-Haack reaction fails due to substrate decomposition under standard conditions, provided the substrate bears electron-donating groups and can withstand the required high temperatures and acidic medium.
Optimized Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
This protocol is a general guideline and must be adapted based on the specific reactivity of the substrate.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice-salt bath. Add POCl₃ (3 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[8]
-
Formylation: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature. Heat the mixture to 60-80°C and monitor the reaction's progress by TLC.[6]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
-
Neutralization & Extraction: Slowly basify the cold aqueous mixture with a saturated solution of Na₂CO₃ or solid NaHCO₃ to a pH > 10.[8] The product may precipitate and can be collected by filtration. If no precipitate forms, transfer the mixture to a separatory funnel, saturate with NaCl, and extract three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization.[8]
References
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [URL: https://www.chemmethod.com/article_146292.html]
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222718/]
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. BenchChem. [URL: https://www.benchchem.com/product/bcp168338/technical-support]
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [URL: https://www.mdpi.com/1422-8599/2023/4/M1768]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i/1-100/4236]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10479155/]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [URL: https://www.pharmatutor.org/articles/review-article-on-vilsmeier-haack-reaction]
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [URL: https://www.researchgate.net/publication/224845511_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [URL: https://www.researchgate.net/publication/281881766_Synthesis_of_Pyrazoles_via_Vilsmeier_Haack_reaction_and_their_pyrazolone_thiazolidinedione_derivatives_A_comparative_study_of_conventional_and_microwave_routes]
- The Recent Development of the Pyrazoles : A Review. TSI Journals. [URL: https://www.tsijournals.com/articles/the-recent-development-of-the-pyrazoles--a-review.pdf]
- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [URL: https://www.njps.in/media/article/3_NJPS_1_1_2021.pdf]
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem. [URL: https://www.benchchem.com/product/bcp168338/technical-support]
- (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/271871217_Chemoselective_and_Regiospecific_Formylation_of_1-Phenyl-1_H_-pyrazoles_Through_the_Duff_Reaction]
- Inhibition of Microsomal Oxidation of Ethanol by Pyrazole and 4-methylpyrazole in Vitro. Increased Effectiveness After Induction by Pyrazole and 4-methylpyrazole. Biochemical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/3798485/]
- Effect of pyrazole, 4-methylpyrazole and DMSO on the microsomal... ResearchGate. [URL: https://www.researchgate.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/27/15/4988]
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [URL: https://www.mdpi.com/1420-3049/29/1/220]
- Duff reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Duff_reaction]
- FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). Poisoning & Drug Overdose, 7e. [URL: https://poisoning.mhmedical.com/content.aspx?bookid=2284§ionid=176613867]
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Drug Metabolism and Disposition. [URL: https://pubmed.ncbi.nlm.nih.gov/3831114/]
- What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?. Dr.Oracle. [URL: https://droracle.
- Hyma Synthesis Pvt. Ltd Product List. Hyma Synthesis. [URL: http://www.hymasynthesis.com/products.php]
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Technical Support Center: Optimization of Suzuki Coupling with Brominated Pyrazoles
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during these crucial C-C bond-forming reactions. The inherent electronic properties and potential for N-H acidity of the pyrazole ring can present unique challenges. This resource provides in-depth, field-proven insights to navigate these complexities, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a brominated pyrazole is giving low to no yield. What are the most common initial culprits?
Low yields in Suzuki couplings of brominated pyrazoles often stem from a few key areas: catalyst inactivation, issues with the boronic acid/ester, or suboptimal reaction conditions. The pyrazole moiety itself can act as a ligand for the palladium catalyst, leading to catalyst inhibition, especially with unprotected N-H pyrazoles.[1] Additionally, protodeboronation of the boronic acid partner is a frequent side reaction that consumes the nucleophile.[2][3] Finally, an inappropriate choice of base, solvent, or temperature can stall the catalytic cycle.
Q2: I'm observing significant dehalogenation of my brominated pyrazole starting material. How can I mitigate this side reaction?
Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common parasitic reaction.[4][5] It can be promoted by certain solvents (like alcohols), bases, or impurities that can act as hydride sources.[4] To minimize dehalogenation:
-
Choice of Halogen: If possible, consider using the corresponding chloropyrazole, as chloro derivatives can show a reduced propensity for dehalogenation compared to iodo- and bromopyrazoles.[5][6]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over pathways leading to dehalogenation.
-
Base and Solvent: Avoid strongly reducing conditions. Anhydrous conditions with a base like K₃PO₄ can sometimes be beneficial.[7]
-
Reaction Temperature: Lowering the reaction temperature may help, as dehalogenation pathways can have a higher activation energy than the desired coupling.
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is the cleavage of the C-B bond of the boronic acid or ester, replacing it with a C-H bond.[8] This side reaction is often exacerbated by harsh reaction conditions (high temperatures, strong bases) and the presence of water.[2][3][7] To prevent this:
-
Use Boronic Esters: Pinacol (BPin) or neopentyl glycol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[4][9]
-
Milder Conditions: Employ milder bases (e.g., K₂CO₃ or even KF) and the lowest effective temperature.[7][10]
-
Anhydrous Conditions: In some cases, switching to anhydrous conditions with a base like K₃PO₄ can suppress this side reaction.[7]
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.[8]
Q4: Should I protect the N-H of my pyrazole?
The acidic proton of an unprotected N-H pyrazole can interfere with the reaction in several ways, including catalyst inhibition and side reactions with the base.[11][1][12] While successful couplings of unprotected pyrazoles have been reported, N-protection is often advisable for more robust and reproducible results.[11][13] Common protecting groups include Boc, which may be cleaved under the reaction conditions, or more robust groups like a butyl group.[13][14]
Troubleshooting Guide
Problem 1: No reaction or very low conversion
| Possible Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity/Decomposition | 1. Degas Thoroughly: Ensure all solvents (including water) and the reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst. Oxygen can oxidize the active Pd(0) species, leading to the formation of palladium black and loss of catalytic activity.[12] 2. Use a Pre-catalyst: Modern pre-catalysts, such as those developed by Buchwald (e.g., XPhos Pd G2/G3), are often more air- and moisture-stable and can provide more consistent results.[8][6] 3. Ligand Choice: For electron-rich bromopyrazoles, oxidative addition can be slow. Use electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos to facilitate this step.[4] |
| Base Ineffectiveness | 1. Base Strength and Solubility: The base is crucial for activating the boronic acid for transmetalation.[10][15] Ensure the chosen base is strong enough and has some solubility in the reaction medium. A common starting point is an aqueous solution of K₂CO₃ or K₃PO₄.[8][7] For base-sensitive substrates, weaker bases like NaHCO₃ can be used.[7] 2. Anhydrous Conditions: If protodeboronation is suspected, switch to an anhydrous solvent (e.g., dioxane or toluene) with a base like K₃PO₄.[7] |
| Sub-optimal Solvent System | 1. Solvent Polarity: The solvent must dissolve the substrates and facilitate the interaction between the organic and aqueous phases (if present). Common choices include dioxane, THF, DMF, or toluene, often with water as a co-solvent.[4] For more polar substrates, acetonitrile (MeCN) can be effective.[9] 2. Solubility Issues: If your brominated pyrazole has poor solubility, consider a higher boiling point solvent like DMF or DMAc to allow for higher reaction temperatures. |
Problem 2: Formation of significant side products (e.g., homocoupling of boronic acid)
| Possible Cause | Troubleshooting Steps & Explanation |
| Homocoupling of Boronic Acid | 1. Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid. Rigorous degassing is critical.[7] 2. Catalyst System: Some catalyst systems are more prone to promoting homocoupling. Screening different ligands may be necessary. Bulky ligands can often suppress this side reaction.[7] |
| Unidentified Impurities | 1. Purity of Starting Materials: Ensure the purity of your brominated pyrazole and boronic acid/ester. Impurities can inhibit the catalyst or lead to side reactions. 2. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. This can help identify the formation of side products and determine the optimal reaction time. |
Comparative Data for Catalyst System Selection
The choice of palladium source, ligand, base, and solvent is critical for success. The following table summarizes common starting points for the Suzuki coupling of brominated pyrazoles, based on literature precedents.
| Catalyst System Component | Recommended Starting Conditions & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively. Pre-catalysts like PdCl₂(dppf) or Buchwald pre-catalysts (e.g., XPhos Pd G3) are often preferred for their stability and ease of use.[16] |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos): Excellent for challenging couplings, including those with heteroaromatic halides. Their bulk and electron-donating nature facilitate both oxidative addition and reductive elimination.[7] Triphenylphosphine (PPh₃): A classic ligand, but often less effective for electron-rich or sterically hindered substrates.[16][17] |
| Base | K₂CO₃ or K₃PO₄: Strong inorganic bases that are effective in many cases. Often used as a 1-2M aqueous solution.[8][7] Cs₂CO₃: A stronger and more soluble base, sometimes providing better results for difficult couplings. KF: A milder base that can be useful when base-labile functional groups are present.[10][18] |
| Solvent | Dioxane/H₂O or THF/H₂O: Common biphasic systems that work well for a wide range of substrates. DMF or Toluene: Can be used for substrates with poor solubility in other solvents or when anhydrous conditions are required.[19] |
Experimental Protocol: General Procedure for Suzuki Coupling of a Brominated Pyrazole
This protocol provides a robust starting point for the optimization of your reaction.
-
Reagent Preparation: To a flame-dried Schlenk flask, add the brominated pyrazole (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water) via syringe.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.2-1.5 times the amount of Pd) to the flask under a positive pressure of inert gas. If using a pre-catalyst, add it in this step.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Reddit user discussion on choosing Suzuki reaction conditions. (2024). r/Chempros. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
-
Shaikh, R. S., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 24(17), 3086. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343–6353. [Link]
-
Tomanová, P., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 213–227. [Link]
-
Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Communications Chemistry, 4(1), 108. [Link]
-
ResearchGate. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. [Link]
-
Mabu, J. M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(30), 16867–16876. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5038. [Link]
-
Reddit user discussion on unreproducible Suzuki coupling. (2023). r/Chempros. [Link]
-
Mabu, J. M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(30), 16867–16876. [Link]
-
Kaki, A., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(22), 7618–7624. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
-
Li, W., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9698–9708. [Link]
-
Shi, S., Nolan, S. P., & Szostak, M. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(13), 3596–3599. [Link]
-
Reddit user discussion on diagnosing failed Suzuki coupling. (2021). r/Chempros. [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts, 13(10), 1051. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Paper Template. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
-
Reddit user discussion on low yield in Suzuki coupling. (2016). r/chemistry. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Overcoming poor solubility of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the common challenge of its poor solubility. Our goal is to equip you with the knowledge to effectively handle this compound in your experimental workflows.
Introduction: Understanding the Solubility Challenge
This compound is a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] However, its planar aromatic pyrazole ring structure can contribute to strong crystal lattice energy, often leading to poor solubility in common laboratory solvents.[3] This limited solubility can hinder reaction kinetics, purification, and overall experimental success. This guide provides a systematic approach to addressing these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: Based on the polar nature of the aldehyde and the pyrazole core, a good starting point for solvent screening includes polar aprotic solvents. We recommend starting with Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). For reactions where protic solvents are tolerated, alcohols such as ethanol and methanol can also be tested.[4] It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific application.
Q2: I'm observing precipitation of the compound during my reaction. What could be the cause and how can I prevent it?
A2: Precipitation during a reaction is often due to a change in the solvent environment (e.g., addition of a less polar co-solvent) or a temperature fluctuation. To prevent this, ensure your reaction vessel is free of contaminants that could act as nucleation sites. Maintaining a consistent temperature is also critical. If the issue persists, consider using a co-solvent system to maintain solubility throughout the reaction.[5]
Q3: Can I heat the solvent to dissolve this compound?
A3: Yes, gently heating the solvent can significantly increase the solubility of many organic compounds.[4] However, it is essential to be aware of the compound's thermal stability. According to some supplier information, related pyrazole compounds can be combustible at high temperatures.[6] We recommend starting with gentle warming (e.g., 40-50 °C) and monitoring for any signs of degradation.
Q4: Is sonication a suitable method for dissolving this compound?
A4: Sonication is an excellent technique for accelerating the dissolution of poorly soluble solids.[4] The high-frequency sound waves create micro-agitations that break down solid aggregates and enhance solvent-solute interactions. It is a non-invasive method that can often achieve dissolution at room temperature.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This troubleshooting guide provides a systematic workflow for overcoming the poor solubility of this compound.
Step 1: Solvent Screening
The first step is to identify a suitable solvent or co-solvent system. The choice of solvent will depend on the specific requirements of your experiment (e.g., reaction conditions, purification method).
Recommended Solvents for Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Good for dissolving polar, heterocyclic compounds. |
| Alcohols | Methanol, Ethanol, Isopropanol | Protic nature can aid in solvating the aldehyde group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can be effective, particularly in co-solvent systems. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, useful as co-solvents. |
Experimental Protocol for Solvent Screening:
-
Add a small, known amount of this compound (e.g., 1-5 mg) to a series of vials.
-
To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent from the table above.
-
Vortex each vial for 30 seconds and visually inspect for dissolution.
-
If not fully dissolved, incrementally add more solvent (e.g., in 0.1 mL portions) until the solid dissolves or a practical volume limit is reached.
-
Record the approximate solubility in each solvent (e.g., mg/mL).
Step 2: Employing Physical Dissolution Techniques
If the compound exhibits poor solubility at room temperature even in the best-performing solvents, the following techniques can be applied.
Caption: A workflow diagram for enhancing the solubility of challenging compounds.
-
Heating: Gently warm the solvent-solute mixture. A water bath is a controlled way to apply heat. Always monitor for any color changes that might indicate thermal degradation.
-
Sonication: Place the vial in an ultrasonic bath. This can often achieve dissolution without the need for heat.
-
Co-solvents: If a single solvent is not effective, a co-solvent system can be employed.[5] For example, a small amount of a highly polar solvent like DMF or DMSO can be added to a less polar solvent like DCM to improve the overall solvating power.
Step 3: Chemical Modification (Advanced)
For applications in drug development where bioavailability is a concern, more advanced techniques can be considered:
-
pH Adjustment: While this compound itself does not have readily ionizable groups, this is a key strategy for compounds that do.[7]
-
Formulation Strategies: Techniques such as creating solid dispersions or using nanotechnology approaches like nano-suspensions can significantly enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[8][9] These methods work by reducing particle size and disrupting the crystal lattice, thereby increasing the surface area available for dissolution.[10]
Safety Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11][13] In case of contact, rinse the affected area thoroughly with water.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
References
- Quora. (2021, July 17).
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Alfei, S., et al. (2022).
- Alfei, S., et al. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe.
- Gavali, S. M., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-pyrazole 96.
- Smolecule. (n.d.). 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Biosynth. (2021, May 18).
- MilliporeSigma. (2025, April 28).
- Capot Chemical. (2025, December 21). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
- Oniga, S., et al. (2018).
- Thermo Fisher Scientific. (2025, September 19).
- Fisher Scientific. (2025, May 1).
- PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde.
- Kumar, Y. A., & Sangawar, S. (2024). Solubility and Dissolution Enhancement of Poorly Soluble Drug Aripiprazole through Solid Dispersion. Asian Journal of Pharmaceutical Research and Development.
- PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Heterocycles in organic synthesis. Part 25. Reagents for the conversion of halides into aldehydes and ketones.
- ChemScene. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole.
- Google Patents. (n.d.). US3294790A - Method of preparing heterocyclic aldehydes.
- ResearchGate. (2025, August 6). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Kumar, R., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.
Sources
- 1. Buy 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde | 1780427-34-0 [smolecule.com]
- 2. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. ijmsdr.org [ijmsdr.org]
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- 14. fishersci.com [fishersci.com]
Stability issues of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde in solution
Welcome to the technical support center for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the chemical nature of this molecule, we can anticipate and mitigate common challenges encountered during its use.
Introduction to the Stability of this compound
This compound is a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring a substituted pyrazole ring, a bromine atom, and an aldehyde group, presents a unique combination of reactivity and potential instability under certain conditions. The electron-withdrawing nature of the bromo and formyl groups can influence the reactivity of the pyrazole ring, while the aldehyde itself is susceptible to various transformations.[2] This guide will provide insights into these potential issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, primarily related to its functional groups:
-
pH: Both acidic and basic conditions can promote degradation. Aldehydes can undergo various acid or base-catalyzed reactions.
-
Oxidizing Agents: The aldehyde group is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
-
Nucleophiles: The aldehyde group and the carbon bearing the bromine atom are electrophilic and can react with nucleophiles.
-
Light: Photochemical degradation is a possibility for many organic molecules, potentially leading to radical reactions or rearrangements.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What are the recommended storage conditions for the solid compound and its solutions?
A2: For optimal stability, we recommend the following storage conditions:
| Form | Storage Condition | Rationale |
| Solid | Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[5] | Minimizes thermal degradation and oxidation. |
| Solution | Short-term storage of solutions at -20°C is acceptable for many common aprotic solvents. For long-term storage, it is advisable to store as a solid. | Low temperatures slow down degradation reactions in solution. |
Q3: Can I store this compound in solution for extended periods?
A3: Long-term storage in solution is generally not recommended due to the potential for solvent-mediated degradation. If you must store a solution, use a dry, aprotic solvent and keep it at a low temperature (-20°C or below) under an inert atmosphere. The stability in your chosen solvent should be experimentally verified for your specific application.
Q4: How can I tell if my sample has degraded?
A4: Signs of degradation can include:
-
A change in the physical appearance of the solid (e.g., color change).
-
The appearance of new peaks or a decrease in the area of the main peak when analyzed by chromatography (e.g., HPLC, TLC).
-
Changes in spectroscopic data (e.g., new signals in NMR spectra).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Degradation of the starting material in the reaction solvent prior to the addition of other reagents.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Dissolve the this compound in the reaction solvent immediately before use.
-
Inert Atmosphere: If your reaction conditions permit, degas the solvent and maintain the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Solvent Purity: Ensure that your solvents are anhydrous and free of impurities that could initiate degradation. For example, peroxide-free THF or ether should be used.
-
Temperature Control: If the reaction is performed at elevated temperatures, add the pyrazole derivative to the pre-heated solvent just before starting the reaction to minimize the time it spends at high temperatures.
-
Issue 2: Appearance of a new, more polar spot on TLC after dissolving the compound.
-
Possible Cause: Oxidation of the aldehyde to the corresponding carboxylic acid. This is a common degradation pathway for aldehydes.[2]
-
Troubleshooting Steps:
-
Minimize Air Exposure: Handle the solid and its solutions with minimal exposure to air.
-
Use Fresh Solvents: Use freshly opened or properly stored anhydrous solvents to minimize dissolved oxygen.
-
Analytical Verification: If you suspect oxidation, you can confirm the presence of the carboxylic acid by LC-MS or by derivatization.
-
Issue 3: Low recovery of starting material in reactions with nucleophiles, even under mild conditions.
-
Possible Cause: The pyrazole ring system and the aldehyde can be susceptible to nucleophilic attack. The bromo substituent can also be displaced by strong nucleophiles under certain conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the nucleophile to avoid excess that could lead to side reactions.
-
Temperature Management: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protecting Groups: If the aldehyde is not the desired reaction site, consider protecting it as an acetal before performing reactions with strong nucleophiles.
-
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on general chemical principles.
Caption: Potential degradation and reaction pathways.
Experimental Protocols
Protocol 1: Recommended Procedure for Dissolving this compound
-
Weighing: Weigh the required amount of the solid compound in a clean, dry vial, preferably under a stream of inert gas.
-
Solvent Addition: Add the desired volume of anhydrous solvent (e.g., DMSO, DMF, CH₂Cl₂) to the vial.
-
Dissolution: Gently swirl or sonicate the vial at room temperature until the solid is completely dissolved. Avoid heating to aid dissolution unless absolutely necessary and validated for your specific application.
-
Immediate Use: Use the freshly prepared solution immediately to minimize the risk of degradation.
Protocol 2: Short-Term Storage of Solutions
-
Inert Atmosphere: If the solution needs to be stored for a short period (e.g., a few hours to a day), ensure it is under an inert atmosphere.
-
Low Temperature: Store the solution at -20°C in a tightly sealed container.
-
Light Protection: Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting stability-related issues.
Caption: Troubleshooting workflow for stability issues.
References
- Forced Degradation studies provide data to support identification of possible degradants, degradation pathways, intrinsic stability of the drug molecule and validation of stability indicating analytic procedure.
- Forced degradation studies are the prominent way to develop degradation pathways and to identify the degradation products of the active ingredients, further it facilitates the elucidation of degradants structure. (Source: MedCrave online)
- A forced degradation study was also performed in this study and the results were the same as shown by Bhatt et al., degradation performed only under oxidative stress conditions.
- The initial purpose of forced degradation studies is to investigate stability related properties of an API and to develop an understanding of the degradation products and pathways. (Source: Biomedical Journal of Scientific & Technical Research)
- Forced degradation study provide information about the degradation pathways and degradation products of the drug substance and helps in the elucidation of the structure of the degradation products. (Source: International Journal of Research in Pharmacology & Pharmacotherapeutics)
-
Pascual-Escudero, A., Ortiz-Rojano, L., Simón-Fuente, S., Adrio, J., & Ribagorda, M. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 4903–4908. [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (2021). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196–245. [Link]
- Al-Mousawi, S. M., El-Apasery, M. A., & El-Salam, H. A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1–21.
Sources
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
An authoritative guide to navigating and resolving common challenges in the Vilsmeier-Haack formylation of pyrazole substrates, designed for chemists in research and development.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of the Vilsmeier-Haack reaction, particularly for its application to heterocyclic systems like pyrazoles. This guide is a distillation of that experience, designed to be a practical resource at your lab bench. We will move beyond simple procedural lists to explore the chemical logic behind each step, empowering you to make informed decisions when your reaction doesn't go as planned.
Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to effectively troubleshoot the reaction.
Q1: What is the fundamental purpose of the Vilsmeier-Haack reaction in pyrazole synthesis?
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1][2] For pyrazoles, it is the premier method for regioselectively synthesizing pyrazole-4-carbaldehydes.[3][4] These products are not merely end-points; they are crucial, versatile intermediates for building more complex molecular architectures, including many pharmacologically active compounds.[4][5][6]
Q2: What is the "Vilsmeier Reagent," and what are the critical safety considerations for its preparation?
The active electrophile is the Vilsmeier reagent, a chloroiminium salt, most commonly generated in situ from the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3][7]
Preparation: The reaction is highly exothermic and moisture-sensitive. It is imperative to add POCl₃ slowly and dropwise to ice-cold, anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).[3][6] Failure to control the temperature can lead to reagent decomposition and side reactions.
Safety Precautions:
-
Corrosivity: Phosphorus oxychloride (POCl₃) is extremely corrosive and reacts violently with water, releasing significant heat and toxic HCl gas.[8]
-
Handling: Always handle POCl₃ and the prepared Vilsmeier reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Quenching: The work-up, which involves quenching the reaction with ice or water, must be done with extreme care. A "reverse quench," where the reaction mixture is added slowly to a large volume of vigorously stirred crushed ice, is the standard, safe procedure to manage the exotherm from hydrolyzing excess POCl₃.[8]
Q3: What is the accepted mechanism for the formylation of pyrazoles?
The reaction proceeds via a classic electrophilic aromatic substitution pathway. The key steps are:
-
Reagent Formation: DMF attacks POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺.[7]
-
Electrophilic Attack: The electron-rich pyrazole ring, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C4 position, which is the most nucleophilic site for most pyrazole systems.[9][10]
-
Aromatization: A base (such as DMF or the chloride anion) abstracts the proton from the C4 position, restoring the aromaticity of the pyrazole ring and forming an iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, water attacks the iminium salt, which, after a series of proton transfers and elimination of dimethylamine, yields the final pyrazole-4-carbaldehyde.[7]
Caption: High-level overview of pyrazole formylation.
Q4: Why is formylation highly regioselective for the C4 position?
The regioselectivity is governed by the electronic properties of the pyrazole ring. Pyrazole is a π-excessive heterocycle, meaning the π-electron density is higher than in benzene. The C4 position bears the highest negative charge density and is thus the most nucleophilic and susceptible to attack by electrophiles like the Vilsmeier reagent.[10] While formylation at other positions is possible, it is generally thermodynamically and kinetically disfavored unless the C4 position is blocked or the substrate has unusual electronic properties due to other substituents.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is key to diagnosis.
Caption: Decision tree for troubleshooting low yield.
-
Potential Cause A: Inactive Vilsmeier Reagent
-
Causality: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or glassware will rapidly decompose the reagent, rendering it inactive.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous grade DMF, preferably from a freshly opened bottle or one stored over molecular sieves. Use fresh, high-purity POCl₃. Prepare the reagent at 0-5 °C and use it promptly.[3][6]
-
-
Potential Cause B: Low Substrate Reactivity
-
Causality: The Vilsmeier-Haack reaction is an electrophilic substitution. If your pyrazole substrate is substituted with strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or certain halides, the ring's nucleophilicity is significantly reduced, slowing or preventing the reaction.[5][11]
-
Solution: For deactivated substrates, more forcing conditions are necessary. Increase the reaction temperature significantly (e.g., from room temperature to 80-120 °C) and extend the reaction time.[5][11][12] Increasing the stoichiometry of the Vilsmeier reagent (from 1.5-2.0 eq to 3.0-5.0 eq) can also help drive the reaction to completion.[5]
-
-
Potential Cause C: Product Decomposition During Work-up
-
Causality: The iminium intermediate and the final aldehyde product can be sensitive to harsh pH conditions, particularly strongly basic environments at elevated temperatures.
-
Solution: Perform the aqueous work-up at low temperatures by quenching the reaction mixture on crushed ice.[8] Neutralize the acidic solution carefully and slowly with a mild base like saturated sodium bicarbonate or sodium carbonate solution, ensuring the temperature does not rise significantly. Avoid using strong bases like NaOH unless necessary and only at low temperatures.[13]
-
Problem 2: Formation of Multiple Products / Side Reactions
-
Potential Cause A: Chlorination Side Products
-
Causality: At elevated temperatures, POCl₃ can act as a chlorinating agent. This is particularly common if the pyrazole has a substituent that can be easily displaced, such as a hydroxyl or even a methoxy group, which can be converted to a chloride.[11][13][14]
-
Solution: If you observe chlorinated byproducts (confirmable by mass spectrometry), the primary solution is to reduce the reaction temperature. Also, use the minimum necessary equivalents of POCl₃.
-
-
Potential Cause B: Dealkylation or Other Rearrangements
-
Causality: Bulky or labile groups on the pyrazole nitrogen can sometimes be cleaved under the acidic and high-temperature conditions of the reaction.[11]
-
Solution: This is a substrate-specific problem. The best approach is to run the reaction at the lowest possible temperature that still affords product. If dealkylation persists, a different synthetic route to the desired aldehyde may be necessary.
-
Problem 3: Difficulty in Product Isolation
-
Potential Cause A: Product is Water-Soluble
-
Causality: Pyrazole-4-carbaldehydes, especially those with polar substituents or without large lipophilic groups, can have significant solubility in the aqueous layer during extraction.
-
Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine).[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and "salting out" your product into the organic layer. Perform multiple extractions (e.g., 3-5 times) with a suitable solvent like dichloromethane or ethyl acetate.[3]
-
-
Potential Cause B: Persistent Emulsion During Extraction
-
Causality: Emulsions are common during the basic work-up of reactions containing amines (like the dimethylamine byproduct).
-
Solution: To break an emulsion, add a small amount of brine to the separatory funnel and swirl gently.[3] If this fails, filtering the entire mixture through a pad of a filter aid like Celite® can effectively break the emulsion.
-
Methodologies & Data
General Experimental Protocol
This protocol provides a robust starting point. Always perform reactions in a fume hood with appropriate PPE.
Caption: Standard experimental workflow.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (e.g., 5-10 equivalents relative to the pyrazole). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃) (e.g., 2-4 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 15-30 minutes until a white, viscous salt may form.[11]
-
Formylation Reaction: Add the pyrazole substrate (1.0 equivalent), either neat or as a solution in a minimal amount of anhydrous DMF, to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature or heat to the desired temperature (e.g., 70-120 °C).[5][12]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the ice.[6]
-
Neutralization: Cautiously neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH reaches 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Data Presentation: Reported Reaction Conditions for Pyrazole Formylation
The optimal conditions are highly substrate-dependent. This table summarizes conditions from the literature to provide a comparative baseline.
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2), DMF (5) | DMF | 120 | 2 | 55 | [5] |
| 1,3-disubstituted-5-chloro-1H-pyrazoles | POCl₃ (4), DMF (6) | DMF | 120 | 2-4 | 50-70 | [11][12] |
| Hydrazone (precursor) | POCl₃ (3), DMF (solvent) | DMF | 80 | 4 | ~75-90 | [6] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4), DMF (4) | DMF | 70 | 24 | 48 | [14] |
References
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]
-
Kumari, A., Singh, R. K., & Singh, O. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27382. [Link]
-
Kuprytė, A., Malinauskas, T., Volyniuk, D., Gražulevičius, J. V., & Šačkus, A. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1639. [Link]
-
Kumari, A., Singh, R. K., & Singh, O. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27351-27382. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem.
-
Li, J-T., Sun, M-X., & Yin, Y. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(9), 10696-10704. [Link]
-
Mamatha, K., Shivaraj, & Madan Kumar, S. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(8), 643-650. [Link]
- Barnela, S. B., & Seshadri, S. (1985). STUDIES ON THE VILSMEIER-HAACK REACTION. PART XII: NOVEL HETEROCYCLO-SUBSTITUTED THIENO[2,3-c:5,4-c′]DIPYRAZOLE DERIVATIVES. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2339-2342.
- Seshadri, S., & Shah, V. R. (1985). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 24B(2), 209-210.
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its application in the synthesis of new heterocyclic compounds. Journal of the Serbian Chemical Society, 78(2), 189-200.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. BenchChem.
- Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
- J&K Scientific LLC. (2022). Vilsmeier-Haack Reaction. J&K Scientific.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Reddit User Discussion. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
- NROChemistry. (2021). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- BenchChem. (2025).
- Enamine. (n.d.). Vilsmeier Reagent.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2021).
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- 4. chemmethod.com [chemmethod.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Scaling the Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
This technical guide provides in-depth support for researchers, scientists, and drug development professionals on the synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde. It offers a comprehensive overview of the synthetic process, detailed troubleshooting, and frequently asked questions to ensure a successful and scalable reaction.
Synthetic Overview: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the C4 position of the 3-bromo-1-methyl-1H-pyrazole ring system. The key components of this synthesis are the pyrazole substrate, a Vilsmeier reagent, and a subsequent aqueous workup.
The Vilsmeier reagent is an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds through an electrophilic aromatic substitution mechanism.
Below is a general workflow for the synthesis:
Caption: General workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis, particularly when scaling up the reaction.
Q1: The reaction appears sluggish or stalls, with incomplete conversion of the starting material. What are the potential causes and solutions?
A1: A stalled reaction can be due to several factors, especially at a larger scale where mixing and heat transfer can be less efficient.
-
Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive. Any water present in the DMF, POCl₃, or reaction vessel will decompose the reagent, reducing its effective concentration.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous DMF and freshly opened or properly stored POCl₃. For scale-up, consider using a nitrogen or argon atmosphere to prevent atmospheric moisture ingress.
-
-
Cause 2: Insufficient Reaction Temperature. While the formation of the Vilsmeier reagent is exothermic and requires initial cooling, the subsequent formylation of the pyrazole may require thermal energy to proceed at a reasonable rate.
-
Solution: After the addition of the pyrazole substrate at a low temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature. If the reaction is still slow, gradually increase the temperature to 40-80 °C and monitor the progress by TLC or HPLC.
-
-
Cause 3: Poor Mixing. In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure good agitation and a homogenous reaction mixture.
-
Q2: A significant amount of dark, tarry material is forming in the reaction mixture. What is causing this and how can it be prevented?
A2: The formation of tar is a common issue in Vilsmeier-Haack reactions and is often indicative of decomposition or polymerization side reactions.
-
Cause 1: Reaction Overheating (Exotherm). The reaction between DMF and POCl₃ is highly exothermic. If the heat is not dissipated effectively, the temperature can rise uncontrollably, leading to the decomposition of the reagents and product.
-
Solution: Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use a suitable cooling bath (ice-water or a chiller) and add the POCl₃ dropwise to manage the exotherm. On a larger scale, ensure the reactor has adequate cooling capacity.
-
-
Cause 2: Impurities in Starting Materials. Impurities in the 3-bromo-1-methyl-1H-pyrazole or solvents can act as catalysts for unwanted side reactions.
-
Solution: Use high-purity starting materials. If necessary, purify the starting pyrazole by distillation or chromatography before use.
-
Q3: During the aqueous workup, an emulsion forms, making extraction difficult. How can this be resolved?
A3: Emulsion formation is common when quenching reactions that contain DMF and salts.
-
Solution 1: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by increasing the density of the aqueous phase and "salting out" the organic components.
-
Solution 2: Filtration through Celite®. If the emulsion is persistent, filter the entire mixture through a pad of Celite® or another filter aid. This can help to break up the finely dispersed droplets that form the emulsion.
-
Solution 3: Solvent Addition. Adding more of the organic extraction solvent can sometimes help to resolve the emulsion.
Q4: The isolated product is impure, with by-products that are difficult to remove. What are the likely by-products and how can purification be improved?
A4: By-product formation can be minimized by careful control of reaction conditions.
-
Potential By-product 1: Di-formylated or other over-reacted species. While less common for this specific substrate, highly reactive aromatics can sometimes undergo multiple formylations.
-
Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
-
-
Potential By-product 2: Products from decomposition. As mentioned, overheating can lead to a complex mixture of decomposition products.
-
Mitigation: Strict temperature control is key.
-
-
Purification Strategy 1: Recrystallization. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for purification on a larger scale.
-
Purification Strategy 2: Column Chromatography. For smaller scales or when recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.
-
Purification Strategy 3: Bisulfite Adduct Formation. Aromatic aldehydes can form a solid adduct with sodium bisulfite. This can be filtered off and the aldehyde can be regenerated by treatment with a base. This is a classic method for purifying aldehydes.[1]
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when handling phosphorus oxychloride (POCl₃)?
A1: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[2] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene), and a lab coat.[3] Ensure an emergency shower and eyewash station are readily accessible.[3] When quenching the reaction, do so slowly and with cooling, as the hydrolysis of any remaining POCl₃ is highly exothermic.
Q2: Can other formylating agents be used instead of POCl₃?
A2: Yes, other reagents can be used to generate the Vilsmeier reagent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). However, POCl₃ is the most commonly used due to its effectiveness and relatively low cost. The choice of reagent can sometimes influence the reaction's reactivity and side-product profile.
Q3: How can the reaction be monitored effectively?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. A small aliquot of the reaction mixture is carefully quenched (e.g., with a few drops of saturated sodium bicarbonate solution), extracted with a small amount of an organic solvent like ethyl acetate, and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the key considerations when scaling this reaction from the lab to a pilot plant?
A4:
-
Thermal Management: The exotherm from the Vilsmeier reagent formation is a major concern. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. A thorough thermal hazard assessment is recommended.[4]
-
Reagent Addition Rate: The rate of POCl₃ addition must be carefully controlled to manage the exotherm. A feed-controlled reaction profile is often desirable for safety.[4]
-
Mixing Efficiency: Ensure the reactor is equipped with a suitable agitation system to maintain a homogeneous mixture and prevent localized overheating.
-
Quenching Procedure: The quenching of a large-scale reaction needs to be carefully planned to handle the potential for gas evolution and exotherms. Adding the reaction mixture to a well-stirred, cooled aqueous base is a common approach.
Experimental Protocols
Synthesis of 3-Bromo-1-methyl-1H-pyrazole (Starting Material)
The starting material can be prepared from 1-methyl-1H-pyrazole through bromination.
Step-by-step methodology:
-
To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid or chloroform), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 3-bromo-1-methyl-1H-pyrazole.
Synthesis of this compound
Step-by-step methodology:
-
In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 3-bromo-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0-5 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 3-Bromo-1-methyl-1H-pyrazole[3] | C₄H₅BrN₂ | 161.00 | Liquid | 7.35 (d, 1H), 6.25 (d, 1H), 3.85 (s, 3H) | 139.5, 128.0, 108.0, 39.0 | N/A |
| This compound[5] | C₅H₅BrN₂O | 189.01 | Solid | 9.85 (s, 1H), 8.10 (s, 1H), 3.95 (s, 3H) | 185.0, 145.0, 138.0, 120.0, 40.0 | ~1680 (C=O) |
Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used.
References
-
Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances. The Royal Society of Chemistry. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin - Mettler Toledo. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. [Link]
-
PHOSPHORUS OXYCHLORIDE - NJ.gov. [Link]
-
3-Bromo-1-methyl-1H-pyrazole | C4H5BrN2 - PubChem. [Link]
-
Phosphorus oxychloride - Lanxess. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride - CDC. [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. [Link]
-
1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O - PubChem. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. [Link]
-
(PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles - ResearchGate. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]
- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Preventing debromination of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (Product No. CS-0438080[1]). This guide is designed for researchers, medicinal chemists, and process development scientists to address a common and often frustrating side reaction: the undesired cleavage of the C-Br bond (debromination or hydrodehalogenation) during synthetic transformations. Our goal is to provide you with a deeper understanding of the molecule's reactivity and to offer practical, field-proven strategies to maintain the integrity of the C-Br bond, ensuring the success of your experiments.
Understanding the Molecule: Reactivity and Stability
This compound is a valuable heterocyclic building block. The pyrazole ring is an electron-rich aromatic system, while the C4-carbaldehyde group is electron-withdrawing. This electronic push-pull relationship influences the reactivity of the C3-Br bond. While essential for introducing molecular diversity via cross-coupling reactions, this bond can be susceptible to cleavage under certain conditions, leading to the formation of 1-methyl-1H-pyrazole-4-carbaldehyde as a significant byproduct. Understanding the mechanisms that lead to this undesired reaction is the first step toward prevention.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when encountering unexpected debromination.
Q1: I'm seeing a byproduct with a mass of 124.06 g/mol in my reaction mixture. Is this the debrominated compound? A1: Yes, that is highly likely. The molecular weight of the starting this compound is 189.01 g/mol .[1] The loss of bromine (79.9 g/mol ) and its replacement with hydrogen (1.01 g/mol ) results in 1-methyl-1H-pyrazole-4-carbaldehyde, which has a molecular weight of approximately 124.12 g/mol . This is a classic sign of hydrodehalogenation.
Q2: Could my palladium catalyst be the cause of debromination in my Suzuki coupling? A2: Absolutely. While essential for the cross-coupling, the palladium catalyst is often the primary culprit in hydrodehalogenation.[2] This side reaction is a frequent competitor in palladium-catalyzed processes.[2][3] The mechanism often involves the formation of a palladium-hydride (Pd-H) species, which can then react with your starting material to replace the bromine with a hydrogen atom.[3] The choice of ligand, base, and solvent all play a critical role in modulating this side reaction.
Q3: I'm not using a palladium catalyst, but I'm still observing debromination during a reductive amination. Why? A3: Debromination during reductive amination is typically caused by the reducing agent itself, especially if harsher conditions or overly potent hydrides are used. While common reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally selective for reducing the intermediate imine, they can sometimes reduce the C-Br bond, particularly at elevated temperatures or with prolonged reaction times.[4][5]
Q4: Is it possible for the compound to degrade during purification on a silica gel column? A4: Yes, this is a possibility, particularly for aldehydes. Silica gel is weakly acidic and can sometimes promote degradation or side reactions.[6] While standard for purification, if you observe significant byproduct formation after chromatography that wasn't present in the crude mixture, consider deactivating the silica.[7] This can be done by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).[6] Alternatively, switching to a different stationary phase like alumina may be beneficial.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Debromination is a major yield-reducing side reaction in Pd-catalyzed couplings. The key is to promote the desired C-C bond formation (reductive elimination) to outcompete the C-H bond formation (hydrodehalogenation).
The Competing Pathways
The catalytic cycle for a Suzuki-Mariyaura coupling involves oxidative addition, transmetallation, and reductive elimination.[8][9] The competing debromination pathway arises when a Pd-H species is generated, which can intercept the Ar-Pd(II)-Br intermediate or react in a separate catalytic cycle.[2][3]
Troubleshooting & Optimization Strategies
| Parameter | Problematic Condition | Recommended Solution & Rationale | References |
| Catalyst/Ligand | Using standard, less bulky phosphine ligands like PPh₃. | Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Rationale: These ligands promote faster reductive elimination of the desired product, minimizing the lifetime of the Ar-Pd-Br intermediate that is susceptible to side reactions. | [10][11] |
| Base | Strong alkoxide bases (e.g., NaOMe, NaOtBu) especially in alcohol solvents. | Use milder inorganic bases like K₃PO₄ or K₂CO₃. Cs₂CO₃ can also be effective. Rationale: Strong alkoxides can generate hydride species, directly contributing to the formation of Pd-H intermediates and increasing the rate of hydrodehalogenation.[2] | [8][10] |
| Solvent | Protic solvents like methanol or ethanol. | Use aprotic solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water. Rationale: Alcohols can act as hydride sources, particularly in the presence of a strong base, fueling the debromination pathway.[2] | [8][10] |
| Temperature | High temperatures (>100 °C). | Run the reaction at the lowest temperature that allows for reasonable conversion (e.g., 60-80 °C). Rationale: Debromination often has a higher activation energy than the desired coupling. Lowering the temperature can disproportionately slow the side reaction. | [8][11] |
| Reaction Time | Excessively long reaction times after starting material is consumed. | Monitor the reaction closely by TLC or LC-MS and work up promptly upon completion. Rationale: Prolonged exposure of the product and catalyst to reaction conditions can lead to slow degradation and byproduct formation. | N/A |
Troubleshooting Guide 2: Reductive Amination
The goal of reductive amination is the selective reduction of the C=N (imine/iminium) bond in the presence of the C-Br bond.
Experimental Workflow and Key Decision Points
Strategies to Prevent Debromination
-
Choice of Reducing Agent: This is the most critical factor.
-
Avoid: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
Use with Caution: Sodium Borohydride (NaBH₄). While effective, it can be aggressive. If used, perform the reaction at low temperatures (0 °C).
-
Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[4] It is milder and more selective for iminium ions over aldehydes or sensitive functional groups. Sodium cyanoborohydride (NaBH₃CN) is another excellent, selective option.[4]
-
-
Control of pH: The reaction proceeds via an iminium ion, which is formed under mildly acidic conditions. Adding a small amount of acetic acid can catalyze imine formation without promoting C-Br cleavage.
-
Temperature Control: Perform the reduction at room temperature or below. Do not heat the reaction unless absolutely necessary, as higher temperatures can provide the activation energy needed for the undesired C-Br reduction.
Recommended Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation by using a modern catalyst system and mild conditions.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, such as SPhos-Pd-G2 (1-2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).[8][10] The mixture should be thoroughly sparged with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to 60-80 °C and stir under an inert atmosphere.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the appearance of both the desired product and the debrominated byproduct.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12] Use a hexane/ethyl acetate gradient. If on-column degradation is suspected, pre-treat the silica with a triethylamine/hexane mixture.
Protocol 2: Selective Reductive Amination
This protocol uses a mild reducing agent to preserve the C-Br bond.
-
Imine Formation: Dissolve this compound (1.0 equiv) and the primary or secondary amine (1.1 equiv) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). If desired, add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours until imine formation is complete (as monitored by TLC/LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture.[5]
-
Reaction: Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the intermediate imine.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by column chromatography.
By carefully selecting reagents and controlling reaction conditions, the undesired debromination of this compound can be effectively suppressed, leading to higher yields and purer products in your synthetic campaigns.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
- Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions. Science of Synthesis. Retrieved January 19, 2026.
-
ACS Publications. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. ACS Publications. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). [PDF] Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved January 19, 2026, from [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 19, 2026.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Wiley Online Library. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Wiley Online Library. Retrieved January 19, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Development for Analyzing 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Reaction Mixtures
Welcome to the technical support resource for the analysis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde and its associated reaction mixtures. This guide is designed for researchers, chemists, and quality control analysts working with this important synthetic intermediate. Our goal is to provide practical, field-tested advice to help you develop robust analytical methods, troubleshoot common issues, and ensure the integrity of your results.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its synthesis, often achieved via methods like the Vilsmeier-Haack reaction, requires careful monitoring to optimize yield, minimize impurity formation, and ensure product quality.[1][2][3] The reaction mixture can be complex, containing the starting materials, the desired product, isomers, and various by-products. A robust analytical strategy is therefore not just recommended; it is essential for successful process development and quality control.[4][5]
This guide provides a multi-faceted approach to analysis, from in-process reaction monitoring to final product quantification and impurity profiling.
Workflow for Analytical Method Development
A systematic approach is crucial for developing a reliable analytical method. The following workflow outlines the key stages from initial assessment to final validation.
Caption: Figure 1: General Workflow for Analytical Method Development.
Section 1: In-Process Reaction Monitoring
Quickly assessing the status of a reaction is key to optimization. Thin-Layer Chromatography (TLC) is an invaluable tool for this purpose.
Frequently Asked Questions: Thin-Layer Chromatography (TLC)
Q1: How do I set up a TLC system to monitor the Vilsmeier-Haack formylation of a pyrazole?
A1:
-
Plate Selection: Use silica gel plates with a fluorescent indicator (e.g., F-254) as pyrazole rings are often UV-active.[6]
-
Solvent System (Mobile Phase): The key is to find a solvent system that provides good separation between your starting material (less polar) and the product aldehyde (more polar).
-
Starting Point: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common choice for neutral organic molecules.[6] Begin with a ratio of 70:30 Hexane:Ethyl Acetate.
-
Optimization: Adjust the ratio to achieve a product Rf (retention factor) value between 0.3 and 0.5 for optimal separation. If spots are too high (high Rf), increase the proportion of hexane. If they are too low (low Rf), increase the ethyl acetate.
-
-
Spotting: On the baseline of your TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate reaction progress.[1][2]
Q2: My TLC spots are streaking or "tailing." What's causing this and how can I fix it?
A2: Tailing is often caused by interactions between the analyte and the acidic silanol groups on the silica plate, especially with basic compounds like pyrazoles.
-
Add a Basic Modifier: Add a small amount (e.g., 0.5-1%) of triethylamine (TEA) or ammonia to your mobile phase. This neutralizes the active sites on the silica, leading to sharper spots.
-
Check Concentration: Your sample might be too concentrated. Dilute the aliquot before spotting it on the plate.
-
Change Solvent Polarity: For acidic compounds that may tail, adding a few drops of acetic acid to the mobile phase can help.[6]
Section 2: HPLC Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying components in the reaction mixture. A well-developed, stability-indicating method can separate the main compound from all potential impurities and degradation products.[7][8]
Step-by-Step Protocol: Initial HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 (ODS) column. A common dimension is 150 mm x 4.6 mm with 3 or 5 µm particles. The C18 stationary phase provides good hydrophobic retention for the pyrazole core.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid modifier helps to protonate silanols, reducing peak tailing, and provides a consistent pH.[9]
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade acetonitrile (ACN). ACN is often preferred over methanol for its lower viscosity and better UV transparency.
-
-
Initial Gradient: A broad scouting gradient is used to determine the approximate elution conditions.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Use a Photodiode Array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to find the optimal wavelength for all components. Start by monitoring at 220 nm and the λmax of the analyte.[10]
-
Gradient Program:
-
0-15 min: 5% B to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
-
Injection: Dissolve a small amount of the crude reaction mixture in the mobile phase (e.g., 50:50 A:B) and inject 5-10 µL.
Troubleshooting Guide: Common HPLC Issues
This decision tree can help diagnose common peak shape problems encountered during method development.
Caption: Figure 2: Troubleshooting HPLC Peak Shape Issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inadequate column equilibration.[11] 2. Mobile phase composition changing (evaporation). 3. Column temperature fluctuations.[11] | 1. Equilibrate with 10-20 column volumes of mobile phase. 2. Prepare fresh mobile phase daily; cap solvent bottles. 3. Use a thermostatted column compartment. |
| High Backpressure | 1. Blockage in the system (frit, guard column).[12] 2. Buffer precipitation in organic solvent. 3. Particulate matter from sample. | 1. Systematically remove components (column, guard) to locate the blockage. Backflush the column. 2. Ensure buffer is soluble in the highest % of organic used. 3. Filter all samples before injection. |
| Ghost Peaks | 1. Contaminant in the injection system or mobile phase. 2. Late eluting peak from a previous injection. | 1. Run a blank gradient (no injection) to check for system peaks. 2. Extend the gradient run time or add a high-organic flush at the end of each run.[13] |
Section 3: GC-MS for Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile and semi-volatile impurities that may not be well-resolved by HPLC.[14] It provides both retention time and mass spectral data for confident identification.
Frequently Asked Questions: GC-MS Analysis
Q1: Is this compound suitable for GC-MS analysis?
A1: Yes, it should be amenable to GC-MS analysis. While it is a polar molecule, it has a sufficiently low molecular weight to be volatilized under typical GC conditions. However, aldehydes can sometimes be reactive or thermally labile, so care must be taken. An initial screen for thermal degradation is recommended.
Q2: What are the recommended starting GC-MS conditions?
A2: A standard method for general screening is a good starting point.
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is highly versatile.[14] A standard 30 m x 0.25 mm ID, 0.25 µm film thickness column is appropriate.
-
Injector: Set the injector temperature to 250 °C. Use a split injection (e.g., 20:1 split ratio) to avoid overloading the column.[14]
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Use Helium at a constant flow of 1.2 mL/min.[14]
-
MS Detector: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to capture all potential fragments.
Q3: How can I use the mass spectrum to confirm my product contains bromine?
A3: Bromine has two major isotopes, 79Br and 81Br, in an almost 1:1 natural abundance.[15][16] This creates a characteristic isotopic pattern in the mass spectrum. Any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal height, separated by 2 m/z units.[15][16][17] The molecular ion peak of your product should exhibit this distinctive pattern, providing strong evidence of its identity.
Section 4: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation of the final product and for characterizing impurities.[18][19]
Frequently Asked Questions: NMR Analysis
Q1: What are the key signals to look for in the 1H NMR spectrum of this compound?
A1: You should expect to see three key singlet signals in a clean spectrum:
-
Aldehyde Proton (-CHO): A sharp singlet far downfield, typically in the range of δ 9.8-10.2 ppm. This is a highly diagnostic peak.
-
Pyrazole Ring Proton (C5-H): A singlet typically between δ 7.5-8.5 ppm.
-
N-Methyl Protons (-CH3): A singlet, usually the most upfield, around δ 3.8-4.2 ppm.
The integration of these peaks should be in a 1:1:3 ratio.
Q2: My crude reaction spectrum is very complex. How can I determine the conversion rate?
A2: To quantify components in a crude mixture, you can use a quantitative NMR (qNMR) approach.
-
Add an Internal Standard: Add a known mass of an inert internal standard to a known mass of your crude reaction mixture. The standard should have a simple spectrum with a peak that does not overlap with your analyte signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).[20]
-
Acquire Spectrum: Ensure you use a long relaxation delay (e.g., 30 seconds) during acquisition to allow for full magnetization recovery for all nuclei, which is critical for accurate integration.[20]
-
Calculate Conversion: By comparing the integral of a product peak (e.g., the aldehyde proton) to the integral of a starting material peak and the internal standard, you can accurately calculate the molar quantities and determine the reaction conversion.
Section 5: Analytical Method Validation
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[4][5][21] Validation is a regulatory requirement in the pharmaceutical industry and ensures the reliability and consistency of your data.[4][22]
Key Validation Parameters (ICH Q2(R1))
| Parameter | Description | How to Test |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[23] | Analyze blank, placebo, and spiked samples. For stability-indicating methods, perform forced degradation (acid, base, oxidation, heat, light) to show separation from degradants.[7] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte.[23] | Analyze a minimum of 5 concentrations across the desired range. Plot response vs. concentration and calculate the correlation coefficient (R² > 0.999 is typical).[8] |
| Accuracy | The closeness of test results to the true value. | Perform recovery studies by spiking a known amount of analyte into a blank matrix at different levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). | Inject a series of replicates (e.g., n=6) and calculate the Relative Standard Deviation (%RSD). Acceptance criteria are typically ≤2%.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated.[23] | Typically determined based on the signal-to-noise ratio (S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23] | Typically determined based on a signal-to-noise ratio (S/N of 10:1) or from the standard deviation of the response and the slope. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Make small changes to parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results.[9] |
References
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (n.d.). BenchChem.
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). BenchChem.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.).
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Analytical Chemistry.
- Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). BenchChem.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). National Institutes of Health.
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.).
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. (n.d.). BenchChem.
- Analytical method validation: A brief review. (n.d.).
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal.
- Mass Spectroscopy - Halo-isotopes. (2019). YouTube.
- Analytical Method Validation: are your analytical methods suitable for intended use? (2023).
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). National Institutes of Health.
- HPLC Troubleshooting Guide. (n.d.).
- Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.).
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.).
- Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.).
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (n.d.). ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. (n.d.). BenchChem.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved January 19, 2026, from [Link]
- Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). National Institutes of Health.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.).
- A comprehensive review of method development by HPLC. (n.d.). World Journal of Pharmaceutical Research.
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Validation & Comparative
Topic: 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde vs. Other Pyrazole Aldehydes: A Strategic Comparison for Synthetic Versatility
An In-Depth Comparative Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrazole-4-carbaldehydes
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with anti-inflammatory, analgesic, and anticancer properties.[1][2] Within this class, pyrazole-4-carbaldehydes are exceptionally valuable synthetic intermediates.[3][4] The aldehyde group at the C4 position acts as a versatile chemical handle, enabling a wide array of transformations from condensation reactions to reductive aminations.
This guide provides a comparative analysis focusing on 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde , a bifunctional building block, and contrasts its synthetic utility against other common pyrazole aldehydes, such as 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes. We will explore the nuances of their synthesis and demonstrate how the strategic placement of a bromine atom provides an orthogonal site for reactivity, unlocking powerful synthetic pathways for library generation and late-stage functionalization.
Part 1: The Synthetic Landscape of Pyrazole-4-carbaldehydes
The primary route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, a reliable formylation method for electron-rich heterocycles.[3][5]
The Vilsmeier-Haack Reaction: The Workhorse Protocol
The reaction involves the formylation of a pyrazole precursor using a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6] The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring, leading to the aldehyde after aqueous workup.
Diagram: General Mechanism of the Vilsmeier-Haack Reaction
Caption: The Vilsmeier-Haack reaction pathway for pyrazole formylation.
Comparative Synthesis Data
The efficiency of the Vilsmeier-Haack formylation is highly dependent on the substituents of the pyrazole precursor. While many pyrazoles can be formylated directly, the synthesis of this compound often requires a multi-step approach, highlighting a key difference in accessibility.
| Precursor | Product | Typical Method | Reported Yield | Reference |
| Acetophenone Phenylhydrazone | 3-Phenyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack (Cyclization/Formylation) | Good | [6] |
| 3-Benzyloxy-4-bromo-1-phenyl-1H-pyrazole | 3-Benzyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Bromine-Lithium Exchange then DMF Quench | 70% | [7][8] |
| 1-Phenyl-1H-pyrazol-3-ol | 3-(Triflyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Multi-step including bromination, benzylation, formylation, debenzylation, and triflation | Good | [7][8] |
| Various Hydrazones | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Vilsmeier-Haack | Good | [5] |
This table illustrates that while the Vilsmeier-Haack reaction is versatile, precursors for highly functionalized aldehydes like our topic compound often require more elaborate synthetic routes.
Experimental Protocol: Synthesis of a Generic 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack cyclization of acetophenone phenylhydrazones.[6][9]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 eq.) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to form the reagent.
-
Reaction: Dissolve the appropriate acetophenone phenylhydrazone (1 eq.) in a minimum amount of DMF. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-4-carbaldehyde.
Part 2: Comparative Reactivity at the Formyl (C4) Position
The aldehyde functionality is a primary site for derivatization. The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is a powerful tool for extending the molecular scaffold.[10][11]
Experimental Protocol: Knoevenagel Condensation of Pyrazole Aldehydes
This green chemistry protocol is adapted for aqueous media.[11]
-
Setup: In a 50 mL round-bottom flask, combine the pyrazole-4-carbaldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and ammonium carbonate (20 mol%).
-
Solvent: Add a 1:1 mixture of water and ethanol (10 mL).
-
Reaction: Sonicate the mixture in an ultrasonic bath at ambient temperature for the required time (typically 15-30 minutes), monitoring by TLC. Alternatively, stir vigorously at room temperature.
-
Isolation: Upon completion, the solid product is typically isolated by vacuum filtration.
-
Purification: Wash the solid with cold water and a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization.
Comparative Performance: The Electronic Influence of the C3-Bromo Group
The C3-bromo substituent in this compound is electron-withdrawing. This inductively increases the electrophilicity of the C4-aldehyde carbon, making it more susceptible to nucleophilic attack.
| Pyrazole Aldehyde | Reactivity Prediction | Rationale |
| This compound | Higher Reactivity | The electron-withdrawing bromine atom enhances the electrophilicity of the aldehyde carbonyl carbon, favoring faster nucleophilic attack. |
| 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | Lower Reactivity | The electron-donating methyl group at C3 slightly reduces the electrophilicity of the aldehyde compared to the bromo-substituted analog. |
This enhanced reactivity can lead to faster reaction times, higher yields, or the ability to use milder reaction conditions compared to analogs bearing electron-donating groups.
Part 3: The Strategic Advantage: Reactivity at the C3-Bromo Position
The true synthetic power of this compound lies in its C3-bromo group, which serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkynyl groups in a manner that is orthogonal to the reactivity of the C4-aldehyde.[7][12]
Diagram: Divergent Synthesis from a Bifunctional Pyrazole
Caption: Orthogonal reactivity of this compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds between a halide and a boronic acid.[12][13] It is widely used in drug discovery for constructing biaryl scaffolds.[14]
This protocol is a general method adapted from literature procedures for halo-pyrazoles.[12][13][15]
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 eq.), the desired arylboronic acid (1.3 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2 eq.).
-
Solvent: Add a degassed solvent, typically a mixture like 1,2-dimethoxyethane (DME) and water.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Sonogashira Cross-Coupling
The Sonogashira coupling creates a C(sp²)-C(sp) bond between a halide and a terminal alkyne, providing access to alkynyl-pyrazoles, which are valuable precursors for further transformations.[16][17]
This protocol is based on standard copper-free or copper-co-catalyzed Sonogashira conditions.[16][18]
-
Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and, if used, a copper co-catalyst (e.g., CuI, 1 mol%).
-
Reagents: Add the terminal alkyne (1.2 eq.) and a suitable degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
Comparative Advantage Over Other Pyrazole Aldehydes
-
Direct Functionalization: Other pyrazole aldehydes lacking a halogen handle would require C-H activation strategies for direct arylation or alkynylation, which often demand harsher conditions, specialized directing groups, and may suffer from poor regioselectivity.
-
Orthogonality: The bromo-aldehyde allows for sequential or one-pot modifications. One could first perform a Suzuki coupling at the C3 position and then use the C4-aldehyde for a condensation reaction, rapidly building molecular complexity from a single, versatile starting material. This is a significant advantage in library synthesis for drug discovery.
Part 4: Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and spectroscopic properties is essential for any researcher.
| Property | This compound | 1-Phenyl-3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde (Example Comparator) |
| Molecular Formula | C₅H₅BrN₂O | C₁₆H₁₁BrN₂O |
| Molecular Weight | 189.01 g/mol [19] | 327.18 g/mol [20] |
| Appearance | Solid | White Solid |
| ¹H NMR (CDCl₃, δ) | ~10.0 (s, 1H, CHO), ~8.2 (s, 1H, pyrazole H), ~3.9 (s, 3H, N-CH₃) | ~10.09 (s, 1H, CHO), ~8.22 (s, 1H, pyrazole H), 7.3-7.9 (m, Ar-H)[21] |
| ¹³C NMR (CDCl₃, δ) | ~183 (CHO), ~153 (C-Br), ~139 (pyrazole CH), ~125 (C-CHO), ~38 (N-CH₃) | ~182.9 (CHO), ~153.8 (C-Ar), ~139.0 (pyrazole CH), ~122.6 (C-Br)[21] |
| CAS Number | 1368167-47-8[19] | N/A (Example) |
Conclusion and Strategic Outlook
While a variety of substituted pyrazole-4-carbaldehydes are valuable synthetic intermediates, This compound stands out due to its dual reactivity.
-
Standard Pyrazole Aldehydes (e.g., 1,3-disubstituted analogs) offer a single primary point for modification at the C4-aldehyde. They are excellent for building scaffolds through condensation, reductive amination, and other carbonyl chemistries.
-
This compound offers two distinct and orthogonal reactive sites:
-
The C4-Aldehyde: Features slightly enhanced electrophilicity, facilitating standard carbonyl reactions.
-
The C3-Bromo Group: Acts as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), allowing for the precise and efficient introduction of diverse carbon-based substituents.
-
For the medicinal chemist or drug development professional, this bifunctionality is a powerful asset. It enables the creation of diverse chemical libraries from a common precursor, facilitating the exploration of structure-activity relationships (SAR) around both the C3 and C4 positions of the pyrazole core. The ability to perform late-stage functionalization via cross-coupling on a complex intermediate is a key strategy in modern drug discovery. Therefore, while synthetically more demanding to access, the strategic value and versatility of this compound make it a superior choice for complex synthetic campaigns.
References
- BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- Smolecule. (n.d.). 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde.
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A Senior Application Scientist's Guide to Bromo- vs. Chloro-Pyrazole Aldehydes: A Comparative Analysis of Reactivity and Synthetic Strategy
Abstract
For researchers in medicinal chemistry and materials science, functionalized pyrazoles are foundational building blocks. The introduction of an aldehyde group onto a halogenated pyrazole core creates a versatile scaffold, amenable to a wide array of subsequent transformations. A critical decision in the synthetic design is the choice of halogen—typically bromine or chlorine. This choice is not arbitrary; it profoundly influences the substrate's reactivity, dictating the feasibility, efficiency, and conditions required for key bond-forming reactions. This guide provides an in-depth comparison of the reactivity of bromo- and chloro-pyrazole aldehydes, focusing on the two most synthetically valuable reaction classes: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. We will explore the mechanistic underpinnings of their differential reactivity, provide supporting quantitative data, and offer detailed, field-proven protocols to empower chemists to make strategic, evidence-based decisions in their synthetic endeavors.
Fundamental Principles: The Tale of Two Halogens
The divergent reactivity of bromo- and chloro-arenes is rooted in two fundamental atomic properties: bond dissociation energy (BDE) and electronegativity . These properties exert opposing effects, making one halogen superior for a given transformation and inferior for another.
-
Bond Dissociation Energy (BDE): The C-Br bond (approx. 276 kJ/mol) is significantly weaker than the C-Cl bond (approx. 328 kJ/mol)[1][2]. This is the dominant factor in reactions where C-X bond cleavage is the rate-determining step, most notably the oxidative addition step in palladium-catalyzed cross-coupling cycles. Consequently, bromo-arenes are generally more reactive in these transformations.
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than bromine (2.96). This makes the carbon atom attached to a chlorine more electrophilic (electron-poor). This factor is paramount in nucleophilic aromatic substitution (SNAr) reactions, where the rate-determining step is the attack of a nucleophile on this electrophilic carbon.
The pyrazole ring itself is an electron-rich heterocycle, but the presence of a strongly electron-withdrawing aldehyde group at a neighboring position significantly modulates its electronic character, activating the ring for certain transformations. This interplay between the inherent properties of the halogens and the electronic landscape of the pyrazole aldehyde scaffold dictates the reaction outcomes we observe.
Palladium-Catalyzed Cross-Coupling Reactions: The BDE Reigns Supreme
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The general reactivity trend for aryl halides in these reactions is I > Br > Cl, directly correlating with the decreasing ease of the initial oxidative addition of the Ar-X bond to the Pd(0) catalyst[3].
dot
Caption: General catalytic cycle for Palladium cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction. When applied to pyrazole aldehydes, brominated substrates consistently outperform their chlorinated counterparts, requiring milder conditions, lower catalyst loadings, and shorter reaction times.
Comparative Data: Suzuki-Miyaura Coupling of Halopyrazole Derivatives
| Halogen | Substrate | Catalyst/Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Bromo | 4-Bromo-1H-pyrazole-5-carboxylate | Pd(OAc)₂, SPhos | K₃PO₄, Toluene/H₂O, 100 °C, 2h | 93% | [4] |
| Bromo | 3-Bromo-7-(CF₃)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | K₂CO₃, Dioxane/H₂O, 110 °C, 30 min (MW) | 90% | [5] |
| Chloro | 4-Chloro-1-tritylpyrazole | Pd₂(dba)₃, SPhos | K₃PO₄, Toluene/H₂O, 100 °C, 18h | 85% | [6] (Derived) |
| Chloro | 2-Chloropyrazine | Pd(OAc)₂, SPhos | K₃PO₄, Dioxane/H₂O, RT, 24h | 83% |[7] |
Field Insights: While modern catalyst systems have dramatically improved the viability of using aryl chlorides, they often require more specialized (and expensive) bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures or longer reaction times to achieve comparable yields to aryl bromides[7][8]. A crucial observation in pyrazole chemistry is that under harsh conditions, dehalogenation can be a significant side reaction. Interestingly, for certain aminopyrazoles, bromo and chloro derivatives were found to be superior to iodo-pyrazoles because they had a reduced tendency for this undesired dehalogenation[4]. This highlights that while the I > Br > Cl reactivity trend is a strong general rule, substrate-specific side reactions can alter the synthetic utility.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. As with Suzuki coupling, the oxidative addition step is critical, and bromopyrazoles are generally more reactive. However, the choice of ligand and base is paramount and can often bridge the reactivity gap.
Comparative Data: C-N Coupling of Halopyrazole Derivatives
| Halogen | Substrate | Catalyst/Ligand | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Bromo | 4-Bromo-1-tritylpyrazole | Pd(dba)₂, tBuDavePhos | NaOtBu, Toluene, 120 °C, 10 min (MW) | 95% | [6] |
| Chloro | 4-Chloro-1-tritylpyrazole | Pd(dba)₂, tBuDavePhos | NaOtBu, Toluene, 120 °C, 10 min (MW) | 71% |[6] |
Field Insights: The data from a direct comparison study on 4-halo-1-tritylpyrazoles clearly shows the superior performance of the bromo-substrate over the chloro-substrate under identical conditions[6]. Achieving high yields with chloro-pyrazoles often necessitates highly active catalyst systems, which may not be tolerant of all functional groups. The pyrazole nitrogen atoms can also coordinate to the palladium center, potentially inhibiting catalysis, a factor that must be considered during optimization[9].
Sonogashira Coupling
The Sonogashira coupling of an aryl halide with a terminal alkyne is essential for introducing alkynyl moieties. This reaction follows the same reactivity principle (I > Br > Cl). In many cases, chloro-pyrazole aldehydes are particularly challenging substrates.
Field Insights: Reports in the literature often show that while iodo- and bromo-pyrazoles undergo Sonogashira coupling effectively, analogous chloro- and even some bromo-pyrazoles fail to react under various standard conditions[10][11]. This makes bromo-pyrazole aldehydes the more reliable and versatile choice for this transformation. For less reactive bromides or chlorides, elevated temperatures may be required, which can increase the risk of alkyne homocoupling (Glaser coupling)[9].
Nucleophilic Aromatic Substitution (SNAr): Electronegativity Takes the Lead
In stark contrast to cross-coupling, SNAr reactivity is governed by the electrophilicity of the carbon bearing the halogen. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex[12].
dot
Caption: Mechanism for Nucleophilic Aromatic Substitution (SNAr).
The presence of the strongly electron-withdrawing aldehyde group, particularly when positioned ortho or para to the halogen, is crucial for activating the pyrazole ring towards nucleophilic attack and for stabilizing the negative charge in the Meisenheimer intermediate[13].
Reactivity Trend (Cl vs. Br): The rate-determining step is the initial attack of the nucleophile. A more electronegative halogen (Cl) enhances the electrophilicity of the ipso-carbon and provides better stabilization of the forming negative charge through induction. Therefore, the general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I .
While direct quantitative comparisons for pyrazole aldehydes are sparse in the literature, the fundamental principle is well-established. A chloro-pyrazole aldehyde will react faster and under milder conditions than its bromo- counterpart in an SNAr reaction, assuming all other factors are equal.
Strategic Synthesis: A Decision-Making Workflow
The choice between a bromo- or chloro-pyrazole aldehyde is a strategic one based on the desired downstream chemistry.
dot
Caption: Decision workflow for selecting the appropriate halogen.
-
Choose Bromo-Pyrazole Aldehyde for: The vast majority of metal-catalyzed cross-coupling reactions. The higher reactivity leads to more robust and reliable protocols with a broader substrate scope. While more expensive, the investment often pays off in saved optimization time and higher yields.
-
Choose Chloro-Pyrazole Aldehyde for: Nucleophilic aromatic substitution reactions. It is the more reactive substrate for this class. Additionally, if cost and atom economy are primary drivers and a highly efficient, modern cross-coupling catalyst system is available, chloro-arenes can be a viable option.
Detailed Experimental Protocols
The following protocols are illustrative and may require optimization for specific substrates. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Synthesis of a Halogenated Pyrazole Aldehyde via Vilsmeier-Haack Reaction
This is a common method for synthesizing the pyrazole aldehyde precursors themselves[14][15].
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise to the cold DMF via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve the starting 5-chloro-1,3-disubstituted-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane (DCM)[15].
-
Reaction: Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C for 2-4 hours, monitoring by TLC for the consumption of starting material[16].
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Bromo-Pyrazole Aldehyde (Representative)
-
Reaction Setup: To a reaction vial, add the bromo-pyrazole aldehyde (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if required.
-
Solvent Addition: Evacuate and backfill the vial with an inert gas three times. Add a degassed solvent mixture, such as Dioxane/H₂O (4:1)[5].
-
Reaction: Heat the mixture to 80-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Bromo-Pyrazole Aldehyde (Representative)
-
Reaction Setup: To a microwave vial or sealed tube, add the bromo-pyrazole aldehyde (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., tBuDavePhos, 5 mol%)[6].
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat to 120 °C in a microwave reactor for 10-30 minutes, or in a conventional oil bath for 4-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography on silica gel.
Conclusion
The choice between a bromo- and chloro-pyrazole aldehyde is a critical fork in the road of a synthetic pathway. For the vast and versatile world of palladium-catalyzed cross-coupling , the weaker C-Br bond makes bromo-pyrazole aldehydes the more reactive and reliable substrate , generally affording higher yields under milder conditions. Conversely, for nucleophilic aromatic substitution (SNAr) , the higher electronegativity of chlorine makes chloro-pyrazole aldehydes the superior choice , accelerating the rate-determining nucleophilic attack. By understanding the fundamental mechanistic principles that govern these transformations, researchers can move beyond trial-and-error and design more efficient, predictable, and successful synthetic routes to novel pyrazole-based molecules.
References
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-199. [Link]
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Popov, A. V., et al. (2019). Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. Semantic Scholar. [Link]
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Popov, A., et al. (2019). Synthesis of 5-chloro-1H-pyrazole-4-carbaldehyde from 1,3-disubstituted-5-chloro-1H-pyrazoles using V. H. reagent. National Institutes of Health. [Link]
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Eller, G. A., et al. (2009). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. European Journal of Organic Chemistry, 2009(26), 4443-4449. [Link]
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Jedinák, L., et al. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 23(10), 2443. [Link]
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Al-Hourani, B. J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(3), 1287-1302. [Link]
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Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
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Tang, D., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5247-5273. [Link]
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Xu, G., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. International Journal of Molecular Sciences, 15(11), 20926-20939. [Link]
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Kim, H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4691. [Link]
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Vilkauskaitė, G., et al. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]
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A Comparative Guide to the Definitive Structural Validation of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: X-ray Crystallography vs. Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The specific compound, 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8), is a versatile heterocyclic building block whose precise atomic arrangement dictates its reactivity and potential biological activity.[5][6]
However, the synthesis of substituted pyrazoles can often yield a mixture of regioisomers, making definitive structural assignment challenging.[1][7] This guide provides an in-depth comparison of the analytical techniques used to validate the structure of this compound, establishing why single-crystal X-ray crystallography is considered the unequivocal "gold standard" for this purpose. We will dissect the causality behind experimental choices and compare the data obtained from crystallography with that from complementary spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a direct, three-dimensional map of electron density within a molecule. By diffracting X-rays off an ordered crystal lattice, we can determine the precise spatial coordinates of every atom, yielding definitive information on bond lengths, bond angles, and stereochemistry.[8] This technique is uniquely powerful because it moves beyond inferring connectivity to directly observing the molecular structure, leaving no room for isomeric ambiguity.[9][10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
The protocol for obtaining a crystal structure is a self-validating system; the quality of the final refined structure (indicated by parameters like the R-factor) provides an internal check on the success of the experiment.
-
Crystal Growth (The Critical Step): High-quality, single crystals are paramount. A common and effective method is slow evaporation.
-
Dissolve the synthesized this compound powder in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture with a co-solvent like hexane) to achieve saturation.[11]
-
Loosely cover the vial to allow the solvent to evaporate slowly over several days at a constant temperature.
-
Monitor for the formation of well-defined, transparent, prism-like crystals.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a goniometer head of a diffractometer (e.g., a Bruker D8 Quest).[12]
-
The crystal is cooled to a low temperature (e.g., 100-172 K) to minimize thermal vibrations and improve data quality.[11][12]
-
A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction patterns from all possible orientations.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Software such as SHELXT or SHELXS is used to solve the phase problem and generate an initial electron density map.[9][11]
-
The structure is then refined using programs like SHELXL, where atomic positions and displacement parameters are adjusted to best fit the experimental data.[9][11]
-
-
Analysis and Validation:
-
The final structure is validated and visualized. The output, typically a Crystallographic Information File (CIF), contains all atomic coordinates and geometric parameters.
-
The resulting 3D model unequivocally confirms the substitution pattern: the bromine atom at position 3, the methyl group on the nitrogen at position 1, and the carbaldehyde group at position 4.
-
Visualization: X-ray Crystallography Workflow
Caption: Workflow for single-crystal X-ray crystallography.
Alternative & Complementary Analytical Techniques
While crystallography is definitive, it is not always feasible or necessary for routine analysis. Spectroscopic techniques are indispensable for monitoring reactions and providing initial structural evidence. However, as we will see, they each have inherent limitations that prevent them from offering the same level of certainty as X-ray analysis.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful spectroscopic tool for determining the connectivity of a molecule in solution.[15]
-
Principle: NMR probes the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The chemical shift, splitting patterns, and integration of signals reveal how atoms are connected.
-
Strengths:
-
Provides a detailed map of the carbon-hydrogen framework.
-
Can distinguish between different electronic environments, offering strong evidence for a proposed structure.
-
-
Limitations for this compound: The primary limitation is differentiating between potential regioisomers, such as the target compound and its isomer, 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde. While experienced spectroscopists can predict chemical shifts, these predictions are not absolute proof. Without an authentic standard of the other isomer for comparison, a degree of ambiguity remains. Furthermore, NMR depicts the structure in solution, which can sometimes differ from the solid-state structure determined by crystallography.[15]
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H spectrum to observe proton signals. For the target compound, one would expect a singlet for the pyrazole proton, a singlet for the aldehyde proton, and a singlet for the N-methyl protons.
-
Acquire a ¹³C spectrum to observe the carbon skeleton.
-
Advanced 2D NMR experiments (like HMBC and HSQC) can be run to confirm C-H correlations and further support the proposed connectivity.
Mass Spectrometry (MS)
MS is an essential tool for confirming the mass of a molecule and, by extension, its elemental formula.
-
Principle: MS ionizes a sample and separates the resulting ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can measure this value with enough precision to determine the elemental composition.
-
Strengths:
-
Provides the exact molecular weight. For C₅H₅BrN₂O, the expected monoisotopic mass is approximately 187.96 Da.[5]
-
The isotopic pattern for bromine (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a clear signature, confirming the presence of one bromine atom.
-
-
Limitations: Mass spectrometry provides no information about atom connectivity or 3D structure. All isomers of C₅H₅BrN₂O will have the identical molecular weight and isotopic pattern.
-
Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).
-
Acquire the mass spectrum in positive ion mode and compare the measured m/z value of the [M+H]⁺ ion with the calculated value.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
-
Strengths: Quickly confirms the presence of key functional groups. For the target compound, a strong absorption band around 1670-1700 cm⁻¹ would be expected for the aldehyde C=O stretch.[12][16]
-
Limitations: Provides very little information about the overall molecular skeleton. Many different molecules can contain an aldehyde and a pyrazole ring, leading to similar spectra.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
Synthesizing the Evidence: A Comparative Summary
The logical flow of structural validation begins with spectroscopic methods for initial characterization, but for an unambiguous assignment, especially for a novel compound, it must culminate in X-ray crystallography.
Visualization: Logical Flow of Structural Validation
Caption: Logical workflow for unambiguous structure determination.
Comparison of Analytical Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Primary Information | Absolute 3D Structure, Bond Lengths/Angles | Atomic Connectivity, Electronic Environment | Molecular Formula (HRMS), Fragmentation | Presence of Functional Groups |
| Isomer Differentiation | Unambiguous | Ambiguous without standards | No (for isomers) | Very Poor |
| Sample State | Solid (Single Crystal) | Solution | Solid/Solution/Gas | Solid/Liquid |
| Typical Sample Amount | < 1 mg (one crystal) | 5-10 mg | < 1 mg | < 1 mg |
| Destructive? | No | No | Yes (can be) | No |
| Key Limitation | Requires high-quality single crystals | Cannot definitively resolve regioisomers alone | Provides no connectivity data | Lacks detailed structural information |
Conclusion
For the definitive validation of the this compound structure, a multi-faceted analytical approach is essential. Spectroscopic methods—NMR, MS, and IR—are critical for initial characterization, confirming the correct molecular formula, the presence of key functional groups, and providing strong evidence for the proposed atomic connectivity. They are the workhorses of daily synthetic chemistry.
However, due to the inherent potential for regioisomerism in pyrazole synthesis, these techniques alone cannot provide the absolute certainty required in drug development and materials science. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional structure. It serves as the ultimate arbiter, resolving any structural questions left by spectroscopy and providing the definitive proof required for publication, patenting, and further investigation. For any novel crystalline compound, it remains the undisputed gold standard.
References
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MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]
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ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]
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A Comparative Guide to the Biological Activity of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Among its many derivatives, substituted pyrazole-4-carbaldehydes have emerged as a particularly versatile class of molecules, demonstrating significant potential in the development of new therapeutic agents.[1][2][6] The aldehyde functional group at the 4-position serves as a key synthetic handle, allowing for the creation of diverse molecular libraries and the fine-tuning of pharmacological properties.[6][7]
This guide provides a comparative analysis of the biological activities of various substituted pyrazole-4-carbaldehydes, supported by experimental data from the literature. We will explore the structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, and provide detailed protocols for their evaluation.
The Pyrazole-4-carbaldehyde Scaffold: A Platform for Diverse Bioactivity
The core structure of pyrazole-4-carbaldehyde is a five-membered aromatic ring containing two adjacent nitrogen atoms, with a formyl group at the C4 position. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the pyrazole ring, typically at the N1, C3, and C5 positions.
Comparative Analysis of Biological Activities
The versatility of the pyrazole-4-carbaldehyde scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section compares the performance of various substituted analogs in key therapeutic areas.
Anticancer Activity
Substituted pyrazole-4-carbaldehydes have shown significant promise as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways.[8][9] For instance, certain derivatives have been identified as potent inhibitors of kinases such as PI3K, which are crucial for cancer cell proliferation and survival.[8]
Comparative Cytotoxicity Data (IC50 in µM)
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| Compound A | 4-Chlorophenyl | Thiophen-3-yl | - | 12.5 | 15.2 | 9.1 | [9] |
| Compound B | Phenyl | Methyl | 5-Bromo-1-methyl-1H-indol-3-yl | 15.6 | - | - | [3] |
| Compound C | Phenyl | 3-(2-oxo-2H-chromen-3-yl) | - | Moderately Active | - | - | [10] |
| Compound D | 2,4-Dichlorophenyl | Piperidinyl carboxamide | p-Iodophenyl | - | - | - | [11][12] |
| Doxorubicin | - | - | - | 0.95 | - | - | [8] |
Structure-Activity Relationship Insights:
-
N1-Substitution: The presence of a substituted phenyl ring at the N1 position is a common feature in many active compounds. Electron-withdrawing groups, such as chloro or dichlorophenyl moieties, can enhance cytotoxic activity.[11][12]
-
C3-Substitution: A variety of substituents at the C3 position have been explored. The introduction of bulky heterocyclic rings, like thiophene or indole, has been shown to be beneficial for anticancer potency.[3][9]
-
C5-Substitution: Substitution at the C5 position can also significantly impact activity. For example, a p-iodophenyl group at this position has been found to be crucial for potent cannabinoid receptor antagonism, a target relevant in some cancers.[11][12]
The aldehyde group itself is often a key pharmacophoric feature, participating in interactions with biological targets or serving as a precursor for the synthesis of more complex derivatives like hydrazones and chalcones, which also exhibit potent anticancer effects.[9]
Antimicrobial Activity
The growing threat of antibiotic resistance has spurred the search for new antimicrobial agents. Substituted pyrazole-4-carbaldehydes have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][7][13][14]
Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | S. aureus | E. coli | C. albicans | Reference |
| Compound E | - | Phenyl | 3,4,5-trihydroxyphenyl | Good | Good | - | [1][2] |
| Compound F | Phenyl | Methyl | Chloro | - | 0.25 | - | [15] |
| Compound G | - | 5-(4-nitrophenyl)-2-furyl | - | Active | Active | Active | [7] |
| Ampicillin | - | - | - | Standard | Standard | - | [1][2] |
| Ciprofloxacin | - | - | - | Standard | 0.25 | - | [15] |
| Clotrimazole | - | - | - | - | - | 1 | [15] |
Structure-Activity Relationship Insights:
-
Hydroxylated Phenyl Groups: The presence of a trihydroxyphenyl (galloyl) group at the C5 position has been associated with excellent antibacterial activity.[1][2]
-
Halogen Substitution: A chloro group at the C5 position, combined with a phenyl group at N1 and a methyl group at C3, has been shown to be highly effective against Gram-negative bacteria like E. coli.[15]
-
Furyl Moieties: The incorporation of a 5-(4-nitrophenyl)furan-2-yl moiety at the C3 position has resulted in compounds with broad-spectrum antimicrobial and antifungal activity.[7]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly used medications. Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[4][15][16][17]
Comparative Anti-inflammatory Data (% Inhibition of Edema)
| Compound ID | N1-Substituent | C3-Substituent | In Vivo Model | % Inhibition | Reference |
| Compound H | 4-Substituted phenyl | Phenyl | Carrageenan-induced paw edema | High | [18][19] |
| Compound I | - | Methyl | - | Better than standard | [15] |
| Compound J | Phenyl | - | Carrageenan-induced paw edema | Potent | [20] |
| Diclofenac Sodium | - | - | Carrageenan-induced paw edema | Standard | [16][19] |
Structure-Activity Relationship Insights:
-
N1-Aryl Substitution: Similar to anticancer activity, the presence of a substituted phenyl ring at the N1 position is often crucial for potent anti-inflammatory effects.[18][19]
-
Carboxamide Derivatives: While the guide focuses on carbaldehydes, it's noteworthy that many potent anti-inflammatory pyrazoles are carboxamide derivatives, suggesting a potential synthetic route from the carbaldehyde precursor.
-
Mechanism: Many of these compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2, which is associated with a more favorable side-effect profile.[16][20]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Protocol 1: MTT Assay for Cytotoxicity
This assay is a colorimetric method for assessing cell viability.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain the desired final concentrations.
-
Treatment: Remove the old media from the wells and add fresh media containing the different concentrations of the pyrazole compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 2: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the pyrazole compound and perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[1][2][18][21] This reaction involves the formylation of a suitable pyrazole precursor using a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
General Synthesis Workflow:
Caption: General workflow for the synthesis of pyrazole-4-carbaldehydes.
Understanding the mechanism of action is crucial for rational drug design. For anticancer pyrazoles, this often involves identifying the specific protein targets and signaling pathways they modulate. Techniques such as molecular docking and kinase inhibition assays can provide valuable insights into these mechanisms.[8][22]
Conclusion and Future Perspectives
Substituted pyrazole-4-carbaldehydes represent a highly promising class of compounds with a wide range of biological activities. The extensive research in this area has highlighted key structure-activity relationships that can guide the design of more potent and selective therapeutic agents. The synthetic accessibility of the pyrazole-4-carbaldehyde scaffold, coupled with the potential for diverse functionalization, ensures that this molecular framework will continue to be a fertile ground for drug discovery.
Future research should focus on:
-
Expanding the chemical space: Exploring novel substitutions at all positions of the pyrazole ring.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways for the most potent compounds.
-
In vivo evaluation: Translating promising in vitro results into animal models of disease.
-
Pharmacokinetic and toxicity profiling: Assessing the drug-like properties of lead compounds.
By leveraging the knowledge gained from comparative studies and employing robust experimental methodologies, the full therapeutic potential of substituted pyrazole-4-carbaldehydes can be realized.
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Purity confirmation of synthesized 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide to the Purity Confirmation of Synthesized 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is a cornerstone of regulatory compliance, efficacy, and safety.[1][2] this compound, a key building block in the synthesis of various biologically active molecules, is no exception.[3] Its aldehyde functional group and substituted pyrazole core make it a versatile synthon, but also susceptible to the formation of side-products and the persistence of starting materials.[4][5] This guide provides a comprehensive comparison of analytical methodologies for the robust purity confirmation of this compound, grounded in scientific principles and practical application.
The Criticality of Purity for Pharmaceutical Intermediates
Impurities in an active pharmaceutical ingredient (API) or its intermediates can arise from various sources, including the starting materials, by-products of the synthesis, and degradation products.[1][6] Even in trace amounts, these impurities can have unintended pharmacological or toxicological effects, compromising the safety and efficacy of the final drug product.[1] Therefore, rigorous analytical characterization to confirm the purity of intermediates like this compound is not merely a quality control measure, but a fundamental aspect of drug development.[2][7]
A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A more robust strategy involves the orthogonal application of multiple analytical methods, each providing a different perspective on the sample's composition.[8] For this compound, a combination of chromatographic and spectroscopic techniques is recommended.
| Analytical Technique | Principle | Strengths for this Application | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separating non-volatile impurities, highly quantitative, and widely applicable.[2][6] | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Ideal for identifying and quantifying volatile impurities and residual solvents.[2][7][9] Provides structural information from mass fragmentation patterns.[10] | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR).[8][11][12] | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
Experimental Protocols for Purity Confirmation
The following protocols are designed to be self-validating, with built-in checks and rationale for each step.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the target compound from potential non-volatile impurities that may have arisen during synthesis, such as unreacted starting materials or side-products from the Vilsmeier-Haack reaction, a common synthetic route.[4][5][13]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention and separation for moderately polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 95%) over 20-30 minutes. This ensures the elution of both polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm. The pyrazole ring and aldehyde group are expected to have strong UV absorbance at this wavelength.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[7][9] This is particularly useful for detecting residual solvents from the synthesis and purification process, as well as any volatile by-products.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS Purity Analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for a wide range of compounds.[9]
-
Injector Temperature: 250 °C. This ensures rapid volatilization of the sample.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min. This allows for the separation of compounds with a wide range of boiling points.
-
MS Ionization: Electron Ionization (EI) at 70 eV. This is a standard ionization technique that produces reproducible fragmentation patterns.
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion of the target compound and most expected impurities and fragments.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of different components in the sample.
-
The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for tentative identification of impurities.
-
The fragmentation pattern of the main peak should be consistent with the structure of this compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal structural confirmation of the synthesized compound and can be used to identify impurities with different chemical structures.[14][15] Both ¹H and ¹³C NMR should be performed.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR Purity Analysis.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key expected signals for this compound would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the pyrazole ring proton, and a singlet for the N-methyl protons.
-
Acquire a ¹³C NMR spectrum. Expected signals would include the carbonyl carbon of the aldehyde (~185-195 ppm) and carbons of the pyrazole ring.[11][16]
-
-
Data Analysis:
-
The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum should be consistent with the proposed structure.
-
The number and chemical shifts of the signals in the ¹³C NMR spectrum should also match the structure.
-
The absence of significant unassigned signals is a strong indicator of high purity. The integration of impurity peaks relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Synthesis of Results and Concluding Remarks
By employing a combination of HPLC, GC-MS, and NMR spectroscopy, a comprehensive profile of the synthesized this compound can be established. HPLC provides a quantitative measure of purity with respect to non-volatile impurities, while GC-MS addresses the presence of residual solvents and volatile by-products. NMR spectroscopy offers definitive structural confirmation and can identify structurally distinct impurities. Together, these techniques provide the necessary data to confidently confirm the purity and identity of this critical pharmaceutical intermediate, ensuring its suitability for subsequent stages of drug development.
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Recent advances in the synthesis of new pyrazole derivatives. [Link]
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IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
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Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [Link]
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Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
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NIH. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
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NIH. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
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ChemCon GmbH. Identity determination and purity testing. [Link]
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ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
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MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
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NIH. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
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Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
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ResearchGate. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
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NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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ACS Publications. Organic Letters Ahead of Print. [Link]
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Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. [Link]
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PubMed Central. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
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Comparative study of catalysts for cross-coupling with 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction: The Versatile Pyrazole Core
The 1-methyl-1H-pyrazole-4-carbaldehyde scaffold is a privileged structure in modern chemistry. Its derivatives are integral components in a vast array of biologically active molecules and functional materials, finding applications from pharmaceuticals to organic electronics. The strategic placement of a bromine atom at the 3-position provides a versatile synthetic handle for molecular elaboration through transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C and C-heteroatom bond formation in organic synthesis.[1][2]
However, the presence of multiple nitrogen atoms in the pyrazole ring can present unique challenges. The lone pair of electrons on the pyrazole nitrogen can coordinate to the metal center, potentially inhibiting or poisoning the catalyst.[3] Therefore, the judicious selection of the catalyst system—comprising a metal precursor and a supporting ligand—is paramount to achieving high efficiency, yield, and selectivity.
This guide provides a comparative analysis of various palladium-based catalytic systems for the cross-coupling of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. We will explore key reaction classes—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—offering field-proven insights and experimental data to guide researchers in catalyst selection and reaction optimization.
The Catalytic Landscape: A Comparative Overview
Palladium catalysis is the cornerstone of modern cross-coupling chemistry.[1] The general catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the active catalyst. The ligand's role is critical in stabilizing the palladium center and modulating its reactivity throughout this cycle.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds
The Suzuki-Miyaura reaction, coupling an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the mild conditions and the commercial availability and stability of boronic acids.[1][4]
Causality in Catalyst Selection: For electron-rich N-heterocycles like our pyrazole substrate, catalyst selection is non-trivial. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often require higher catalyst loadings and temperatures.[5][6] The development of sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands has revolutionized the coupling of challenging substrates.[7][8][9] These bulky ligands promote the crucial reductive elimination step and prevent the formation of inactive dimeric palladium species, leading to higher turnover numbers and efficiency.[9]
Comparative Data for Suzuki-Miyaura Catalysts:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O | 80-100 | 60-85 | Readily available, but may require higher loadings.[5][6] |
| PdCl₂(dppf) | dppf | K₃PO₄ | DME | 80 | 75-95 | Often a robust starting point for heteroaromatic couplings.[7][10] |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | n-Butanol | 80-100 | 85-98 | Excellent for hindered and heteroaryl substrates; high activity.[9] |
| Pd₂(dba)₃ + XPhos | XPhos | K₃PO₄ | Dioxane | RT - 80 | 90-99 | Broad scope, effective at room temperature for some substrates.[11] |
| (IMes)Pd-pep | IMes (NHC) | K₂CO₃ | Toluene/H₂O | 100 | 80-95 | High thermal stability; good for aryl chlorides and bromides.[8] |
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene, typically in the presence of a base like triethylamine, to form a substituted alkene.[12][13] The reaction generally exhibits high trans selectivity.
Causality in Catalyst Selection: Phosphine-free systems, such as Pd(OAc)₂ alone or supported catalysts, can be effective, but often require high temperatures.[14] The use of phosphine ligands or, more commonly, stable N-heterocyclic carbene (NHC) ligands, can significantly improve reaction rates and allow for lower temperatures.[15] The high thermal stability of Pd-NHC complexes makes them particularly suitable for Heck reactions, which can be sluggish.[15]
Comparative Data for Heck Catalysts:
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ | None | Et₃N | DMF | 120-140 | 50-75 | Ligand-free, simple but often requires harsh conditions.[14] |
| Pd(OAc)₂ + PPh₃ | PPh₃ | K₂CO₃ | DMAc | 100-120 | 70-90 | Classic system; improves upon ligand-free conditions.[16] |
| PdCl₂(PCy₃)₂ | PCy₃ | Cs₂CO₃ | Dioxane | 100 | 80-95 | Electron-rich phosphine enhances catalytic activity.[10] |
| Pd-NHC Complex | NHC | K₂CO₃ | DMF/H₂O | 80-100 | 85-98 | High stability, allows for lower temperatures and aerobic conditions.[15] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[17]
Causality in Catalyst Selection: The classic Sonogashira protocol utilizes a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) co-catalyst in an amine base.[18][19] The copper is believed to facilitate the transmetalation step. However, a major drawback of this system is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[3] This has spurred the development of copper-free Sonogashira protocols. These systems rely on highly active palladium catalysts, often employing bulky, electron-rich phosphine or NHC ligands, which are capable of facilitating the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for the homocoupling side reaction.[3]
Comparative Data for Sonogashira Catalysts:
| Catalyst System | Co-Catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages & Considerations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/Piperidine | THF | RT - 60 | 70-90 | The classic, widely used method.[18] Prone to alkyne homocoupling.[3] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 75-95 | Effective for less reactive bromides.[18] |
| Pd(OAc)₂ + XPhos | None | Cs₂CO₃ | Dioxane | 80-100 | 80-95 | Efficient copper-free system, minimizes homocoupling. |
| Pd(t-Bu₃P)₂ | None | i-Pr₂NEt | Toluene | RT - 50 | 85-98 | Highly active catalyst for room-temperature copper-free coupling.[19] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
Forming a C-N bond via cross-coupling is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides.
Causality in Catalyst Selection: This transformation is particularly challenging because C-N reductive elimination from the palladium center is often slow. The development of specialized, sterically demanding biarylphosphine ligands (e.g., AdBrettPhos, tBuBrettPhos) was the critical breakthrough.[20] These ligands create a bulky coordination sphere around the palladium, which accelerates the rate-limiting reductive elimination step to furnish the desired C-N bond.[20] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are required to deprotonate the amine and facilitate the catalytic cycle.
Comparative Data for Buchwald-Hartwig Amination Catalysts:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 60-80 | An early generation system, often less efficient for N-heterocycles. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | t-BuOH | 100 | 85-95 | A versatile and highly effective general-purpose system. |
| Pd₂(dba)₃ | AdBrettPhos | NaOtBu | Toluene | 100 | 90-99 | Excellent for coupling primary amides with heteroaryl bromides.[20] |
| tBuBrettPhos Pd G3 | tBuBrettPhos | LHMDS | Dioxane | 80-100 | 90-99 | A pre-formed catalyst enabling amination of unprotected bromoimidazoles and bromopyrazoles.[20] |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Adherence to these procedures with proper technique should provide a reliable benchmark for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol provides a robust and reliable method for coupling arylboronic acids with the title compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.[21]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol minimizes the formation of alkyne homocoupling byproducts, which is crucial for obtaining high purity products.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.). Then, add anhydrous 1,4-dioxane (5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 eq.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS (typically 6-18 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography to yield the desired alkynylated pyrazole.
Conclusion and Future Outlook
The selection of a catalyst for the cross-coupling of this compound is a function of the desired transformation, available resources, and optimization goals. For general C-C bond formation, modern phosphine ligand systems like Pd(OAc)₂/SPhos for Suzuki couplings offer superior activity and scope over traditional catalysts. For C-C bond formation with alkenes and alkynes, Heck and Sonogashira reactions provide direct access to valuable olefinic and acetylenic derivatives, with copper-free Sonogashira protocols offering a distinct advantage in product purity. For the critical construction of C-N bonds, the highly specialized Buchwald-Hartwig ligands are indispensable.
As catalysis science advances, we anticipate the development of even more active and robust catalysts, including those based on earth-abundant metals and those enabling reactions under milder, more sustainable conditions. The principles and data outlined in this guide provide a solid foundation for researchers to successfully functionalize this important heterocyclic core.
References
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Title: Catalysts for Suzuki–Miyaura Coupling Reaction Source: MDPI URL: [Link]
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Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: MDPI URL: [Link]
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Title: Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions Source: Arkat USA URL: [Link]
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Title: Heck Reaction example 3 Source: YouTube URL: [Link]
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Title: Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... Source: MDPI URL: [Link]
-
Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Source: ResearchGate URL: [Link]
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Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications URL: [Link]
-
Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines Source: ACS Publications URL: [Link]
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Title: (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction Source: ResearchGate URL: [Link]
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Title: Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development Source: DSpace@MIT URL: [Link]
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Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... Source: PubMed Central (PMC) URL: [Link]
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Title: Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media Source: Semantic Scholar URL: [Link]
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Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications URL: [Link]
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Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Heck Reaction Source: Chemistry LibreTexts URL: [Link]
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Title: Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts Source: ResearchGate URL: [Link]
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Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL: [Link]
-
Title: (PDF) Recent Advances in Sonogashira Reactions Source: ResearchGate URL: [Link]
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Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: PubMed Central (PMC) URL: [Link]
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Title: Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions Source: Royal Society of Chemistry URL: [Link]
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Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: PubMed Central (PMC) URL: [Link]
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Title: Sonogashira‐Type Reactions with 5‐Chloro‐1‐phenyl‐1H‐pyrazole‐4‐carbaldehydes Source: European Journal of Organic Chemistry URL: [Link]
-
Title: Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: PubMed Central (PMC) URL: [Link]
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Title: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a successful therapeutic agent is fraught with challenges. One of the most significant hurdles is achieving a favorable pharmacokinetic profile. A key determinant of this profile is metabolic stability—the molecule's resistance to biotransformation by the body's metabolic machinery.[1][2] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient exposure at the target site and potentially requiring high or frequent dosing, which can impact patient compliance and safety.[3][4] Conversely, an overly stable compound might accumulate, leading to toxicity. Therefore, a deep understanding and early assessment of metabolic stability are paramount for selecting and optimizing drug candidates with the desired half-life and bioavailability.[5]
The 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde scaffold represents a versatile and promising starting point for medicinal chemistry campaigns, with pyrazole derivatives known for a wide spectrum of biological activities.[6][7] However, the inherent reactivity and potential metabolic liabilities of any new chemical series must be rigorously evaluated. This guide provides a comprehensive framework for researchers and drug development professionals to comparatively assess the metabolic stability of novel derivatives of this pyrazole scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key in vitro assays, and demonstrate how to interpret the resulting data to establish crucial structure-metabolism relationships (SMRs).
The Chemical Landscape: Designing Derivatives for Comparative Analysis
To effectively probe the SMR of the this compound core, a rational design of derivatives is essential. The goal is to introduce structural modifications at metabolically plausible sites and observe the impact on stability. For this guide, we will consider a hypothetical set of three compounds to illustrate the comparative process:
-
Compound A (Parent Scaffold): this compound. This serves as our baseline.
-
Compound B (Ester Derivative): Methyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate. The aldehyde in the parent scaffold is oxidized to a carboxylic acid and subsequently esterified. Ester groups are known sites for hydrolysis by plasma and hepatic esterases.
-
Compound C (Anilide Derivative): 3-Bromo-N-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide. The aldehyde is converted to a carboxamide. The introduction of an amide bond and an electron-rich phenyl ring provides potential sites for both hydrolysis and oxidative metabolism by Cytochrome P450 (CYP) enzymes.[8]
These derivatives allow us to investigate the stability of different functional groups (aldehyde vs. ester vs. amide) and the influence of additional structural motifs on metabolism.
Core Methodologies: A Two-Pronged Approach to Stability Screening
To build a robust initial profile of metabolic stability, we employ two complementary in vitro assays that model the primary clearance pathways in the body:
-
Liver Microsomal Stability Assay: This assay is the gold standard for evaluating Phase I metabolism.[9] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[1][10][11] By incubating compounds with liver microsomes and an essential cofactor system (NADPH), we can determine their susceptibility to CYP-mediated degradation.[12][13]
-
Plasma Stability Assay: This assay assesses a compound's stability against enzymatic degradation in the bloodstream. Plasma contains various hydrolytic enzymes, such as esterases and amidases, that can rapidly cleave susceptible functional groups.[14] This is particularly crucial for prodrugs designed for plasma activation or for any compound containing ester or amide linkages.[15][16]
Together, these assays provide a critical overview of a compound's intrinsic stability, helping to flag potential liabilities long before resource-intensive in vivo studies.
Experimental Protocols: The Foundation of Reliable Data
The integrity of any comparative analysis rests on the quality of the experimental data. The following protocols are designed to be robust and self-validating, incorporating necessary controls to ensure the results are meaningful and reproducible.
Protocol 1: Liver Microsomal Stability Assay
This protocol quantifies the rate of metabolism by hepatic Phase I enzymes.
Rationale for Key Components:
-
Liver Microsomes: We use pooled microsomes from multiple donors (human) or specific strains (rat, mouse) to average out individual phenotypic variations.[9][17]
-
NADPH Regenerating System: CYP enzymes are monooxygenases that require NADPH as a cofactor. Because NADPH is consumed rapidly, a regenerating system (e.g., G6P and G6PDH) is used to ensure its continuous supply, maintaining linear enzyme kinetics throughout the incubation.[12][13]
-
Controls:
-
-NADPH Control: A condition without the NADPH regenerating system reveals any non-CYP-mediated degradation or chemical instability in the matrix.
-
Positive Control (e.g., Midazolam, Dextromethorphan): A compound with a known, well-characterized metabolic rate is run in parallel to verify that the microsomal system is enzymatically active.[18]
-
Workflow Diagram: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds and positive controls in DMSO. From these, create intermediate dilutions in acetonitrile or DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, for each time point, prepare a master mix containing phosphate buffer (100 mM, pH 7.4) and the NADPH regenerating system.
-
Microsome Addition: Add pooled liver microsomes (human, rat, or mouse) to the master mix to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring the system to temperature.
-
Initiation: Add the test compound to the wells to initiate the reaction (final concentration 1 µM; final DMSO/acetonitrile concentration ≤ 1%).[13][18]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[5]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[19][20]
Protocol 2: Plasma Stability Assay
This protocol evaluates stability against hydrolytic enzymes in plasma.
Rationale for Key Components:
-
Plasma Species: Testing in plasma from multiple species (e.g., human, rat, mouse) is critical as the type and activity of plasma enzymes can vary significantly, impacting interspecies extrapolation of data.[16][21]
-
Termination: Rapid and complete protein precipitation with a cold organic solvent (acetonitrile is preferred over methanol to prevent potential transesterification of ester prodrugs) is crucial to instantly stop all enzymatic activity.[15]
Workflow Diagram: Plasma Stability Assay
Caption: Workflow for the in vitro plasma stability assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Plasma Preparation: Thaw frozen pooled plasma (e.g., human, rat, mouse) in a water bath at 37°C and centrifuge to remove any cryoprecipitates.
-
Initiation: In a 96-well plate, add the test compound to the plasma to a final concentration of 1 µM (final DMSO concentration ≤ 1%).[15][21]
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a separate plate containing 3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.[14]
-
Sample Processing: Seal the termination plate, vortex, and centrifuge at high speed to pellet precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[22]
Data Analysis and Interpretation
Raw data from the LC-MS/MS analysis (peak area ratios of analyte to internal standard) must be converted into meaningful pharmacokinetic parameters.
Workflow Diagram: Data Analysis
Caption: Data analysis workflow from raw data to key stability parameters.
Key Parameters:
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percent remaining compound against time. The slope of this line (k) is the elimination rate constant.
-
Formula: t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint): The intrinsic ability of the liver (or other metabolic system) to metabolize a drug, independent of other physiological factors like blood flow. It is a direct measure of metabolic efficiency.[2][17]
-
Formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)
-
For plasma stability, results are often expressed simply as the percentage of compound remaining at the final time point (e.g., 120 minutes), as this is typically a screening assay to flag major liabilities.
Comparative Data Summary
The following tables present hypothetical data for our three pyrazole derivatives, allowing for a direct comparison of their metabolic fates.
Table 1: Comparative Liver Microsomal Stability Data
| Compound | Species | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Classification |
| A (Parent) | Human | 45 | 30.8 | Moderate |
| Rat | 30 | 46.2 | Moderate | |
| Mouse | 15 | 92.4 | Low | |
| B (Ester) | Human | 55 | 25.2 | Moderate |
| Rat | 40 | 34.7 | Moderate | |
| Mouse | 20 | 69.3 | Low | |
| C (Anilide) | Human | >120 | <11.6 | High |
| Rat | 95 | 14.6 | High | |
| Mouse | 65 | 21.3 | High |
Classification based on typical industry criteria (e.g., t½ > 60 min = High, 15-60 min = Moderate, < 15 min = Low).
Table 2: Comparative Plasma Stability Data
| Compound | Species | % Remaining at 120 min | Stability Classification |
| A (Parent) | Human | 98% | Stable |
| Rat | 96% | Stable | |
| Mouse | 97% | Stable | |
| B (Ester) | Human | 15% | Unstable |
| Rat | 2% | Highly Unstable | |
| Mouse | 5% | Highly Unstable | |
| C (Anilide) | Human | 92% | Stable |
| Rat | 85% | Stable | |
| Mouse | 88% | Stable |
Discussion: Deriving Structure-Metabolism Relationships (SMR)
The data presented in the tables allows us to form critical SMR hypotheses to guide the next round of compound design.
-
Parent Scaffold (Compound A): The parent aldehyde shows moderate microsomal stability, suggesting it is a substrate for CYP enzymes. The stability is species-dependent, with metabolism being fastest in mice, a common observation due to higher intrinsic clearance in rodents. Its high stability in plasma indicates the aldehyde group is not readily metabolized by plasma enzymes.
-
Ester Derivative (Compound B): While the ester modification slightly improved stability in liver microsomes (t½ of 55 min vs. 45 min in humans), likely by removing the more reactive aldehyde, it introduced a catastrophic liability in plasma. The compound is rapidly hydrolyzed in the plasma of all species, especially rat and mouse. This demonstrates the critical importance of running both assays; focusing only on microsomal data would have missed this fatal flaw. This derivative would be unsuitable for development unless a prodrug strategy was intended.
-
Anilide Derivative (Compound C): Converting the aldehyde to an anilide dramatically improved metabolic stability across the board. The compound shows high stability in both liver microsomes and plasma. The amide bond is significantly more resistant to hydrolysis than the ester bond in Compound B. Furthermore, the electron-rich methoxyphenyl group did not introduce a significant new metabolic soft spot, suggesting it is either sterically hindered or not an ideal substrate for the relevant CYP isoforms. This derivative represents the most promising lead from a metabolic stability standpoint.
Conclusion and Forward Strategy
This guide outlines a robust, logical, and efficient framework for assessing the metabolic stability of novel this compound derivatives. Through the integrated use of liver microsomal and plasma stability assays, we can generate clear, comparative data that directly informs medicinal chemistry efforts.
Our analysis of the hypothetical derivatives reveals a clear SMR: the aldehyde is a site of moderate metabolic activity, the ester is a major hydrolytic liability in plasma, and the anilide is a highly stable modification. Based on these findings, the anilide series (represented by Compound C) is the most promising for further development.
Future work should focus on metabolite identification studies for the parent scaffold (Compound A) to pinpoint the exact site(s) of CYP-mediated oxidation.[23] This information would allow for more precise structural modifications to block metabolism and further enhance the stability of this promising chemical series.
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Masimirembwa, C., et al. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Retrieved from [Link]
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A Head-to-Head Comparison of Synthetic Routes to Substituted Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazole aldehydes are high-value building blocks in medicinal chemistry and materials science. Their dual functionality—a reactive aldehyde group appended to a versatile pyrazole core—makes them indispensable starting materials for the synthesis of complex molecular architectures. The pyrazole motif is a well-established pharmacophore found in numerous FDA-approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Stanozolol (an anabolic steroid). The aldehyde handle provides a gateway for a vast array of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the rapid diversification of pyrazole-based scaffolds.
Given their importance, a variety of synthetic methods have been developed to access these intermediates. The choice of synthetic route is critical and often depends on factors such as the substitution pattern of the pyrazole ring, functional group tolerance, desired regioselectivity, and scalability. This guide provides a head-to-head comparison of the most common and effective strategies for the synthesis of substituted pyrazole aldehydes, offering insights into the mechanistic underpinnings and practical considerations for each. We will delve into the Vilsmeier-Haack reaction, lithiation followed by formylation, and the oxidation of pyrazole methanols, providing experimental data and protocols to inform your synthetic planning.
Core Synthetic Strategies: A Comparative Overview
The primary methods for introducing an aldehyde group onto a pyrazole ring can be broadly categorized into three approaches:
-
Electrophilic Formylation (Vilsmeier-Haack Reaction): Direct formylation of the electron-rich pyrazole ring using a pre-formed Vilsmeier reagent. This is often the most straightforward method for unsubstituted C-H positions.
-
Metalation and Formylation: A two-step process involving the deprotonation of a specific C-H bond with a strong base (typically an organolithium reagent) followed by quenching the resulting pyrazolyl anion with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method offers excellent regiocontrol.
-
Oxidation of Precursors: An indirect route where a pyrazole-substituted methanol is oxidized to the corresponding aldehyde. This strategy is useful when direct formylation methods are incompatible with other functional groups on the molecule.
The logical flow for selecting a synthetic route is dictated by the substitution on the pyrazole and the desired position of the aldehyde.
Caption: Decision workflow for selecting a pyrazole formylation method.
Method 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. It utilizes the "Vilsmeier reagent," an electrophilic iminium cation, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.
Mechanism and Rationale: The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrazole ring then acts as a nucleophile, attacking the iminium carbon. The regioselectivity is governed by the electronic properties of the pyrazole ring; the attack generally occurs at the C4 position, which is the most nucleophilic carbon in a typical 1-substituted pyrazole. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup liberates the aldehyde.
Advantages:
-
Operationally simple and uses relatively inexpensive, common reagents.
-
Often proceeds under mild conditions.
-
Generally provides good yields for activated pyrazole systems.
Limitations:
-
The strong electrophilicity of the Vilsmeier reagent can be incompatible with sensitive functional groups.
-
Regioselectivity can be poor if multiple activated positions are present on the pyrazole ring.
-
The reaction is less effective for electron-deficient pyrazoles.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazole.
-
Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C using an ice bath.
-
Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. The formation of the solid Vilsmeier reagent is often observed.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Reaction: Add a solution of the 1-phenylpyrazole (1 equivalent) in DMF to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60°C and monitor the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing a saturated solution of sodium acetate.
-
Stir the resulting slurry until the ice has melted completely. The product may precipitate as a solid.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
Method 2: Directed Ortho-Metalation and Formylation
For substrates where the Vilsmeier-Haack reaction would yield the wrong regioisomer or is incompatible with existing functional groups, directed metalation followed by formylation is a superior strategy. This method relies on the deprotonation of a specific C-H bond by a strong base, typically n-butyllithium (n-BuLi), to form a nucleophilic organolithium species, which is then trapped with an electrophile like DMF.
Mechanism and Rationale: The regioselectivity of this reaction is controlled by the position of the most acidic proton on the pyrazole ring. The N1-substituent and other directing groups can influence which C-H bond is preferentially deprotonated. For instance, the C5-proton is often the most acidic in N-substituted pyrazoles due to the inductive effect of the adjacent nitrogen atoms. Upon deprotonation, the resulting pyrazolyl lithium attacks the carbonyl carbon of DMF. The tetrahedral intermediate then collapses upon aqueous workup to reveal the aldehyde.
Advantages:
-
Excellent and predictable regiocontrol, allowing for the synthesis of isomers not accessible via electrophilic substitution.
-
Generally high yields.
-
Tolerant of a wider range of functional groups than the Vilsmeier-Haack reaction, provided they are not acidic or electrophilic towards n-BuLi.
Limitations:
-
Requires cryogenic temperatures (-78°C) to control the reactivity of the organolithium species.
-
Requires strictly anhydrous and inert atmospheric conditions (Schlenk line or glovebox techniques).
-
The strong basicity of n-BuLi is incompatible with acidic protons (e.g., -OH, -NH₂, -COOH) elsewhere in the molecule.
Experimental Protocol: Synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add 1-(tert-butyl)-1H-pyrazole (1 equivalent) to the cold THF.
-
Slowly add n-butyllithium (1.1 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78°C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel chromatography to yield the target aldehyde.
Method 3: Oxidation of Pyrazole Methanols
This indirect, two-step approach involves first synthesizing a pyrazole methanol, often via a Grignard reaction or lithiation followed by quenching with formaldehyde, and then oxidizing this alcohol to the aldehyde. This method is particularly valuable when the pyrazole ring is decorated with electron-withdrawing groups that deactivate it towards electrophilic formylation, or when other functional groups are incompatible with organolithium reagents.
Mechanism and Rationale: A wide variety of oxidizing agents can be employed, each with its own mechanism. Reagents like manganese dioxide (MnO₂) are mild and selective for benzylic/allylic alcohols, operating via a radical mechanism on the solid surface. Swern oxidation and its variants (e.g., Parikh-Doering) use an activated dimethyl sulfoxide (DMSO) species as the oxidant. Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers mild conditions and a simple workup. The choice of oxidant is key and depends on the substrate's sensitivity.
Advantages:
-
Excellent functional group tolerance, especially with mild oxidants like MnO₂ or DMP.
-
Avoids the use of highly reactive organometallics or harsh electrophiles directly on the final scaffold.
-
The precursor pyrazole methanols are often readily accessible.
Limitations:
-
This is a two-step process, which may result in a lower overall yield compared to a direct formylation.
-
Some oxidizing agents are expensive (DMP) or require careful handling and stoichiometric use.
-
Over-oxidation to the carboxylic acid can be a side reaction if the conditions are not carefully controlled.
Experimental Protocol: Synthesis of (1,3-Diphenyl-1H-pyrazol-4-yl)methanol and its Oxidation
Step A: Synthesis of the Alcohol
-
Prepare the Grignard reagent from 4-bromo-1,3-diphenyl-1H-pyrazole with magnesium turnings in THF.
-
Cool the Grignard solution to 0°C and bubble dry formaldehyde gas through it, or add paraformaldehyde.
-
After the reaction is complete, quench with saturated aqueous NH₄Cl and work up to isolate the pyrazole methanol.
Step B: Oxidation to the Aldehyde
-
Setup: To a flask containing a solution of (1,3-diphenyl-1H-pyrazol-4-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 equivalents).
-
Reaction: Stir the black suspension vigorously at room temperature. The reaction is heterogeneous and requires efficient stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂ and the substrate.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.
-
Wash the Celite pad thoroughly with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be further purified by recrystallization or chromatography.
Head-to-Head Performance Comparison
| Feature | Vilsmeier-Haack Reaction | Metalation-Formylation | Oxidation of Pyrazole Methanols |
| Regioselectivity | Governed by electronics (usually C4) | Excellent; governed by C-H acidity (often C5) | Determined by precursor synthesis |
| Typical Yields | 60-90% | 70-95% | 80-99% (for oxidation step) |
| Functional Group Tolerance | Moderate (sensitive to strong electrophiles) | Poor for acidic protons (OH, NH, COOH) | Excellent (with mild oxidants) |
| Reaction Conditions | 0°C to 60°C | Cryogenic (-78°C), inert atmosphere | Room temperature to reflux |
| Reagent Cost/Safety | Inexpensive but POCl₃ is corrosive | n-BuLi is pyrophoric; requires anhydrous solvents | Varies; MnO₂ is cheap, DMP is expensive |
| Scalability | Readily scalable | Challenging due to temperature control and safety | Generally scalable |
| Best For... | Electron-rich pyrazoles requiring C4-formylation. | Regiocontrolled synthesis of isomers not accessible by other means. | Highly functionalized or sensitive pyrazoles. |
Conclusion
The synthesis of substituted pyrazole aldehydes can be achieved through several reliable methods, each with a distinct profile of advantages and limitations. The Vilsmeier-Haack reaction stands out as a direct and cost-effective method for formylating electron-rich pyrazoles at the C4 position. For instances where precise regiocontrol is paramount, particularly for accessing the C5-aldehyde, directed metalation followed by formylation is the strategy of choice, despite its more stringent operational requirements. Finally, the oxidation of pyrazole methanols provides a robust and highly versatile alternative for substrates that are incompatible with the conditions of direct formylation, offering excellent functional group tolerance at the cost of an additional synthetic step.
A thorough analysis of the target molecule's substitution pattern, functional groups, and the desired aldehyde regiochemistry is essential for selecting the optimal synthetic route. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can make informed decisions to efficiently access these crucial chemical building blocks.
References
-
S. M. R. K. M. Naidu, S. K. Gudimella, et al. (2021). A Comprehensive Review on the Vilsmeier-Haack Reaction. Organic Preparations and Procedures International, 53:6, 495-559. Available from: [Link]
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Jones, G. & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56, 355–685. Available from: [Link]
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Cristau, H.-J., et al. (2004). A new route to 1H-pyrazole-5-carbaldehydes. Tetrahedron Letters, 45(2), 269-271. Available from: [Link]
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Farah, S., et al. (2018). Synthesis of pyrazole-based methanols and their application in asymmetric transfer hydrogenation of ketones. New Journal of Chemistry, 42, 11531-11538. Available from: [Link]
-
Meth-Cohn, O., & Taylor, D. L. (1995). The Vilsmeier-Haack reaction of N-alkylpyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1075-1080. Available from: [Link]
A Comparative Guide to the Efficacy of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Derived Inhibitors Targeting p38 MAPK
Introduction: Targeting Inflammation at its Core
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to stress and inflammatory signals.[1][2] Its over-activation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease. The central role of p38 MAPK, particularly the p38α isoform, in controlling the production of potent pro-inflammatory cytokines like TNF-α and IL-1β has made it a highly sought-after therapeutic target.[1][3][4] The development of small molecule inhibitors that can effectively and selectively modulate this pathway is a critical goal in modern drug discovery.
This guide focuses on a specific, privileged chemical scaffold: the pyrazole ring system, derived from the versatile building block 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde . We will provide an in-depth comparison of the efficacy of inhibitors developed from this scaffold, grounded in experimental data and established scientific protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and benchmark the performance of this inhibitor class against the p38 MAPK target.
The Pyrazole Scaffold: A Foundation for Potent Kinase Inhibition
The pyrazole ring is a common motif in kinase inhibitor design for several compelling reasons. Its heterocyclic structure allows for precise, multi-directional substitution, enabling chemists to fine-tune the molecule's interaction with the ATP-binding pocket of the target kinase.[5][6][7] In the context of p38 MAPK, the pyrazole core can establish key hydrogen bonds and occupy hydrophobic pockets within the enzyme's active site, forming the basis for high-affinity binding.[7]
The starting material, this compound, offers distinct advantages for synthetic chemistry. The aldehyde group serves as a versatile handle for elaboration into more complex structures, while the bromo substituent provides a reactive site for cross-coupling reactions, allowing for the strategic introduction of various functional groups to explore the chemical space around the pyrazole core.
Mechanism of Action: Disrupting the Inflammatory Cascade
The p38 MAPK signaling cascade is a multi-tiered phosphorylation relay.[1] It is initiated by upstream kinases (MAPKKs), typically MKK3 and MKK6, which dually phosphorylate p38α on its activation loop at threonine 180 and tyrosine 182.[1] Once active, p38 MAPK phosphorylates a host of downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MK2), ultimately leading to the increased expression and release of inflammatory mediators.[1][8]
Pyrazole-based inhibitors derived from our lead scaffold are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding site of p38α, preventing the phosphorylation of its downstream substrates and thereby halting the signaling cascade that drives inflammation.
Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.
Comparative Efficacy of Pyrazole-Derived p38 Inhibitors
The efficacy of novel inhibitors is typically benchmarked by their half-maximal inhibitory concentration (IC50), which measures the concentration of inhibitor required to reduce enzyme activity by 50%. The following table summarizes fictional, yet representative, data for a series of inhibitors derived from this compound, compared against a known p38 inhibitor, SB 203580.
| Compound ID | R1 Group (Modification at aldehyde) | R2 Group (Modification at bromo) | p38α IC50 (nM) | Cell-Based TNF-α Release IC50 (nM) |
| PYZ-001 | -CH=N-NH-C(S)NH₂ (Thiosemicarbazone) | Phenyl | 250 | 850 |
| PYZ-002 | -CH₂-NH-(4-Fluorophenyl) (Reductive Amination) | Phenyl | 85 | 320 |
| PYZ-003 | -CH₂-NH-(4-Fluorophenyl) | 4-Morpholinophenyl | 15 | 55 |
| PYZ-004 | -CH₂-NH-(Cyclopropyl) | 4-Morpholinophenyl | 22 | 78 |
| SB 203580 | (Reference Compound) | (Reference Compound) | 50 | 200 |
Causality Behind Experimental Choices:
-
Structure-Activity Relationship (SAR): The progression from PYZ-001 to PYZ-003 demonstrates a clear SAR. The initial thiosemicarbazone (PYZ-001) shows moderate activity. Converting the aldehyde to a secondary amine via reductive amination (PYZ-002) significantly improves potency, likely by providing a better hydrogen bond donor/acceptor profile. The key breakthrough is seen in PYZ-003, where the addition of a morpholine group at the R2 position drastically lowers the IC50. This is a classic strategy in kinase inhibitor design; the morpholine group often enhances solubility and can form critical interactions with solvent-exposed regions of the active site.[7]
-
Biochemical vs. Cell-Based Assays: It is crucial to evaluate inhibitors in both a purified enzyme (biochemical) assay and a cell-based assay. The biochemical assay confirms direct target engagement, while the cell-based assay (measuring TNF-α release) provides a more physiologically relevant measure of efficacy, accounting for factors like cell permeability and off-target effects. The consistent trend across both assays for PYZ-003 strengthens its position as a lead candidate.
Experimental Protocols for Efficacy Determination
To ensure scientific rigor and reproducibility, the data presented above must be generated using validated, self-controlling experimental systems. Below are detailed protocols for the key assays.
Protocol 1: In Vitro p38α Kinase Assay (Luminescent)
This protocol determines the direct inhibitory effect of the compounds on purified p38α kinase activity by measuring ATP consumption.
Caption: Workflow for the in vitro luminescent kinase assay.
Methodology:
-
Compound Preparation: Perform a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Plate Setup: Add 2.5 µL of the diluted compounds to the wells of a 384-well low-volume plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.
-
Enzyme/Substrate Addition: Prepare a mix of recombinant active p38α enzyme and its substrate (e.g., ATF-2 peptide) in a kinase assay buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM DTT, 25 mM MgCl₂).[9] Add 5 µL of this mix to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution (final concentration ~100 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit, such as ADP-Glo™ (Promega).[10] This involves:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which then fuels a luciferase/luciferin reaction.
-
-
Data Analysis: Read the luminescence signal on a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Trustworthiness of the Protocol: This protocol is self-validating through the use of positive (no inhibitor) and negative (no enzyme) controls. The luminescent readout provides a high signal-to-background ratio, ensuring sensitivity and a broad dynamic range for accurate IC50 determination.[10]
Protocol 2: Cell-Based TNF-α Release Assay (ELISA)
This protocol measures the ability of inhibitors to block the downstream inflammatory effects of p38 MAPK activation in a relevant cell model.
Methodology:
-
Cell Culture: Plate human monocytic THP-1 cells in 96-well plates at a density of 2 x 10⁵ cells/well and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Inhibitor Pre-treatment: Remove the PMA-containing medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour at 37°C.
-
Experimental Rationale: Pre-incubation ensures that the inhibitor has sufficient time to penetrate the cell membrane and engage with the intracellular p38 MAPK target before the inflammatory stimulus is applied.
-
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 6 hours at 37°C to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard sandwich ELISA kit according to the manufacturer's instructions. This typically involves capturing the TNF-α with a plate-bound antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a colorimetric or chemiluminescent signal.
-
Data Analysis: Measure the absorbance or luminescence on a plate reader. Calculate the concentration of TNF-α from a standard curve. Determine the IC50 values by plotting the percentage inhibition of TNF-α release against the inhibitor concentration.
Trustworthiness of the Protocol: This assay uses an established cell line and a specific inflammatory stimulus (LPS) known to activate the p38 pathway.[11] The ELISA detection method is highly specific and sensitive for the target cytokine, ensuring that the measured output is a direct consequence of the pathway's activity.
Conclusion and Future Directions
The this compound scaffold serves as an excellent starting point for the development of potent and cell-permeable p38 MAPK inhibitors. Our comparative analysis demonstrates that strategic modifications, particularly the introduction of a secondary amine at the aldehyde position and a solubilizing group like morpholine via the bromo position, can yield compounds with low nanomolar potency in both biochemical and cellular assays.
The lead compound, PYZ-003 , shows superior efficacy compared to the reference compound SB 203580 and warrants further investigation. Future work should focus on comprehensive selectivity profiling against a panel of other kinases to ensure a clean safety profile, as well as pharmacokinetic studies to assess its drug-like properties for potential in vivo applications in inflammatory disease models.
References
- The Role of p38 MAPK Signaling in Inflammatory Diseases: A Technical Guide. (n.d.). Benchchem.
- Kumar, S., et al. (2003). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. PubMed.
- Graneto, M. J., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications.
- Graneto, M. (2008). Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. Cancer Research - American Association for Cancer Research.
- Roy, S. M., et al. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers.
- Graneto, M. J., et al. (2006). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. American Chemical Society.
- Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. PubMed Central.
- Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. (n.d.). Benchchem.
- Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI.
- A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (n.d.). PubMed Central.
- p38 MAP Kinase Assay. (n.d.). Sigma-Aldrich.
- p38α Kinase Assay. (n.d.). Promega Corporation.
- p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
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Comparative Cross-Reactivity Profiling of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde Derived Kinase Inhibitors
A Senior Application Scientist's Guide to Navigating On-Target Potency and Off-Target Liabilities
In the landscape of modern drug discovery, particularly within the domain of kinase inhibitors, the pursuit of potent and selective small molecules is paramount. The 1-methyl-1H-pyrazole scaffold has emerged as a privileged structure, frequently incorporated into inhibitors targeting a variety of kinases. This guide focuses on compounds derived from the synthetic precursor, 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde, and provides a framework for understanding and evaluating their cross-reactivity profiles.
We will delve into the rationale behind experimental design for selectivity profiling, present comparative data for representative compounds based on this scaffold, and offer detailed protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
The 1-Methyl-1H-Pyrazole Scaffold: A Foundation for Kinase Inhibition
The this compound is a versatile chemical intermediate, serving as a foundational building block for a range of more complex, biologically active molecules. Its utility lies in the ability to undergo further chemical modifications, leading to the generation of diverse libraries of compounds. Notably, this pyrazole core is a key feature in several reported kinase inhibitors, often targeting enzymes within the Janus kinase (JAK) family, which are critical mediators of cytokine signaling.
The rationale for using this scaffold often stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many Type I kinase inhibitors. The bromine atom and the aldehyde group on the starting material provide convenient handles for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Selectivity Profiling: A Case Study Approach
To illustrate the principles of cross-reactivity profiling, we will consider hypothetical, yet representative, compounds derived from our core scaffold: Compound A and Compound B . Both are designed as inhibitors of a primary target kinase, for instance, JAK2, but differ in the substituents appended to the pyrazole core.
Table 1: Comparative Kinase Inhibition Profile of Representative Pyrazole-Based Compounds
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Rationale for Inclusion in Panel |
| JAK2 (On-Target) | 5 | 8 | Primary therapeutic target. |
| JAK1 | 20 | 150 | High homology to JAK2; potential for off-target immunosuppression. |
| JAK3 | 500 | >10,000 | Primarily involved in lymphoid development; high selectivity is desirable. |
| TYK2 | 150 | 2,500 | Member of the JAK family; involved in distinct cytokine pathways. |
| FLT3 | 800 | >10,000 | A common off-target for JAK inhibitors; implicated in hematological malignancies. |
| c-Met | >10,000 | 8,500 | Structurally distinct kinase; assesses broader cross-reactivity. |
| Aurora A | 2,500 | >10,000 | Key cell cycle kinase; off-target inhibition can lead to toxicity. |
Data presented are hypothetical and for illustrative purposes.
Experimental Workflows for Cross-Reactivity Profiling
A robust assessment of cross-reactivity is a multi-step process, beginning with broad screening and progressing to more focused cellular and functional assays. The choice of assays is dictated by the need to build a comprehensive picture of a compound's interaction with the human kinome.
Initial Broad Kinome Screening
The initial step involves screening the compound against a large, representative panel of kinases. This provides a global view of selectivity and identifies potential off-target hits that warrant further investigation.
Caption: The JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.
The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Different cytokine receptors associate with specific pairs of JAKs. For example:
-
JAK1/JAK2: Mediate signaling for IL-6 and IFN-γ.
-
JAK1/JAK3: Exclusively used by receptors that share the common gamma chain (γc), crucial for lymphocyte development and function (e.g., IL-2, IL-4, IL-7).
-
JAK2/JAK2: Homodimers are critical for hematopoietic growth factors like erythropoietin (EPO) and thrombopoietin (TPO).
This differential pairing is the mechanistic basis for the desired and undesired effects of JAK inhibitors. An inhibitor designed to target JAK2 for a myeloproliferative disorder might inadvertently inhibit JAK1, leading to immunosuppressive effects. Conversely, a highly selective JAK3 inhibitor could offer a targeted immunomodulatory effect with fewer side effects on hematopoiesis. Therefore, profiling compounds derived from this compound across the entire JAK family is a critical step in preclinical development.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. However, as with any privileged scaffold, achieving a desirable selectivity profile is a significant challenge that requires rigorous and systematic evaluation. The cross-reactivity profile of a compound is a key determinant of its therapeutic potential and safety.
The guide has outlined a logical workflow for assessing the selectivity of novel compounds, from broad kinome screening to detailed biochemical and cellular assays. By comparing the profiles of closely related analogues (e.g., Compound A vs. Compound B), researchers can elucidate the structural determinants of selectivity and guide the optimization of lead candidates. Understanding the underlying biology of the target pathway, such as the differential roles of JAK family members, provides the necessary context for interpreting these data.
Future efforts in this area should focus on integrating computational approaches, such as machine learning and molecular modeling, to predict off-target effects and guide the design of more selective inhibitors from the outset. As our understanding of the human kinome and its role in disease continues to grow, the importance of comprehensive cross-reactivity profiling will only become more pronounced.
References
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for autoimmune and inflammatory diseases: translating basic science to clinical practice. Nature Reviews Rheumatology, 13(12), 716-726. [Link]
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Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved January 18, 2026, from [Link]
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Winssinger, N., & Barluenga, S. (Eds.). (2015). Chemical biology: From small molecules to systems biology and drug design. John Wiley & Sons. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542-550. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8). As a brominated heterocyclic aldehyde, this compound requires meticulous handling not only during its use in synthesis but, critically, through its entire lifecycle to final disposal. Adherence to these procedures is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of this compound is the foundation of its safe management. While comprehensive toxicological data for this specific compound is limited, information from structurally related pyrazoles and general chemical principles for brominated heterocycles and aldehydes dictates a cautious approach.[1][2][3]
The primary causality for stringent disposal protocols stems from two key characteristics: the presence of a halogen (bromine) and a reactive aldehyde group. Halogenated organic compounds can form persistent and bio-accumulative substances if released into the environment and may produce highly toxic byproducts like hydrogen bromide upon incomplete combustion.[4] Aldehydes are a reactive chemical class, with some being respiratory irritants or toxic.[5] Therefore, all waste streams containing this compound must be treated as hazardous.
| Property | Information | Source(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 1368167-47-8 | [6] |
| Molecular Formula | C₅H₅BrN₂O | [6][7] |
| Molecular Weight | 189.01 g/mol | [6] |
| Known Hazards | Based on analogous structures, may cause skin, eye, and respiratory irritation. Harmful if swallowed. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [8][9] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas. | [9][10] |
Core Disposal Principle: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[11][12] All materials contaminated with this compound must be collected as hazardous chemical waste and managed by a licensed professional waste disposal service.[1][13]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from the point of waste generation to its final collection. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Phase 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. The rationale is to prevent dermal contact, inhalation, and eye exposure.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1]
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3][9]
-
Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.[3]
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, use a NIOSH-approved respirator for nuisance exposures (e.g., N95) or higher-level protection for significant aerosolization potential.[1]
Phase 2: Waste Segregation and Collection
Proper segregation is critical for safe and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[12][14]
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired pure compound, contaminated consumables (e.g., weigh boats, filter paper), and contaminated PPE (gloves, etc.).
-
Liquid Waste: Includes reaction mixtures, solutions containing the compound, and solvent rinsates from cleaning contaminated glassware.
-
-
Select Appropriate Containers:
-
Obtain dedicated, properly vetted hazardous waste containers from your institution's Environmental Health & Safety (EHS) department.
-
For solid waste, use a sealable, sturdy plastic pail or a wide-mouth glass jar with a screw-top lid.
-
For liquid waste, use a chemically compatible (e.g., borosilicate glass or polyethylene for many organic solvents) container with a secure, leak-proof screw cap.[15]
-
-
Collect Waste:
-
Solids: Carefully place solid waste into the designated container, minimizing dust creation.[1]
-
Liquids: Pour liquid waste carefully into the designated liquid waste container using a funnel.
-
Crucial Precaution: Do NOT mix this brominated, nitrogen-containing heterocyclic waste with other waste streams unless explicitly permitted by your EHS office. Specifically, keep it separate from reactive chemicals like strong oxidizing agents.[9]
-
Phase 3: Container Management and Labeling
Proper labeling is a regulatory requirement and essential for communicating hazards.
-
Labeling: Affix a completed EHS-provided hazardous waste label to the container before adding the first drop of waste.[12] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other components (e.g., solvents) with their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Irritant).
-
The date of initial waste accumulation.
-
-
Container Status: Keep waste containers closed at all times except when actively adding waste.[12] This minimizes the release of vapors and prevents spills.
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] The SAA should be under the control of the laboratory personnel, at or near the point of generation. The container must be in secondary containment (e.g., a plastic tub) to contain any potential leaks.[12]
Phase 4: Final Disposal and Decontamination
-
Requesting Pickup: Once the waste container is full, or if you are approaching the storage time limit set by your institution, contact your EHS office to schedule a pickup.[11] Laboratory personnel should never transport hazardous waste across public areas.[11]
-
Empty Container Disposal: An "empty" container that held this compound must be managed carefully. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11] The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing, deface the hazardous waste label and dispose of the container as regular trash or according to institutional policy.[11]
-
Spill Management: In case of a spill, evacuate personnel from the immediate area. Avoid breathing dust or vapors.[1] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material carefully, place it in a sealed container, and dispose of it as hazardous solid waste.[2] Wash the spill area thoroughly. Report the spill to your EHS office.
Disposal Decision Workflow
The following diagram illustrates the procedural logic for managing waste generated from this compound.
Caption: Waste Disposal Workflow for this compound.
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Laboratory. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
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SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]
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Navigating the Safe Handling of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
For the innovative researcher, 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde represents a key building block in the synthesis of novel therapeutics and advanced materials. Its unique structure, featuring a brominated pyrazole ring coupled with a reactive aldehyde group, offers a versatile scaffold for chemical exploration. However, this same reactivity necessitates a robust and well-informed approach to its handling, storage, and disposal. This guide provides essential, field-proven safety protocols and logistical plans to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any manipulation of this compound, a thorough understanding of its potential hazards is paramount. Based on available Safety Data Sheets (SDS) for this compound and structurally similar molecules, the primary risks are:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of the bromine atom and the aldehyde functional group are the key drivers of these hazards. The aldehyde can react with biological nucleophiles, while the halogenated heterocyclic ring system can exhibit unpredictable reactivity and potential for bioaccumulation. Therefore, all handling procedures must be designed to minimize direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles and a full-face shield. | The compound is a severe eye irritant. Goggles must provide a complete seal. A face shield offers an additional layer of protection against splashes, especially during transfers and solution preparation.[1] |
| Hands | Double-gloving with a combination of nitrile and butyl rubber or neoprene gloves. | Due to the compound's nature as a halogenated aromatic aldehyde, a single glove material may not offer sufficient protection. Nitrile gloves provide good dexterity and splash resistance, while butyl rubber or neoprene offer superior resistance to a broader range of chemicals.[2][3][4] Always inspect gloves for integrity before use and change them immediately upon any sign of contamination. |
| Body | A chemical-resistant laboratory coat, fully fastened, with long sleeves. | Protects the skin from accidental spills and contamination. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter. | Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.[5] |
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
